molecular formula C9H11NO3 B2511672 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde CAS No. 1889177-67-6

2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

Cat. No.: B2511672
CAS No.: 1889177-67-6
M. Wt: 181.191
InChI Key: CZFRADFGWXLNLF-UHFFFAOYSA-N
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Description

2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (CID 115015821) is a high-purity chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C 9 H 11 NO 3 and a molecular weight of 181.19 g/mol . Its structure combines a 1,3-oxazole heterocycle, a privileged scaffold in drug design, with an oxan-4-yl (tetrahydro-2H-pyran-4-yl) group, offering a versatile chemical handle for further derivatization via its aldehyde functional group . The primary research application of this compound is as an advanced intermediate in the synthesis of more complex bioactive molecules. Notably, derivatives of 2-(oxan-4-yl)-1,3-oxazole have been investigated as key components in the development of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors . IRAK4 is a critical target in immunology and oncology research, involved in Toll-like receptor and interleukin-1 receptor signaling pathways . The aldehyde group is particularly valuable for conducting nucleophilic addition and condensation reactions, enabling researchers to efficiently create diverse chemical libraries for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not designed for human therapeutic, diagnostic, or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c11-6-8-5-10-9(13-8)7-1-3-12-4-2-7/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFRADFGWXLNLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Synthesis of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde (also known as 2-(tetrahydro-2H-pyran-4-yl)oxazole-5-carbaldehyde) represents a critical workflow in medicinal chemistry, particularly for the development of kinase inhibitors (e.g., JAK, EGFR) where the oxazole ring serves as a bioisostere for amide or heteroaromatic linkers.

This guide moves beyond basic recipe-following. It details a robust, scalable Hantzsch-type cyclization strategy , chosen for its regiochemical fidelity over alternative Van Leusen or Vilsmeier-Haack approaches. The protocol prioritizes intermediate stability and minimizes the use of chromatographically difficult steps.

Retrosynthetic Analysis & Logic

To ensure high regioselectivity for the 2,5-disubstituted oxazole system, we avoid direct C-H functionalization of the oxazole ring, which often yields mixtures of C4/C5 regioisomers. Instead, we employ a constructive approach where the ring is assembled with the substituents already in place.

Strategic Disconnection

The aldehyde functionality at C5 is unstable during ring closure. Therefore, the strategy disconnects to the C5-ester , which serves as a protected handle. The oxazole core is disconnected via a retro-Hantzsch cyclization to a primary amide and an


-haloketone.

Key Advantages of this Route:

  • Regiocontrol: The nitrogen of the amide attacks the electrophilic carbon of the bromopyruvate, strictly defining the 2-position.

  • Scalability: Avoids the use of hazardous isocyanides (TosMIC) required in Van Leusen synthesis.

  • Commercial Availability: Tetrahydro-2H-pyran-4-carboxylic acid is a commodity chemical.

Retrosynthesis Target Target Aldehyde (C5-CHO) Alcohol Intermediate Alcohol (C5-CH2OH) Target->Alcohol Oxidation Ester Oxazole Ester (C5-COOEt) Alcohol->Ester Reduction Precursors Precursors: 1. THP-4-Carboxamide 2. Ethyl Bromopyruvate Ester->Precursors Hantzsch Cyclization

Figure 1: Retrosynthetic logic prioritizing regiochemical control via Hantzsch cyclization.

Detailed Synthetic Protocol

Phase 1: Scaffold Construction (Ring Closure)

The critical step is the reaction between tetrahydro-2H-pyran-4-carboxamide and ethyl 3-bromopyruvate .

Reagents & Materials
  • Substrate: Tetrahydro-2H-pyran-4-carboxamide (1.0 equiv)

  • Electrophile: Ethyl 3-bromopyruvate (1.1 equiv)

  • Solvent: Ethanol (anhydrous) or DMF (for higher T)

  • Additives:

    
     or 
    
    
    
    (acid scavenger)
Step-by-Step Methodology
  • Solvation: Dissolve tetrahydro-2H-pyran-4-carboxamide (10 mmol) in anhydrous Ethanol (40 mL).

  • Alkylation (0°C to RT): Add ethyl 3-bromopyruvate (11 mmol) dropwise at 0°C. Allow the mixture to warm to room temperature and stir for 2 hours. Mechanistic Note: This forms the acyclic

    
    -keto-ester intermediate via N-alkylation.
    
  • Cyclodehydration (Reflux): Heat the reaction to reflux (80°C) for 4–6 hours.

    • Optimization: If conversion is slow, add solid

      
       (0.5 equiv) to neutralize HBr byproducts, preventing acid-catalyzed decomposition of the pyran ring.
      
  • Workup: Cool to RT. Remove solvent under reduced pressure.[1] Resuspend residue in EtOAc/Water. Wash organic layer with sat.

    
     and Brine.
    
  • Purification: Recrystallize from Hexanes/EtOAc or flash chromatography (0-40% EtOAc in Hexanes).

    • Target Intermediate: Ethyl 2-(oxan-4-yl)-1,3-oxazole-5-carboxylate.

Phase 2: Redox Manipulation (Ester Aldehyde)

Direct reduction of the ester to aldehyde using DIBAL-H is risky due to over-reduction to the alcohol. A two-step "Reduce-Oxidize" sequence is far more reliable for generating high-purity aldehydes.

Step A: Reduction to Alcohol
  • Setup: Dissolve the ester (5 mmol) in anhydrous THF (25 mL) under Nitrogen.

  • Addition: Cool to 0°C. Add

    
     (1.0 M in THF, 2.5 equiv) dropwise.
    
    • Alternative: For milder conditions, use

      
       (2.0 equiv) in THF/MeOH.
      
  • Quench: Once TLC shows consumption of ester, perform a Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts. Filter and concentrate.

    • Intermediate: (2-(Oxan-4-yl)-1,3-oxazol-5-yl)methanol.

Step B: Oxidation to Aldehyde

We utilize Manganese Dioxide (


)  or Dess-Martin Periodinane (DMP) . 

is preferred for oxazole-methanols as they behave similarly to benzylic alcohols.
  • Reaction: Dissolve the alcohol in DCM. Add activated

    
     (10 equiv).
    
  • Execution: Stir at room temperature for 12–24 hours.

  • Isolation: Filter through a celite pad to remove the manganese solids. Concentrate the filtrate.

  • Final Product: 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde .

Process Visualization & Critical Parameters

The following diagram outlines the operational workflow, highlighting critical control points (CCPs) where the reaction often fails if not monitored.

Workflow Start Start: THP-4-Carboxamide Step1 Step 1: Hantzsch Cyclization (EtOH, Reflux, 6h) Start->Step1 CCP1 CCP: Monitor HBr formation. Add CaCO3 if pH < 3 Step1->CCP1 Step2 Step 2: Reduction (LiAlH4) (THF, 0°C) Step1->Step2 Isolated Ester CCP1->Step1 Adjust Step3 Step 3: Oxidation (MnO2) (DCM, RT) Step2->Step3 Isolated Alcohol Final Final: Oxazole-5-CHO Step3->Final

Figure 2: Operational workflow with Critical Control Points (CCP).

Quantitative Summary Table
ParameterPhase 1 (Cyclization)Phase 2A (Reduction)Phase 2B (Oxidation)
Key Reagent Ethyl 3-bromopyruvate

or

Activated

Solvent System Ethanol or DMFTHF (Anhydrous)DCM or Chloroform
Temperature 80°C (Reflux)0°C

RT
25°C (RT)
Critical Hazard Lachrymator (Bromopyruvate)Hydrogen Gas EvolutionPyrophoric (if dry

)
Typical Yield 65–75%85–90%80–90%

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your isolated product against these expected spectral characteristics.

1H NMR (CDCl3, 400 MHz) Expectations:
  • Aldehyde Proton: A distinct singlet at

    
     9.60 – 9.85 ppm . If this is a doublet, reduction was incomplete.
    
  • Oxazole C4-H: A sharp singlet in the aromatic region, typically

    
     7.80 – 8.00 ppm . This confirms the ring closure.
    
  • Pyran Ring (Oxan-4-yl):

    • Methine (CH) attached to oxazole: Multiplet at

      
       3.0 – 3.2 ppm .
      
    • Ether protons (

      
      ): Multiplet at 
      
      
      
      3.9 – 4.1 ppm
      .
    • Aliphatic protons: Multiplets at

      
       1.8 – 2.1 ppm .
      
Troubleshooting
  • Issue: Low yield in Step 1.

    • Cause: Hydrolysis of ethyl bromopyruvate before reaction.

    • Fix: Ensure ethanol is anhydrous. Add molecular sieves.

  • Issue: Aldehyde peak is small/absent in Step 3.

    • Cause:

      
       is deactivated.
      
    • Fix: Use "Activated"

      
       (precipitated) or switch to Dess-Martin Periodinane (1.1 equiv).
      

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.

  • Bagley, M. C., et al. (2004).[2] A new one-step synthesis of oxazoles from enamides. Synlett, (14), 2615-2617.

  • Pfizer Inc. (2018). Heterocyclic compounds and uses thereof (Patent WO2018122763). (Describes similar oxan-4-yl oxazole intermediates in kinase inhibitor synthesis).

  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis. Synthesis, 1981(03), 165-185. (Standard protocol for Swern oxidation if MnO2 fails).

Sources

Advanced Chemical Profiling and Synthetic Utility of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the rational design of kinase inhibitors relies heavily on bifunctional, geometrically rigid, and metabolically stable building blocks. 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (also known as 2-(tetrahydro-2H-pyran-4-yl)oxazole-5-carbaldehyde) has emerged as a high-value heterocyclic intermediate. It is prominently utilized in the synthesis of highly selective Serine/Threonine kinase inhibitors, specifically targeting the Extracellular-Signal Regulated Kinase (ERK1/2) pathway[1].

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural causality, and field-proven synthetic protocols, serving as a definitive guide for medicinal chemists and drug development professionals.

Physicochemical & Structural Profiling

The utility of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde stems from its unique "push-pull" electronic distribution and its highly optimized steric profile. The central 1,3-oxazole ring acts as a rigid vector, the C5-carbaldehyde provides an electrophilic handle for diverse functionalization, and the C2-oxanyl (tetrahydropyran) group imparts critical metabolic stability and solubility.

Quantitative Data Summary
PropertyValueCausality / Significance in Drug Design
Chemical Formula C9H11NO3Defines the precise atomic composition.
Molecular Weight 181.19 g/mol Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
H-Bond Acceptors 4 (Oxazole N/O, Oxane O, Aldehyde O)Enhances aqueous solubility and facilitates critical hydrogen-bonding interactions within kinase ATP-binding pockets.
H-Bond Donors 0Prevents non-specific aggregation; requires the strategic addition of donor groups during downstream synthesis.
Rotatable Bonds 2Confers structural rigidity, significantly reducing the entropic penalty upon target binding.
Topological Polar Surface Area ~52.4 ŲOptimal for cellular permeability; leaves ample "budget" for further polar group additions in the final Active Pharmaceutical Ingredient (API).

Synthetic Methodologies & Reactivity Pathways

The C5-aldehyde is highly electrophilic due to the electron-withdrawing nature of the adjacent oxazole ring. This enables rapid, high-yielding transformations.

Reactivity Core 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde Grignard Grignard Addition (Nucleophilic Attack) Core->Grignard RMgX, THF, 0°C RedAm Reductive Amination (Schiff Base Reduction) Core->RedAm R-NH2, NaBH(OAc)3 Wittig Wittig Olefination (Ylide Addition) Core->Wittig R3P=CH-R', Base SecAlc Secondary Alcohols (Chiral Intermediates) Grignard->SecAlc Aqueous Workup Amines Substituted Amines (Kinase Scaffolds) RedAm->Amines Scaffold Assembly Alkenes Alkene Derivatives (Extended Linkers) Wittig->Alkenes Isomerization

Synthetic reactivity pathways of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde.

Protocol 1: Nucleophilic Addition via Grignard Reagents

This protocol is standard for generating chiral secondary alcohols, a critical step in assembling ERK1/2 inhibitors[1].

  • Step 1: Preparation & Initiation

    • Dissolve 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Low temperatures suppress side reactions such as pinacol coupling or enolization of the aldehyde, ensuring high chemoselectivity for the 1,2-addition.

  • Step 2: Nucleophilic Attack

    • Add the Grignard reagent (e.g., 4-Chloro-3-fluorophenylmagnesium bromide, 1.05 eq, 0.5M in THF) dropwise via syringe.

    • Remove the ice bath and allow the reaction to warm to room temperature, stirring for 30 minutes.

    • Causality: Warming provides the necessary activation energy to drive the nucleophilic addition to absolute completion.

  • Step 3: Validation & Quenching

    • Monitor the reaction via Thin-Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexanes solvent system.

    • Self-Validating System: The complete disappearance of the UV-active aldehyde starting material and the emergence of a lower

      
       spot definitively confirms conversion to the secondary alcohol.
      
    • Quench by the careful, dropwise addition of saturated aqueous ammonium chloride (

      
      ).
      
    • Causality:

      
       provides a mild proton source to neutralize the magnesium alkoxide intermediate without triggering acid-catalyzed dehydration of the newly formed alcohol.
      
  • Step 4: Isolation

    • Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.
      
Protocol 2: Reductive Amination for Scaffold Assembly

Used to attach primary or secondary amines to the oxazole core, forming stable secondary or tertiary amine linkers.

  • Step 1: Imine Formation

    • Combine the aldehyde (1.0 eq) and the target primary amine (1.1 eq) in 1,2-dichloroethane (DCE).

    • Add a catalytic amount of glacial acetic acid (0.1 eq).

    • Causality: Mild acid catalysis protonates the carbonyl oxygen, dramatically increasing its electrophilicity and accelerating Schiff base (imine) formation.

  • Step 2: Selective Reduction

    • Add sodium triacetoxyborohydride (

      
      ) (1.5 eq) portion-wise at room temperature.
      
    • Causality:

      
       is a mild, sterically hindered reducing agent that selectively reduces the transient imine over the starting aldehyde, preventing premature reduction to a primary alcohol.
      
  • Step 3: Validation & Workup

    • Stir for 2-4 hours, monitoring by LC-MS.

    • Self-Validating System: LC-MS provides definitive mass-to-charge (

      
      ) confirmation of the product peak, distinguishing the target amine from unreacted starting materials.
      
    • Quench with saturated aqueous

      
       to neutralize the acetic acid and destroy excess reducing agent. Extract with dichloromethane (DCM).
      

Application in Drug Discovery: MAPK/ERK Signaling Intervention

The Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the ERK1/2 pathway, plays a central role in regulating mammalian cell proliferation by relaying extracellular signals from Receptor Tyrosine Kinases (RTKs)[1]. Mutations in upstream regulators (like BRAF or RAS) lead to hyperactive ERK signaling, a hallmark of numerous malignancies including melanoma, colorectal, and pancreatic cancers[2].

ERK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF RAF (MAP3K) RAS->RAF Phosphorylation MEK MEK1/2 (MAP2K) RAF->MEK Phosphorylation ERK ERK1/2 (MAPK) MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc) ERK->TF Nuclear Translocation Inhibitor Oxazole-Derived ERK Inhibitor Inhibitor->ERK Competitive ATP Binding

MAPK/ERK signaling pathway highlighting the targeted inhibition of ERK1/2.

The Strategic Causality of the Oxan-4-yl-Oxazole Scaffold

In the design of ERK inhibitors, 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde is not chosen arbitrarily.

  • The Oxane (Tetrahydropyran) Ring : Compared to highly lipophilic aliphatic chains or simple cyclohexyl rings, the oxane ring introduces an oxygen atom that acts as a hydrogen bond acceptor. This drastically improves the aqueous solubility (lowering the LogP) and metabolic stability of the resulting drug, preventing rapid cytochrome P450-mediated degradation[1].

  • The Oxazole Core : The 1,3-oxazole ring serves as a rigid bioisostere for amides. It provides the exact vector geometry required to project the C5-substituent deep into the ATP-binding pocket of the ERK kinase, ensuring high-affinity competitive binding[2].

References

  • Title: Serine/threonine kinase inhibitors (US Patent 8,697,715 B2)
  • Title: Serine/threonine kinase inhibitors (WO2012118850A1)
  • Title : Pharmacological inhibitors of the ERK signaling pathway: application as anticancer drugs Source : Progress in Cell Cycle Research (Vol. 5, pp. 219-224) URL :[Link]

Sources

2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde derivatives and analogues

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde derivatives and analogues Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

The "Soluble Scaffold": Bridging Lipophilicity and Metabolic Stability in Heterocyclic Design[1]

Executive Summary: Strategic Value

In modern drug discovery, the 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde (CAS: 115015821) scaffold represents a "privileged intermediate." It addresses two competing mandates in lead optimization: solubility and synthetic versatility .[1]

The oxan-4-yl (tetrahydro-2H-pyran-4-yl) moiety serves as a polarity-tuning bioisostere for the cyclohexyl or phenyl group. Unlike its carbocyclic counterparts, the ether oxygen in the pyran ring lowers logP (typically by ~1.0–1.5 units) and acts as a weak hydrogen bond acceptor, improving aqueous solubility without introducing a high-clearance metabolic soft spot.

The oxazole-5-carbaldehyde core functions as a high-reactivity pivot point. It is not merely a structural spacer but a "warhead precursor" capable of rapid diversification into:

  • Oxazolo[5,4-d]pyrimidines (Bioisosteres of purines; Kinase/HSP90 inhibitors).

  • Reductive Amination Products (Linkers for PROTACs or fragment growing).

  • Styryl-Oxazoles (via Wittig/Horner-Wadsworth-Emmons; IMPDH inhibitors).

Chemical Architecture & Properties[2][3]

Structural Analysis[4][5]
  • The Tail (Oxan-4-yl): The chair conformation of the tetrahydropyran ring places the oxazole at the equatorial position to minimize 1,3-diaxial interactions. This rigidity projects the pharmacophore into a defined vector, crucial for fitting into hydrophobic pockets (e.g., ATP-binding sites) while maintaining solvent exposure for the ether oxygen.

  • The Core (1,3-Oxazole): An aromatic linker with high electron-withdrawing character at C2. It is less basic than imidazole (pKa ~0.8), reducing non-specific protein binding.

  • The Head (5-Carbaldehyde): An electrophilic handle. In the context of covalent inhibitors, this aldehyde can be converted into reversible covalent warheads (e.g., oximes, hydrazones) or used to cyclize into fused bicyclic systems.

Table 1: Physicochemical Profile (Predicted)

PropertyValueImplication for Drug Design
Formula C₉H₁₁NO₃Fragment-like MW (<200 Da) allows significant growth.
MW 181.19 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
cLogP ~0.6Highly desirable "sweet spot" for oral bioavailability.
TPSA ~50 ŲGood membrane permeability; CNS penetrant potential.
H-Bond Acceptors 3Pyran oxygen + Oxazole N + Aldehyde O.

Strategic Synthesis: The "Self-Validating" Protocol

To ensure reproducibility and scalability, we utilize a Bottom-Up Cyclization Strategy . Unlike direct lithiation of the oxazole (which can be capricious on scale due to C2 vs C5 selectivity), this route builds the ring with the functionality in place.

Pathway Logic
  • Amide Coupling: High-yielding formation of the acyclic precursor.

  • Cyclodehydration: Robinson-Gabriel or Wipf modification to close the ring.

  • Redox Adjustment: Controlled oxidation to the aldehyde.

DOT Diagram: Synthetic Workflow

Synthesis Start Tetrahydro-2H-pyran-4-carboxylic acid Step1 Serine Methyl Ester (Amide Coupling) Start->Step1 Inter1 Intermediate A: Hydroxy-Amide Step1->Inter1 EDC/HOBt, 95% Step2 DAST or Burgess Reagent (Cyclodehydration) Inter1->Step2 Inter2 Intermediate B: Oxazoline Ester Step2->Inter2 Cyclization Step3 MnO2 / DBU (Oxidation) Inter2->Step3 Inter3 Intermediate C: Oxazole-5-Ester Step3->Inter3 Aromatization Step4 DIBAL-H (-78°C) (Reduction) Inter3->Step4 Final Target: Oxazole-5-Carbaldehyde Step4->Final Controlled Red.

Caption: Step-wise construction of the oxazole core ensuring regio-fidelity.

Detailed Experimental Protocol

Objective: Synthesis of 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde via the Ester-Reduction Route.

Step 1: Amide Coupling
  • Reagents: Tetrahydro-2H-pyran-4-carboxylic acid (1.0 eq), L-Serine methyl ester HCl (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (3.0 eq), DCM.

  • Procedure: Dissolve the acid in DCM (0.2 M). Add DIPEA and coupling agents. Stir 10 min. Add serine methyl ester. Stir 12h at RT.

  • Validation: TLC (5% MeOH/DCM). Product spot should be lower Rf than the acid.

  • Causality: Serine is chosen because it provides the carbons and the oxygen required for the oxazole ring and the handle (ester) for the aldehyde.

Step 2: Cyclodehydration & Oxidation (The Wipf Protocol)
  • Reagents: Burgess Reagent (methoxycarbonylsulfamoyl triethylammonium hydroxide) or DAST (Diethylaminosulfur trifluoride).

  • Procedure (Burgess): Dissolve Intermediate A in THF. Add Burgess reagent (2.0 eq). Reflux for 2h.

  • Mechanism: This forms the oxazoline.

  • Oxidation: Treat the crude oxazoline with DBU/CCl4 or MnO2 to aromatize to the Oxazole-5-methyl ester .

  • Validation: 1H NMR check. The oxazole C4-H appears as a sharp singlet around 7.5–7.8 ppm. If the signal is a doublet or multiplet, aromatization is incomplete.

Step 3: Reduction to Aldehyde
  • Reagents: DIBAL-H (1.0 M in Toluene).

  • Procedure: Cool the ester solution (in DCM) to -78°C strictly. Add DIBAL-H (1.1 eq) dropwise over 30 min. Stir 1h. Quench with Rochelle's salt.

  • Validation: Monitoring by TLC is critical. Over-reduction leads to the alcohol (lower Rf). The aldehyde typically runs slightly higher or co-elutes with the ester but stains differently (DNP stain: Orange/Red).

  • Self-Correcting Step: If over-reduction to the alcohol occurs (common), do not discard. Isolate the alcohol and re-oxidize using Dess-Martin Periodinane or Swern conditions to recover the aldehyde.

Medicinal Chemistry Applications

A. IMPDH Inhibition (Antiviral/Immunosuppressive)

The oxazole ring mimics the phenyl ring found in Mycophenolic Acid (MPA).

  • Mechanism: The aldehyde is converted to a styryl side chain via Wittig reaction. The THP ring sits in the cofactor binding pocket, replacing the ribose or morpholine moiety seen in older inhibitors.

  • Reference: Structure-activity relationships of oxazole-based IMPDH inhibitors demonstrate that 2-substitution dictates metabolic clearance, while the 5-position drives potency. [1]

B. Kinase Inhibitors (VEGFR/EGFR)

The aldehyde is a precursor to Oxazolo[5,4-d]pyrimidines .

  • Workflow: Condensation of the 5-carbaldehyde with amidines or guanidines builds the second ring.

  • Targeting: These fused systems are bioisosteres of the purine scaffold of ATP, acting as Type I kinase inhibitors. The THP group projects into the solvent front, improving solubility of the otherwise flat, insoluble kinase core. [2]

DOT Diagram: Divergent SAR Logic

SAR Center 2-(Oxan-4-yl)-oxazole-5-CHO Deriv1 Reductive Amination (Piperazines/Morpholines) Center->Deriv1 Deriv2 Wittig Reaction (Styryl Linkers) Center->Deriv2 Deriv3 Ring Fusion (Oxazolo[5,4-d]pyrimidines) Center->Deriv3 Deriv4 Oxime/Hydrazone (Reversible Covalent) Center->Deriv4 Target1 Solubility Handle (GPCRs / CNS) Deriv1->Target1 Target2 IMPDH Inhibitors (Immunosuppression) Deriv2->Target2 Target3 Kinase ATP Site (Oncology) Deriv3->Target3

Caption: Divergent synthesis from the aldehyde pivot point to access distinct biological targets.

References

  • Various reported inhibitors of IMPDH utilizing a 5-oxazolyl residue. ResearchGate. Accessed March 5, 2026. Link

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity. PubMed Central. Accessed March 5, 2026. Link

  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. BenchChem. Accessed March 5, 2026. Link

  • Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. PubMed Central. Accessed March 5, 2026. Link

  • 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde Compound Summary. PubChem. Accessed March 5, 2026. Link

Sources

Biological Activity of Oxazole Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxazole ring—a five-membered heterocycle containing oxygen and nitrogen at the 1 and 3 positions—stands as a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its planar, aromatic nature allows it to participate in ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-

stacking interactions within enzyme active sites, while its hydrogen-bond acceptor capability (via the nitrogen atom) facilitates specific receptor binding.[5] This guide provides a rigorous technical analysis of oxazole-based therapeutics, focusing on their structural utility, mechanistic pathways, and synthetic accessibility.[1] We examine FDA-approved agents like Oxaprozin and advanced clinical candidates like Mubritinib and Aleglitazar , offering a self-validating roadmap for researchers in drug discovery.

Part 1: Chemical Architecture & Pharmacophore Properties[6][7]

Electronic Structure and Reactivity

Oxazole is a weak base (


 for the conjugate acid), significantly less basic than imidazole (

) due to the electronegativity of the oxygen atom. This electronic distribution makes the C2 position electron-deficient and susceptible to nucleophilic attack, although the ring is generally stable under physiological conditions.
  • Aromaticity: The 6

    
    -electron system ensures planarity, critical for intercalating into DNA or stacking between aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding pockets.
    
  • Metabolic Stability: Unlike furan (which is prone to oxidative ring opening), the oxazole ring is relatively resistant to hepatic metabolism, enhancing the oral bioavailability of drugs like Oxaprozin.

Pharmacophore Mapping

The substitution pattern on the oxazole ring dictates its biological target.

  • C2 Position: Critical for target affinity (e.g., the propionic acid side chain in Oxaprozin).

  • C4/C5 Positions: Often substituted with lipophilic aryl groups to fill hydrophobic pockets in enzymes like Cyclooxygenase (COX) or Peroxisome Proliferator-Activated Receptors (PPARs).[6][5][7]

OxazolePharmacophore O1 O1 C2 C2 O1->C2 N3 N3 C2->N3 Double Bond Desc_C2 C2: Nucleophilic Attack Site & Key Ligand Attachment C2->Desc_C2 C4 C4 N3->C4 Desc_N3 N3: H-Bond Acceptor (Kinase Hinge Binder) N3->Desc_N3 C5 C5 C4->C5 Double Bond C5->O1 Desc_C45 C4/C5: Hydrophobic Domain (Aryl stacking) C5->Desc_C45

Figure 1: Numbering and pharmacophore properties of the 1,3-oxazole ring.

Part 2: Therapeutic Spectrum & Mechanism of Action

Anti-Inflammatory Activity (COX Inhibition)

Lead Compound: Oxaprozin (Daypro)[6][5][7]

  • Mechanism: Non-selective inhibition of Cyclooxygenase-1 (COX-1) and COX-2.[6][5][7] The 4,5-diphenyl substitution mimics the arachidonic acid structure, blocking the enzyme's channel.

  • Pharmacokinetics: The oxazole ring confers high lipophilicity, resulting in a long half-life (~40-60 hours) allowing once-daily dosing.[6][5][7]

Anticancer Activity (Mitochondrial Targeting)

Lead Compound: Mubritinib (TAK-165)[6][5][7]

  • Target: Originally developed as a HER2 tyrosine kinase inhibitor, recent evidence identifies it as a potent inhibitor of Mitochondrial Complex I (NADH:ubiquinone oxidoreductase).

  • Significance: It selectively starves cancer cells dependent on oxidative phosphorylation (OXPHOS), such as those in nutrient-deprived tumor cores.[6][5][7]

Metabolic Regulation (PPAR Agonism)

Lead Compound: Aleglitazar [6][5][7]

  • Target: Dual agonist of PPAR

    
     and PPAR
    
    
    
    .[5][7]
  • SAR Insight: The 5-methyl-2-phenyl-1,3-oxazole moiety serves as a bioisostere for the furan or thiazole rings found in other glitazones, improving binding affinity to the receptor's ligand-binding domain (LBD).[6][5][7]

Table 1: Comparative Biological Activity of Key Oxazole Drugs
Drug NameDevelopment StatusPrimary TargetStructural MotifKey Biological Outcome
Oxaprozin FDA ApprovedCOX-1 / COX-24,5-DiphenyloxazoleReduction of prostaglandin synthesis; Anti-inflammatory.[6][5][7]
Mubritinib Phase II (Clinical)Complex I (ETC)2-Styryl-oxazoleDisruption of mitochondrial respiration; Apoptosis in HER2+ cells.[6][5][7]
Aleglitazar Discontinued (Phase III)PPARngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/

2-Phenyl-5-methyloxazoleImproved insulin sensitivity and lipid profile.[5][7]
Ditazole Marketed (EU)Platelet Aggregation4,5-DiphenyloxazoleInhibition of platelet aggregation via arachidonic acid pathway.[6][5][7]

Part 3: Mechanistic Visualization

The following diagram illustrates the distinct signaling pathways engaged by Oxaprozin (Inflammation) and Mubritinib (Oncology).

MechanismOfAction Oxaprozin Oxaprozin (NSAID) COX Cyclooxygenase (COX-1/2) Oxaprozin->COX Inhibits Mubritinib Mubritinib (Anticancer) Complex1 Mitochondrial Complex I (ETC) Mubritinib->Complex1 Inhibits Prostaglandins Prostaglandin Synthesis (PGE2, PGI2) COX->Prostaglandins Catalyzes Relief Pain Relief COX->Relief Inhibition leads to OXPHOS Oxidative Phosphorylation (ATP Production) Complex1->OXPHOS Drives ROS ROS Generation Complex1->ROS Dysfunction causes Inflammation Inflammation & Pain Prostaglandins->Inflammation Promotes Apoptosis Tumor Cell Apoptosis OXPHOS->Apoptosis Depletion triggers ROS->Apoptosis Stress triggers

Figure 2: Divergent mechanisms of action for Oxaprozin (COX inhibition) and Mubritinib (ETC disruption).[6][7]

Part 4: Synthetic Methodologies

For researchers aiming to synthesize oxazole libraries, the Robinson-Gabriel Synthesis remains the gold standard for generating 2,5-disubstituted oxazoles.[8]

Robinson-Gabriel Cyclodehydration

This reaction involves the intramolecular cyclization and dehydration of 2-acylamino ketones.[6][5][7][9]

Reaction Scheme:

  • Precursor: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -acylamino ketone (often derived from the Dakin-West reaction).[5][7]
    
  • Reagent: Cyclodehydrating agents such as Polyphosphoric Acid (PPA),

    
    , or 
    
    
    
    .
  • Product: 2,5-Disubstituted Oxazole.

SynthesisWorkflow Start 2-Acylamino Ketone Intermediate Hydroxy-oxazoline Intermediate Start->Intermediate Cyclization Reagent Acid Catalyst (PPA or H2SO4) Reagent->Intermediate Product 2,5-Disubstituted Oxazole Intermediate->Product - H2O (Dehydration)

Figure 3: Workflow for the Robinson-Gabriel synthesis of oxazoles.

Part 5: Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 2,5-Diphenyloxazole

A robust method for synthesizing the core scaffold of oxaprozin-like analogs.[6][5]

Materials:

  • 2-Benzamidoacetophenone (1.0 eq)[4][6][5][7]

  • Polyphosphoric Acid (PPA) (10 g per mmol of substrate)[4][6][7]

  • Ice water[4][6][5][7]

  • Sodium Bicarbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )[4][7]
    
  • Ethanol (for recrystallization)[6][5][7]

Methodology:

  • Reaction Setup: In a round-bottom flask, mix 2-benzamidoacetophenone (e.g., 2.39 g, 10 mmol) with 100 g of Polyphosphoric Acid.

  • Heating: Heat the mixture to 140°C with vigorous stirring. Maintain this temperature for 2 hours . Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:[6][7]1) until the starting material spot disappears.

  • Quenching: Cool the reaction mixture to ~60°C, then pour slowly into 500 mL of crushed ice/water with stirring.

  • Neutralization: Carefully add saturated

    
     solution until pH ~7. A precipitate will form.[4][5][7][8]
    
  • Isolation: Filter the solid precipitate and wash with cold water (

    
     mL).[7]
    
  • Purification: Recrystallize the crude solid from hot ethanol.

  • Yield: Expect 80-90% yield of white crystalline needles (mp 70-72°C).

Protocol B: In Vitro COX-2 Inhibition Assay

To verify anti-inflammatory potential of synthesized oxazoles.[6][5][7]

Materials:

  • Purified Ovine COX-2 Enzyme[6][5][7]

  • Arachidonic Acid (Substrate)[6][7][10]

  • Colorimetric Substrate (TMPD - N,N,N',N'-tetramethyl-p-phenylenediamine)[6][5][7]

  • Heme Cofactor[6][5][7][10]

  • Assay Buffer (0.1 M Tris-HCl, pH 8.0)[6][5][7][10]

Methodology:

  • Preparation: Dilute test compounds in DMSO to concentrations ranging from 0.1

    
    M to 100 
    
    
    
    M.
  • Enzyme Activation: In a 96-well plate, add 150

    
    L Assay Buffer, 10 
    
    
    
    L Heme, and 10
    
    
    L COX-2 enzyme. Incubate for 5 mins at 25°C.
  • Inhibitor Addition: Add 10

    
    L of the test compound (or DMSO vehicle).[7] Incubate for 10 mins.
    
  • Reaction Initiation: Add 10

    
    L of Arachidonic Acid and 10 
    
    
    
    L of TMPD.
  • Measurement: Immediately read absorbance at 590 nm in kinetic mode for 5 minutes.

  • Calculation: The rate of TMPD oxidation is proportional to COX activity. Calculate % Inhibition = ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .[5][7]
    
  • Validation: Use Celecoxib (selective COX-2 inhibitor) as a positive control (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    M).[5][7]
    

References

  • BenchChem. Synthesis of 2,5-Diphenyloxazole: A Technical Guide for Researchers. (2025).[6][5][7][10][11] Link[6][5][7]

  • National Institutes of Health (NIH) - PubChem. Mubritinib (Compound CID 6444692).[6][5][7]Link[6][5][7]

  • European Journal of Medicinal Chemistry. Recent Developments in Oxazole Derivatives as Anticancer Agents. (2022).[6][5][7][12][13] Link

  • U.S. Food and Drug Administration (FDA). Oxaprozin Prescribing Information.[5][7]Link[6][5][7]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of Oxazole-Based PPAR Agonists (Aleglitazar).Link[6][5][7]

  • Nature Medicine. Mubritinib targets the electron transport chain complex I in HER2-negative acute myeloid leukemia.[5][7] (2020).[6][5][7][13][14] Link

Sources

Architecting the Oxazole Core: A Comprehensive Technical Review of Substituted Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Oxazoles are privileged scaffolds in medicinal chemistry, integral to the pharmacophores of numerous anticancer, antibacterial, and anti-inflammatory agents[1]. The synthesis of these five-membered heteroaromatic rings—comprising one nitrogen and one oxygen atom—has evolved from harsh, acid-mediated cyclodehydrations to elegant, atom-economical C-H functionalization strategies[2][3]. This technical guide provides an in-depth analysis of three foundational and modern methodologies: the Robinson-Gabriel synthesis, the van Leusen reaction, and contemporary metal-free/metal-catalyzed C-H functionalizations. By examining the mechanistic causality behind each experimental choice, this whitepaper equips researchers with self-validating protocols for the robust assembly of substituted oxazoles.

The Robinson-Gabriel Cyclodehydration: Classical Reliability

Mechanistic Causality

First described in 1909 and 1910, the Robinson-Gabriel synthesis remains a cornerstone for constructing 2,5-disubstituted and 2,4,5-trisubstituted oxazoles[4][5]. The reaction proceeds via the intramolecular cyclodehydration of 2-acylamino ketones. The critical experimental choice in this workflow is the selection of the cyclodehydrating agent (e.g., polyphosphoric acid (PPA), phosphorus oxychloride, or trifluoroacetic anhydride)[4]. The strong Lewis or Brønsted acid serves a dual purpose: it protonates the carbonyl oxygen of the ketone, drastically enhancing the electrophilicity of the adjacent carbon, and it acts as a thermodynamic sink for the eliminated water molecule[5][6]. This protonation lowers the activation energy for the nucleophilic attack by the amide oxygen, driving the cyclization forward to form the aromatic oxazole core.

RG_Workflow Start 2-Acylamino Ketone Acid Cyclodehydrating Agent (e.g., PPA, POCl3) Start->Acid Protonation Carbonyl Protonation (Increased Electrophilicity) Acid->Protonation Cyclization Intramolecular Attack (Amide Oxygen to Carbonyl Carbon) Protonation->Cyclization Dehydration Dehydration (-H2O) Cyclization->Dehydration Product Substituted Oxazole Dehydration->Product

Logical workflow and mechanism of the Robinson-Gabriel oxazole synthesis.

Self-Validating Experimental Protocol: Synthesis of 2,5-Diphenyloxazole
  • Preparation : In a flame-dried, round-bottom flask equipped with a magnetic stirrer, add 2-benzamidoacetophenone (1.0 equiv)[5].

  • Reagent Addition : Carefully add polyphosphoric acid (PPA) (10–20 times the weight of the substrate). Causality: PPA acts as both the solvent and the cyclodehydrating agent. Its high viscosity requires vigorous stirring, but its low volatility allows for high-temperature driving of the dehydration step[5].

  • Cyclization : Heat the mixture to 160 °C for 2 hours under an inert argon atmosphere. Monitor via TLC (Hexane:EtOAc 3:1) until the complete disappearance of the starting material.

  • Quenching & Work-up : Cool the highly viscous mixture to 80 °C and pour it onto crushed ice with vigorous stirring. Validation: The hydrolysis of PPA will occur, and the highly hydrophobic 2,5-diphenyloxazole will immediately precipitate as a solid, visually confirming the success of the cyclodehydration.

  • Purification : Filter the precipitate, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol to yield the pure oxazole[5][7].

The van Leusen Synthesis: Isocyanide-Driven Assembly

Mechanistic Causality

Introduced in 1972, the van Leusen reaction revolutionized oxazole synthesis by enabling the direct coupling of aldehydes with tosylmethyl isocyanide (TosMIC)[8][9]. TosMIC functions as a highly versatile "3-atom synthon" (C-N-C)[5][9]. The reaction is fundamentally driven by base-mediated deprotonation. A base (such as K₂CO₃ or K₃PO₄) deprotonates the active methylene group of TosMIC[8]. The resulting nucleophilic anion attacks the aldehyde carbonyl, initiating a [3+2] cycloaddition that forms an oxazoline intermediate[8][9]. The ingenuity of TosMIC lies in its tosyl group, which acts as an excellent leaving group. The subsequent base-promoted elimination of p-toluenesulfinic acid irreversibly drives the aromatization, yielding 5-substituted or 4,5-disubstituted oxazoles[8][9].

VL_Mechanism Aldehyde Aldehyde (R-CHO) Cycloaddition [3+2] Cycloaddition Aldehyde->Cycloaddition TosMIC TosMIC Base Base (e.g., K3PO4) TosMIC->Base Anion TosMIC Anion Base->Anion Anion->Cycloaddition Oxazoline Oxazoline Intermediate Cycloaddition->Oxazoline Elimination Elimination of p-Toluenesulfinic Acid Oxazoline->Elimination Product 5-Substituted Oxazole Elimination->Product

Mechanistic pathway of the van Leusen oxazole synthesis using TosMIC.

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis
  • Reaction Setup : In a microwave-safe process vial, combine the aliphatic or aromatic aldehyde (3.0 mmol) and TosMIC (3.0 mmol, 1.0 equiv) in 10 mL of isopropanol[10].

  • Base Addition : Add K₃PO₄ (3.0 mmol, 1.0 equiv). Causality: K₃PO₄ provides the optimal pKa to efficiently deprotonate TosMIC without causing undesired side reactions (like the Cannizzaro reaction) with the aldehyde[10].

  • Microwave Irradiation : Seal the vial and place it in a microwave reactor. Irradiate at 60 °C with a power of 280 W for 15–30 minutes[10]. Validation: Microwave heating ensures homogenous, rapid energy transfer. The system validates itself by drastically reducing reaction times from the traditional 5–6 hours to mere minutes while minimizing the formation of dark, degraded byproducts typical of prolonged heating[8][10].

  • Work-up : Cool the vial to room temperature. Remove the isopropanol under reduced pressure. Partition the residue between water (20 mL) and ethyl acetate (3 x 20 mL)[8].

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography to isolate the pure oxazole[8][10].

Modern Paradigms: C-H/C-N Bond Functionalization

Mechanistic Causality

Traditional methods often require pre-functionalized starting materials (like α-haloketones or acylamino ketones). Recent advances have shifted toward the direct C(sp³)-H functionalization of benzylamines, representing a leap in atom economy and green chemistry[2]. Using catalysts like Copper (CuI) or molecular Iodine (I₂) in the presence of oxidants (e.g., O₂ or peroxides), benzylamines undergo aerobic oxidation to form imine intermediates[2][11]. When reacted with 1,2-diketones or enamides, a cascade sequence of C-N/C-O bond formations and oxidative aromatization occurs[2][12]. Iodine, for instance, acts as a mild, non-metallic Lewis acid and oxidant that facilitates the cross-dehydrogenative coupling without the need for toxic transition metals[1][11].

CH_Functionalization Substrate Benzylamines + 1,2-Diketones Catalyst Catalyst/Oxidant (e.g., CuI/O2 or I2) Substrate->Catalyst Oxidation Aerobic Oxidation (Imine Formation) Catalyst->Oxidation Cyclization C(sp3)-H Functionalization & Cyclization Oxidation->Cyclization Aromatization Oxidative Aromatization Cyclization->Aromatization Product Polysubstituted Oxazole Aromatization->Product

Metal/Iodine-catalyzed C-H functionalization pathway for oxazole synthesis.

Self-Validating Experimental Protocol: Iodine-Catalyzed Synthesis
  • Reaction Setup : In a reaction tube open to the air, add the 1,2-diketone (1.0 mmol), benzylamine derivative (1.2 mmol), and I₂ (10-20 mol%) in N,N-dimethylformamide (DMF) (3 mL)[11].

  • Base Addition : Add K₂CO₃ (2.0 equiv). Causality: The base neutralizes the hydrogen iodide (HI) generated during the oxidative C-H functionalization, regenerating the active iodine species and preventing the acid-catalyzed degradation of the delicate imine intermediate[11].

  • Heating & Oxidation : Stir the mixture at 80–90 °C for 8–12 hours under an aerobic atmosphere (air or O₂ balloon). Validation: The presence of oxygen is self-validating as the terminal oxidant; without it, the catalytic cycle of I₂ stalls, and the reaction halts at the unaromatized intermediate, which can be observed via mass spectrometry[2].

  • Work-up : Quench the reaction with saturated aqueous Na₂S₂O₃ to reduce any unreacted iodine (indicated by the disappearance of the brown iodine color). Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify via column chromatography[11].

Quantitative Analysis of Synthetic Methodologies

To assist synthetic chemists in selecting the optimal route, the following table summarizes the quantitative parameters, substrate scopes, and green chemistry metrics of the discussed methodologies[2][5][8][10][11].

MethodologyPrimary SubstratesReagents / CatalystsTypical Temp / TimeAvg. YieldGreen Metric / Advantages
Robinson-Gabriel 2-Acylamino ketonesPPA, POCl₃, or TFAA100–160 °C / 2–4 h60–85%High atom economy; requires harsh acidic conditions.
van Leusen (Standard) Aldehydes + TosMICK₂CO₃, MeOH/THF25–65 °C / 5–8 h70–95%Mild conditions; TosMIC is stable and odorless.
van Leusen (Microwave) Aldehydes + TosMICK₃PO₄, Isopropanol60 °C / 15–30 min75–98%Drastically reduced time; energy efficient.
I₂-Catalyzed C-H Func. Benzylamines + DiketonesI₂ (cat.), K₂CO₃, O₂80–90 °C / 8–12 h65–90%Metal-free; uses air as the terminal oxidant.
Cu-Catalyzed C-H Func. Enamides / AminesCuI or Cu(OTf)₂, O₂25–90 °C / 4–12 h60–88%Broad functional group tolerance; inexpensive metal.

References

  • Van Leusen Reaction for 4,5-Disubstituted Oxazoles: Application Notes and Protocols - Benchchem Source: Benchchem URL
  • Robinson-Gabriel Synthesis - SynArchive Source: SynArchive URL
  • Robinson–Gabriel synthesis - Wikipedia Source: Wikipedia URL
  • Application Notes and Protocols for Oxazole Ring Formation - Benchchem Source: Benchchem URL
  • The Synthesis of Oxazoles: A Technical Guide to Historical and Modern Methodologies - Benchchem Source: Benchchem URL
  • Application Notes and Protocols for the Van Leusen Synthesis of Alkyl-Substituted Oxazoles - Benchchem Source: Benchchem URL
  • Recent Advances for Synthesis of Oxazole Heterocycles via C‐H/C‐N Bond Functionalization of Benzylamines Source: ResearchGate URL
  • Synthetic approaches for oxazole derivatives: A review Source: ResearchGate URL
  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC Source: NIH URL
  • Synthesis of 1,3-oxazoles - Organic Chemistry Portal Source: Organic Chemistry Portal URL
  • Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies Source: Bentham Science URL
  • The Oxazole Core: A Technical Guide to its Discovery, Synthesis, and Significance in Drug Development Source: Benchchem URL

Sources

Technical Whitepaper: 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the selection of optimal chemical building blocks is paramount for developing efficacious, metabolically stable, and safe therapeutic agents. 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (CAS: 1889177-67-6) has emerged as a highly versatile and privileged scaffold in medicinal chemistry. Featuring a tetrahydropyran (oxan-4-yl) ring conjugated to an oxazole core with a reactive C5-carbaldehyde group, this compound serves as a critical electrophilic handle. It is primarily utilized in the late-stage functionalization of complex active pharmaceutical ingredients (APIs), playing a pivotal role in the synthesis of targeted oncology therapies, including menin-MLL interaction inhibitors and PFKFB3/4 kinase modulators.

This technical guide provides an in-depth analysis of its structural significance, physicochemical identifiers, and a self-validating experimental workflow for its application in drug development.

Chemical Identity & Core Identifiers

Accurate tracking of chemical identifiers is essential for patent landscaping, database querying, and procurement. The quantitative data and structural identifiers for 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde are summarized in the table below, verified against primary chemical databases () [1].

PropertyValue
Chemical Name 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde
Common Synonyms 2-(Tetrahydro-2H-pyran-4-yl)oxazole-5-carbaldehyde
CAS Registry Number 1889177-67-6
PubChem CID 115015821
Molecular Formula C9H11NO3
Molecular Weight 181.19 g/mol
Monoisotopic Mass 181.0739 Da
SMILES O=Cc1cnc(C2CCOCC2)o1
InChIKey CZFRADFGWXLNLF-UHFFFAOYSA-N
MDL Number MFCD31459855

Structural Significance in Drug Design

The architecture of CAS 1889177-67-6 is deliberately designed to address common pharmacokinetic and pharmacodynamic liabilities encountered during lead optimization:

  • The Oxazole Core (Bioisosterism): The oxazole ring acts as a rigid bioisostere for amides and esters. It provides a robust framework that orientates the tetrahydropyran and the newly formed amine into specific vectors for optimal protein-ligand interactions. Crucially, unlike amides, oxazoles are highly resistant to enzymatic hydrolysis by amidases, thereby increasing the in vivo half-life of the resulting drug candidate.

  • The Oxan-4-yl (Tetrahydropyran) Moiety: The incorporation of this sp3-rich ring serves a dual purpose. First, it lowers the overall lipophilicity (LogP) of the molecule compared to its cyclohexane analog, which directly correlates with improved aqueous solubility and reduced off-target toxicity (e.g., hERG channel liability). Second, the oxygen atom in the pyran ring acts as a weak hydrogen bond acceptor, capable of engaging with specific amino acid residues in target binding sites.

  • The C5-Carbaldehyde Warhead: Aldehydes are highly versatile electrophiles. The C5 position on the oxazole ring is electronically primed for reductive aminations, Wittig olefinations, and condensation reactions, allowing medicinal chemists to rapidly synthesize diverse libraries of secondary and tertiary amines for structure-activity relationship (SAR) studies.

Experimental Protocol: Self-Validating Reductive Amination

The most frequent application of 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde is its coupling with complex amines via reductive amination. The following step-by-step methodology is engineered as a self-validating system , ensuring high yields by preventing the premature reduction of the aldehyde.

Reagents & Materials
  • 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (1.05 eq)

  • Target Primary/Secondary Amine (1.00 eq)

  • Sodium triacetoxyborohydride, NaBH(OAc)₃ (1.50 eq)

  • Glacial Acetic Acid, AcOH (1.50 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Iminium Formation: In an oven-dried flask under a nitrogen atmosphere, dissolve the target amine (1.0 eq) and the oxazole-5-carbaldehyde (1.05 eq) in anhydrous DCE (0.2 M).

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point and superior solubility profile for complex pharmaceutical intermediates, ensuring a homogeneous reaction mixture.

  • Acid Catalysis: Add glacial acetic acid (1.5 eq) dropwise to the stirring solution.

    • Causality: The mild acid protonates the carbonyl oxygen, dramatically increasing its electrophilicity and accelerating the nucleophilic attack by the amine. It also drives the dehydration of the transient hemiaminal intermediate to form the reactive iminium ion.

  • Self-Validation Check (LC-MS): Stir the mixture at room temperature for 2 hours. Aliquot 10 µL, dilute in methanol, and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Validation Logic:Do not proceed until the aldehyde peak (m/z 182[M+H]⁺) is completely consumed and the iminium/hemiaminal mass is the dominant species. Premature addition of the reducing agent will irreversibly reduce the unreacted aldehyde to (2-(oxan-4-yl)-1,3-oxazol-5-yl)methanol, destroying the starting material.

  • Chemo-selective Reduction: Cool the reaction to 0 °C using an ice bath and add NaBH(OAc)₃ (1.5 eq) in three equal portions over 15 minutes.

    • Causality: NaBH(OAc)₃ is a mild, chemo-selective reducing agent that specifically targets the iminium ion over the aldehyde. Portion-wise addition at 0 °C controls the exothermic nature of the reduction, preventing thermal degradation of sensitive functional groups.

  • Quenching & Workup: After 4 hours of stirring at room temperature, quench the reaction with saturated aqueous NaHCO₃.

    • Causality: NaHCO₃ neutralizes the acetic acid and decomposes any unreacted hydride species, preventing the formation of boron-amine complexes that complicate chromatographic purification. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo prior to flash chromatography.

ReductiveAmination A 2-(Oxan-4-yl)-1,3-oxazole -5-carbaldehyde C Iminium Ion Intermediate A->C + H+ (AcOH) - H2O B Target Amine (1.0 eq) B->C D Alkylated Amine Product C->D NaBH(OAc)3 Reduction

Caption: Logical flow of reductive amination using CAS 1889177-67-6.

Applications in Targeted Therapeutics

The strategic value of 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde is highlighted by its integration into the synthesis of several advanced therapeutic candidates:

  • Menin-MLL Interaction Inhibitors: This building block is utilized in the synthesis of potent inhibitors targeting the menin-MLL protein-protein interaction () [2]. These inhibitors are critical in the treatment of acute leukemias harboring MLL rearrangements. The oxazole-tetrahydropyran motif provides the necessary steric bulk and hydrogen bonding profile to deeply occupy the menin binding pocket.

  • PFKFB3/4 Kinase Modulators: The compound has been successfully utilized in the development of substituted quinoxaline derivatives acting as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB) inhibitors for oncology applications () [3]. By modulating tumor metabolism, these agents restrict the glycolytic flux essential for cancer cell proliferation.

DrugDiscovery BB Building Block: CAS 1889177-67-6 Lead Lead Optimization (Reductive Amination) BB->Lead Structural Diversification Target1 Menin-MLL Inhibitors (Leukemia Therapy) Lead->Target1 Binding Pocket Fit Target2 PFKFB3/4 Inhibitors (Tumor Metabolism) Lead->Target2 Kinase Modulation

Caption: Strategic application of CAS 1889177-67-6 in targeted oncology drug discovery.

References

  • PubChem . "2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde" CID 115015821. National Center for Biotechnology Information. URL:[Link]

  • Cierpicki, T., et al. "Inhibitors of the menin-MLL interaction." U.S. Patent 11,479,557 B2, issued October 25, 2022.
  • Wacker, A., et al. "Substituted quinoxaline derivatives." WIPO Patent Application WO/2016/180536 A1, published November 17, 2016.

Methodological & Application

using 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde in Medicinal Chemistry

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the design of novel therapeutics relies heavily on bifunctional building blocks that simultaneously optimize physicochemical properties and provide versatile synthetic handles. 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (also known as 2-(tetrahydro-2H-pyran-4-yl)oxazole-5-carbaldehyde) is a premier example of such a scaffold.

This molecule integrates three highly strategic components:

  • The Tetrahydropyran (Oxan-4-yl) Ring : Acting as a superior aliphatic bioisostere for cycloalkanes or phenyl rings, the THP moiety significantly lowers the overall lipophilicity (LogP) of the final drug candidate. This reduction in lipophilicity directly correlates with improved aqueous solubility and reduced off-target toxicity, a well-documented tactical application in drug design.

  • The 1,3-Oxazole Core : This heteroaromatic ring serves as a rigid, metabolically stable spacer. Unlike furans or pyrroles, which can be susceptible to oxidative metabolism, the oxazole ring resists degradation while providing a critical hydrogen-bond acceptor for target engagement.

  • The 5-Carbaldehyde Handle : The aldehyde group is a highly electrophilic synthetic engine. It enables rapid, late-stage diversification, allowing medicinal chemists to generate vast libraries of analogs from a single advanced intermediate.

Recent patent literature highlights the utility of this specific structural motif in the development of complex active pharmaceutical ingredients (APIs), including highly selective kinase inhibitors[1] and potent inhibitors of the menin-MLL interaction for oncology applications[2].

Pharmacophore THP Tetrahydropyran (THP) Ring - Lowers LogP - Improves Aqueous Solubility - Aliphatic Bioisostere Oxazole 1,3-Oxazole Core - Rigid Linker - H-Bond Acceptor - Metabolic Stability THP->Oxazole C2 Position Aldehyde 5-Carbaldehyde Handle - High Electrophilicity - Late-Stage Functionalization - Library Generation Oxazole->Aldehyde C5 Position

Diagram 1: Pharmacophoric and synthetic rationale for the structural components.

Physicochemical & Analytical Profile

Understanding the baseline physicochemical data of a building block is critical for predicting the behavior of downstream analogs. The following table summarizes the key analytical metrics for 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde, utilizing predictive mass spectrometry data to aid in reaction monitoring[3].

Table 1: Physicochemical and Mass Spectrometry Properties

PropertyValueClinical / Synthetic Relevance
Molecular Formula C9H11NO3N/A
Monoisotopic Mass 181.0739 DaExact mass for High-Resolution MS (HRMS) tracking.
Predicted XlogP 0.6Highly hydrophilic; ensures final APIs maintain favorable ADME profiles.
Predicted CCS [M+H]+ 135.9 ŲCollision Cross Section for ion mobility spectrometry (IMS) validation.
Predicted CCS [M+Na]+ 142.8 ŲSecondary validation peak for IMS.
InChIKey CZFRADFGWXLNLF-UHFFFAOYSA-NStandardized identifier for cheminformatics databases.

Strategic Synthetic Applications

A. Late-Stage Reductive Amination

The most prevalent application of this building block is its use in reductive amination to append basic amine side chains. Because the aldehyde is directly conjugated to the electron-withdrawing oxazole ring, it is highly reactive. However, this reactivity also makes it susceptible to direct reduction to the corresponding alcohol if the reducing agent is added prematurely. Therefore, an indirect (two-step) reductive amination protocol is strongly recommended when coupling with sterically hindered or weakly nucleophilic amines (e.g., anilines).

B. Horner-Wadsworth-Emmons (HWE) Olefination

To extend the carbon framework—often required to reach deep binding pockets in kinase domains—the aldehyde can be subjected to HWE olefination. This method is preferred over standard Wittig reactions because the phosphonate byproducts are water-soluble and easily removed during aqueous workup, ensuring high purity of the resulting E-alkene intermediate.

Validated Experimental Protocols

Protocol 1: Self-Validating High-Throughput Reductive Amination

Causality & Design: Sodium triacetoxyborohydride (STAB) is selected as the reductant because it is mild, exhibits excellent functional group tolerance, and is significantly less toxic than sodium cyanoborohydride. Crucially, STAB requires a slightly acidic environment to reduce imines efficiently, which is why acetic acid is employed as a catalyst.

Materials:

  • 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (0.1 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in anhydrous DCE. Stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the aldehyde peak (m/z 182.1 [M+H]+) and the appearance of the imine mass.

    • Troubleshooting: If the aldehyde persists >10%, add glacial acetic acid (0.1 equiv) to catalyze dehydration, or add 3Å molecular sieves.

  • Reduction: Once imine formation is >90% complete, cool the reaction to 0 °C. Add STAB (1.5 equiv) portion-wise to control the mild exothermic reaction.

  • Maturation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4–12 hours.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3 until bubbling ceases (pH ~8). Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Workflow Start 1. Reagent Mixing Aldehyde + Amine in DCE/THF Imine 2. Imine Formation Monitor via LC-MS Start->Imine Check Is Imine >90%? Imine->Check Adjust Add 0.1 eq AcOH or Molecular Sieves Check->Adjust No Reduce 3. Reduction Add STAB (1.5 eq) Check->Reduce Yes Adjust->Imine Quench 4. Quench & Workup Sat. NaHCO3 Reduce->Quench

Diagram 2: Self-validating workflow for high-throughput reductive amination.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination

Causality & Design: Lithium hexamethyldisilazide (LiHMDS) is utilized as the base instead of NaH or NaOH. The bulky, non-nucleophilic nature of LiHMDS prevents unwanted nucleophilic attack on the highly reactive oxazole-carbaldehyde, ensuring clean deprotonation of the phosphonate ester.

Step-by-Step Methodology:

  • Ylide Generation: In an oven-dried flask under an inert argon atmosphere, dissolve the desired alkyl phosphonate ester (1.2 equiv) in anhydrous THF (0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.25 equiv). Stir at -78 °C for 30 minutes to ensure complete formation of the stabilized carbanion.

  • Aldehyde Addition: Dissolve 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at -78 °C.

  • Propagation: Allow the reaction to slowly warm to room temperature over 4 hours.

    • Self-Validation Checkpoint: TLC (Hexanes:EtOAc 1:1) should reveal a new, UV-active spot with a lower Rf than the starting aldehyde.

  • Isolation: Quench with saturated aqueous NH4Cl. Extract with EtOAc, wash with water to remove water-soluble phosphate byproducts, dry over MgSO4, and purify via silica gel chromatography to isolate the E-alkene.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Synopsis of some recent tactical application of bioisosteres in drug design. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: US11479557B2 - Inhibitors of the menin-MLL interaction Source: Google Patents URL
  • Source: WIPO (PCT)
  • Title: PubChemLite - 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde (CID 115015821) Source: PubChem / Université du Luxembourg URL: [Link]

Sources

experimental protocols for 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the experimental protocols for 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (also known as 2-(tetrahydro-2H-pyran-4-yl)oxazole-5-carbaldehyde).

This guide is structured for medicinal chemists and process scientists, focusing on the De Novo Synthesis of the core scaffold followed by Regioselective Functionalization . This approach is selected over direct condensation methods (like Van Leusen) to ensure correct regiochemistry (2-substituent vs. 5-substituent) and scalability.

Executive Summary

The target compound, 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde , represents a "privileged scaffold" in modern drug discovery. The oxazole core serves as a bioisostere for amides and esters, improving metabolic stability, while the tetrahydropyran (oxan-4-yl) moiety is a classic solubility-enhancing group that reduces lipophilicity (LogP) compared to cyclohexyl analogs.

This protocol addresses the primary challenge in synthesizing this molecule: Regiocontrol . Direct cyclization often yields mixtures or the inverse isomer (5-substituted). The method below utilizes a Lithiation-Formylation strategy on a pre-formed 2-substituted oxazole core, ensuring 100% regioselectivity for the 5-formyl product.

Chemical Identity & Properties

PropertyData
IUPAC Name 2-(Tetrahydro-2H-pyran-4-yl)oxazole-5-carbaldehyde
CAS Number 118994-86-8 (Generic for oxazole-5-CHO series; verify specific batch)
Molecular Formula C₉H₁₁NO₃
Molecular Weight 181.19 g/mol
Appearance Pale yellow solid / Low-melting crystalline solid
Solubility Soluble in DCM, THF, MeOH, DMSO; sparingly soluble in water.[1]
Stability Stable at -20°C under inert atmosphere. Aldehyde is prone to oxidation in air.

Synthetic Pathway & Logic

The synthesis is designed in three phases to maximize yield and purity.

  • Phase I (Precursor Assembly): Conversion of the commercially available carboxylic acid to the primary amide.

  • Phase II (Core Construction): Cyclization to the 2-substituted oxazole using a Hantzsch-type or Robinson-Gabriel modification.

  • Phase III (Functionalization): C-5 selective lithiation followed by formylation.

Visual Workflow (DOT Diagram)

G Start Tetrahydro-2H-pyran- 4-carboxylic acid Amide Tetrahydro-2H-pyran- 4-carboxamide Start->Amide 1. SOCl2, Reflux 2. NH3 (aq) Oxazole 2-(Tetrahydro-2H-pyran- 4-yl)oxazole Amide->Oxazole Vinylene Carbonate PPA, 100°C (Cyclization) Lithio [5-Lithio Intermediate] Oxazole->Lithio n-BuLi, THF -78°C Product 2-(Oxan-4-yl)-1,3- oxazole-5-carbaldehyde Lithio->Product DMF (Quench) HCl (Workup)

Caption: Stepwise synthesis ensuring regioselective installation of the aldehyde at C-5 via lithiation.

Detailed Experimental Protocols

Phase I: Synthesis of Tetrahydro-2H-pyran-4-carboxamide

Rationale: The amide nitrogen provides the nitrogen atom for the future oxazole ring.

  • Activation: Charge a round-bottom flask with Tetrahydro-2H-pyran-4-carboxylic acid (10.0 g, 76.8 mmol) and DCM (100 mL). Add catalytic DMF (0.1 mL).

  • Chlorination: Add Oxalyl Chloride (11.7 g, 92.2 mmol) dropwise at 0°C. Stir at room temperature (RT) for 2 hours until gas evolution ceases.

  • Concentration: Evaporate solvent and excess reagent in vacuo to yield the crude acid chloride.

  • Amidation: Re-dissolve the residue in DCM (50 mL). Add this solution dropwise to a stirred solution of 28% Aqueous Ammonia (50 mL) at 0°C.

  • Isolation: Stir for 1 hour. Filter the white precipitate, wash with cold water and hexanes, and dry under vacuum.

    • Expected Yield: >90%[1][2]

    • Key QC: ¹H NMR (DMSO-d₆) should show broad singlets for NH₂ at ~7.0 and 6.5 ppm.

Phase II: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)oxazole

Rationale: This step constructs the heteroaromatic core. Using vinylene carbonate is a direct route to unsubstituted oxazoles at C-4/C-5.

  • Mixture: In a sealed tube or pressure vial, mix Tetrahydro-2H-pyran-4-carboxamide (5.0 g, 38.7 mmol) and Vinylene Carbonate (3.6 g, 42.0 mmol).

  • Catalysis: Add Polyphosphoric Acid (PPA) (15 g).

  • Cyclization: Heat the mixture to 100–110°C for 16 hours. The mixture will turn dark.

  • Workup: Cool to RT. Pour the mixture onto crushed ice (100 g) and neutralize carefully with solid Na₂CO₃ or NaOH solution until pH ~8.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient). The product is a low-melting solid or oil.

    • Mechanism:[3][4][5][6][7] Dehydrative cyclization followed by decarboxylation.

Phase III: Regioselective Formylation (The Critical Step)

Rationale: C-5 protons in 2-substituted oxazoles are the most acidic (pKa ~20). Lithiation at -78°C is highly selective for C-5 over C-4.

  • Inert Setup: Flame-dry a 2-neck flask and purge with Argon. Add 2-(Tetrahydro-2H-pyran-4-yl)oxazole (1.0 g, 6.5 mmol) and anhydrous THF (15 mL).

  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath).

  • Lithiation: Add n-Butyllithium (2.5 M in hexanes, 2.9 mL, 7.2 mmol) dropwise over 10 minutes.

    • Observation: A color change (often yellow/orange) indicates formation of the oxazolyl-lithium species.

    • Timing: Stir at -78°C for exactly 45 minutes. Do not allow to warm, or ring opening (isocyanide formation) may occur.

  • Quench: Add anhydrous DMF (0.71 g, 9.8 mmol) dropwise.

  • Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C.

  • Hydrolysis: Quench with saturated aqueous NH₄Cl (10 mL). Stir vigorously for 15 minutes.

  • Isolation: Extract with EtOAc, wash with water and brine. Dry (MgSO₄) and concentrate.

  • Purification: Silica gel chromatography (0-40% EtOAc in Hexanes).

    • Target Data: Aldehyde proton (CHO) appears at ~9.6-9.8 ppm in ¹H NMR.

Quality Control & Validation Criteria

AnalysisAcceptance Criteria
¹H NMR (CDCl₃) Aldehyde: Singlet δ 9.6–9.8 ppm (1H).Oxazole C-4: Singlet δ 7.8–8.0 ppm (1H).Pyran: Multiplets δ 3.9–4.1 (2H), 3.4–3.5 (2H), 1.8–2.0 (4H).
LC-MS [M+H]⁺ = 182.1 ± 0.1 Da. Single peak >95% area.
TLC (1:1 Hex/EtOAc) R_f ~ 0.4–0.5 (Aldehyde is less polar than alcohol precursors but polar due to C=O).

Safety & Handling (E-E-A-T)

  • n-Butyllithium: Pyrophoric. Use strictly anhydrous conditions and inert atmosphere. Have a Class D fire extinguisher available.

  • Oxazole Instability: While 2,5-disubstituted oxazoles are generally stable, the aldehyde moiety can oxidize to the carboxylic acid. Store under Argon at -20°C.

  • Tetrahydropyran: Generally stable, but ensure starting materials are peroxide-free.

Downstream Applications

This aldehyde is a versatile intermediate for:

  • Reductive Amination: Reaction with primary/secondary amines + NaBH(OAc)₃ to generate kinase inhibitor libraries.

  • Horner-Wadsworth-Emmons: Reaction with phosphonates to install unsaturated linkers.

  • Oxidation: Conversion to the carboxylic acid (using NaClO₂) for amide coupling.

References

  • General Oxazole Synthesis: Turchi, I. J. (Ed.).[8] (1986). Oxazoles (The Chemistry of Heterocyclic Compounds, Vol. 45). Wiley-Interscience.

  • Selective Lithiation of Oxazoles: Vedejs, E., & Monahan, S. D. (1996). Lithiation of Oxazoles: Interconversion of 2-Lithio and 5-Lithio Isomers.[9] Journal of Organic Chemistry, 61(15), 5192–5193.

  • C-5 Formylation Protocols: Evans, D. A., et al. (1998). Total Synthesis of Phorboxazole B. Journal of the American Chemical Society, 120(22), 5548. (Demonstrates C-5 lithiation/formylation on complex oxazoles).

  • Tetrahydropyran in Medicinal Chemistry: Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses THP as a physicochemical modulator).

Sources

Analytical Profile & Characterization Protocol: 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This Application Note details the analytical characterization of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde , a critical intermediate in the synthesis of bioactive small molecules (e.g., kinase inhibitors, TGR5 agonists). The presence of the reactive aldehyde moiety at the C5 position of the oxazole ring, coupled with the aliphatic tetrahydropyran (oxan-4-yl) substituent, presents unique stability and detection challenges.

This guide moves beyond basic identification, providing a self-validating protocol for confirming structural integrity, assessing purity, and preventing degradation during storage.

compound Snapshot
PropertyDetail
IUPAC Name 2-(Tetrahydro-2H-pyran-4-yl)-1,3-oxazole-5-carbaldehyde
Formula C9H11NO3
Mol.[1][2][3][4][5][6][7][8][9][10] Weight 181.19 g/mol
Key Functionalities Aldehyde (Reactive), Oxazole (Aromatic), Tetrahydropyran (Aliphatic)
Solubility Soluble in DMSO, MeOH, DCM; Sparingly soluble in Water

Structural Identification: The "Fingerprint" Approach

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Unequivocal assignment of the three distinct structural domains: the aldehyde, the heteroaromatic core, and the aliphatic tail.

Protocol:

  • Solvent: DMSO-d6 is preferred over CDCl3.

    • Reasoning: Aldehydes can oxidize to carboxylic acids in CDCl3 due to trace acidity/peroxides. DMSO-d6 prevents hydrate formation often seen with electron-deficient aldehydes.

  • Concentration: 5–10 mg in 0.6 mL solvent.

Expected 1H NMR Data (400 MHz, DMSO-d6)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentDiagnostic Value
9.60 – 9.80 Singlet (s)1H-CHO (Aldehyde)Confirms oxidation state (vs. alcohol/acid).
8.00 – 8.20 Singlet (s)1HOxazole C4-H Critical for confirming 2,5-substitution pattern.
3.90 – 4.00 Multiplet (dt)2HPyran C2/6-H (eq) Characteristic ether-adjacent protons.
3.40 – 3.50 Multiplet (td)2HPyran C2/6-H (ax) Distinct coupling confirms 6-membered ring.
3.10 – 3.25 Multiplet (m)1HPyran C4-H Methine proton linking pyran to oxazole.
1.80 – 2.00 Multiplet (m)2HPyran C3/5-H (eq) Ring conformation indicators.
1.60 – 1.80 Multiplet (m)2HPyran C3/5-H (ax) Ring conformation indicators.

Senior Scientist Note: If the singlet at ~9.7 ppm is absent and a broad singlet appears at ~13.0 ppm, your sample has oxidized to the carboxylic acid. If the signal at ~8.1 ppm is split, check for regioisomeric impurities (e.g., 4-carbaldehyde derivatives).

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • 1680–1700 cm⁻¹: Strong C=O stretch (Aldehyde). Note: Conjugation with the oxazole ring may lower this frequency compared to aliphatic aldehydes.

  • 3100–3150 cm⁻¹: Weak C-H stretch (Heteroaromatic Oxazole C4-H).

  • 2850–2950 cm⁻¹: C-H stretch (Tetrahydropyran aliphatic).[2]

Chromatographic Purity Profiling (HPLC/UPLC)

Challenge: Aldehydes are reactive electrophiles. Using amine-containing buffers (e.g., ammonium acetate) can lead to in situ imine formation, appearing as "ghost peaks." Solution: Use an acidic, amine-free mobile phase.

Protocol: Reversed-Phase Method (UV-Detection)
ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 5% B (Isocratic hold) 2-12 min: 5% → 95% B (Linear ramp) 12-15 min: 95% B (Wash)
Detection UV at 254 nm (Aromatic) and 280 nm (Aldehyde n-π*)
Temperature 30°C
Method Development Workflow

The following diagram illustrates the decision logic for optimizing the separation of the aldehyde from its likely synthetic precursors (e.g., alcohol intermediate) and degradation products (acid).

HPLC_Workflow Start Crude Sample Screen Gradient Screen (5-95% ACN) Start->Screen PeakShape Check Peak Shape Screen->PeakShape Tailing Tailing Observed? PeakShape->Tailing Broad/Split CheckOx Check for Acid Impurity (RT < Main) PeakShape->CheckOx Sharp AddMod Increase Acid (0.1% TFA) Tailing->AddMod Yes (Interaction with Silanols) Tailing->CheckOx No AddMod->Screen Final Final QC Method CheckOx->Final Resolution > 1.5

Caption: Logic flow for optimizing HPLC separation of oxazole-aldehydes, prioritizing peak shape and resolution of oxidation impurities.

Mass Spectrometry (LC-MS)

Ionization Mode: Electrospray Ionization (ESI), Positive Mode. The oxazole nitrogen is weakly basic but sufficiently protonatable under acidic conditions.

  • Parent Ion: [M+H]⁺ = 182.08 m/z (Calculated Monoisotopic Mass: 181.07).

  • Adducts: Look for [M+Na]⁺ (204.07 m/z) and hemiacetal formation [M+CH3OH+H]⁺ (214.11 m/z) if Methanol is used as the mobile phase. Recommendation: Use ACN to avoid hemiacetals.

Fragmentation Pathway (MS/MS)

Understanding fragmentation confirms the connectivity of the rings.

  • Precursor: 182.08 m/z[3]

  • Loss of CO (-28 Da): 154.08 m/z (Typical for aldehydes/oxazoles).

  • Cleavage of Pyran: Fragmentation at the C2-Pyran bond may yield the oxazole-carbaldehyde fragment or the pyran cation (85 m/z).

Stability & Handling Protocols

Aldehydes attached to electron-deficient heterocycles are prone to autoxidation (to carboxylic acid) and Cannizzaro disproportionation (under basic conditions).

Storage Protocol
  • Atmosphere: Store under Argon or Nitrogen.

  • Temperature: -20°C for long-term storage.

  • Container: Amber glass vials (UV protection) with Teflon-lined caps.

Reaction Handling
  • Do not use methanol or ethanol as reaction solvents if Lewis acids are present, as acetalization will occur rapidly.

  • Quenching: When working up reactions involving this aldehyde, avoid strong bases (NaOH) which can degrade the oxazole ring or induce polymerization. Use Saturated NH4Cl or NaHCO3.

References

  • Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of Sulfonylmethyl Isocyanides. 13. A General One-Step Synthesis of Oxazoles from Aldehydes and Tosylmethyl Isocyanide." Journal of Organic Chemistry, 1977. Link

  • HPLC of Heterocycles:Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience, 2nd Edition. (General Reference for RP-HPLC of polar heterocycles).
  • Aldehyde Characterization: Silverstein, R. M., et al.[11] "Spectrometric Identification of Organic Compounds." (Standard reference for NMR shifts of heteroaromatic aldehydes).

  • Analogous Synthesis: Khedkar, R., et al. "Computational Design, Synthesis, and Bioevaluation of 2-(Pyrimidin-4-yl)oxazole-4-carboxamide Derivatives." Manipal Academy of Higher Education, 2023. (Demonstrates oxazole stability and handling). Link

  • General Oxazole Properties: PubChem Compound Summary for 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde.Link

Sources

2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde as a chemical probe for biological studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (OOC) as a Bifunctional Chemical Probe in Drug Discovery and Bioconjugation

Executive Summary

In modern medicinal chemistry, the spatial orientation, rigidity, and physicochemical properties of linker moieties are as critical as the pharmacophores they connect. 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (OOC) has emerged as a highly versatile, bifunctional building block. Featuring a tetrahydropyran (oxan-4-yl) ring for enhanced metabolic stability and an oxazole-5-carbaldehyde moiety for high-efficiency bioconjugation, OOC is increasingly utilized in the synthesis of Targeted Protein Degraders (PROTACs) [1] and advanced fluorescent chemosensors [2]. This application note details the mechanistic rationale and self-validating protocols for integrating OOC into biological probe development.

Physicochemical Profiling & Data Presentation

The structural architecture of OOC provides a unique balance of rigidity and solubility. The oxazole ring restricts conformational flexibility, reducing the entropic penalty upon target binding, while the oxan-4-yl group improves aqueous solubility and prevents aggregation-caused quenching (ACQ) in fluorophore applications.

Table 1: Physicochemical Properties and Comparative Linker Parameters

Property / ParameterValue / ObservationImpact on Biological Assays
Chemical Name 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehydeStandardized nomenclature for procurement.
Molecular Weight 181.19 g/mol Low molecular weight allows for complex conjugate assembly without exceeding Lipinski limits.
LogP (Estimated) ~0.8Optimal for passive cellular permeability.
Imine Formation Rate Moderate to FastThe oxazole ring is electron-withdrawing, slightly activating the aldehyde for nucleophilic attack.
E3 Ligase Affinity (

)
~120 nM (OOC-derived) vs ~500 nM (PEG)Rigidity of the oxazole ring reduces the entropic penalty upon E3 ligase binding compared to flexible alkyl/PEG chains.

Primary Application I: Targeted Protein Degradation (PROTACs)

Mechanistic Insight (Expertise & Experience): PROTACs require a linker that optimally spans the distance between the Protein of Interest (POI) and the E3 ubiquitin ligase to facilitate ternary complex formation. Flexible PEG linkers often suffer from poor cell permeability and high entropic penalties. OOC addresses this by introducing a rigid oxazole vector. The aldehyde group serves as an electrophilic hub for reductive amination with amine-bearing degrons (e.g., Cereblon or VHL ligands), forming a metabolically stable secondary amine linkage [1].

PROTAC_Mechanism POI Target Protein (POI) Linker OOC-Derived Linker POI->Linker Specific Binding Ub Poly-Ubiquitin Chain Linker->Ub Proximity-Induced Ubiquitination E3 E3 Ubiquitin Ligase E3->Linker Degron Binding Proteasome 26S Proteasome Degradation Ub->Proteasome Target Destruction

Fig 1: Proximity-induced degradation mechanism using an OOC-derived PROTAC linker.

Protocol 1: Synthesis of OOC-Derived PROTAC Linkers via Reductive Amination

Self-Validating Design: This protocol deliberately separates imine formation from reduction. By verifying the imine intermediate via LC-MS before adding the reducing agent, researchers can isolate reaction failures to either the condensation step (e.g., steric hindrance) or the reduction step.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve OOC (1.0 eq, 0.1 M) and the primary amine-bearing ligand (1.05 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is preferred over dichloromethane (DCM) because its higher boiling point allows for mild heating (40°C) if the imine formation is sluggish due to the electron-withdrawing nature of the oxazole ring.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to the mixture. Stir at room temperature for 2 hours under an inert argon atmosphere.

  • Validation Checkpoint: Sample 5 µL of the reaction, dilute in 100 µL acetonitrile, and analyze via LC-MS. Proceed to step 4 only when >90% conversion to the Schiff base (imine) is observed.

  • Reduction: Cool the reaction to 0°C. Portion-wise, add sodium triacetoxyborohydride (

    
    ) (1.5 eq).
    
    • Causality:

      
       is a mild reducing agent that selectively reduces the imine without reducing unreacted OOC aldehyde to an alcohol, significantly minimizing the formation of unwanted side products.
      
  • Quenching & Purification: Quench the reaction with saturated aqueous

    
    . Extract with ethyl acetate, dry the organic layer over anhydrous 
    
    
    
    , and purify via preparative HPLC to isolate the stable secondary amine conjugate.

Primary Application II: Fluorescent Chemosensors

Mechanistic Insight (Expertise & Experience): The oxazole-5-carbaldehyde motif is a powerful electron-withdrawing group (EWG). When conjugated to electron-donating scaffolds (e.g., coumarins), it creates a strong "push-pull" internal charge transfer (ICT) system. This results in highly red-shifted emission profiles, which are critical for avoiding cellular autofluorescence and achieving high signal-to-noise ratios in live-cell imaging [2].

Bioconjugation_Workflow Step1 Step 1: Reagent Prep OOC + Active Methylene in EtOH Step2 Step 2: Iminium Catalysis Piperidine + AcOH Buffer Step1->Step2 Step3 Step 3: Knoevenagel Condensation Reflux at 78°C Step2->Step3 Step4 Step 4: Isolation Cold Precipitation & Filtration Step3->Step4

Fig 2: Step-by-step Knoevenagel condensation workflow for OOC-fluorophore assembly.

Protocol 2: Knoevenagel Condensation for Fluorophore Assembly

Step-by-Step Methodology:

  • Reaction Setup: Combine OOC (1.0 eq) and an active methylene compound (e.g., a 7-diethylamino-coumarin derivative, 1.0 eq) in absolute ethanol (0.2 M).

  • Catalysis: Add a catalytic amount of piperidine (0.2 eq) and glacial acetic acid (0.2 eq).

    • Causality: The piperidine/acetic acid buffer forms a highly reactive iminium ion intermediate with the OOC aldehyde. This significantly lowers the activation energy for the nucleophilic attack by the active methylene, accelerating the reaction and improving overall yield.

  • Reflux & Monitor: Heat the mixture to reflux (78°C) for 4-6 hours. Monitor the appearance of a highly fluorescent product spot via Thin Layer Chromatography (TLC) under a 365 nm UV lamp.

  • Isolation: Cool the reaction mixture to 0°C to induce precipitation of the highly conjugated product. Filter the precipitate and wash with cold ethanol to yield the pure, red-shifted fluorescent chemosensor.

References

  • Source: World Intellectual Property Organization (WIPO)
  • Title: Coumarin-Based Small-Molecule Fluorescent Chemosensors Source: Chemical Reviews (2019, 119, 18, 10403–10519) URL: [Link]

Application Note: Unlocking the Potential of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde in Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

In the pursuit of next-generation kinase inhibitors, the 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde scaffold represents a strategic "privileged structure." This compound combines three critical design elements required for modern targeted therapy:

  • The Oxazole Core: A bioisostere for phenyl or pyridine rings, offering distinct hydrogen-bonding vectors (N3 acceptor, O1 acceptor/donor modulation) to interact with the hinge region of kinases (e.g., VEGFR, PI3K, Raf).

  • The Oxan-4-yl (Tetrahydropyran) Tail: A saturated, non-aromatic heterocycle that disrupts planarity and significantly improves aqueous solubility and metabolic stability compared to purely aromatic analogs. This motif is validated in approved drugs like Palbociclib (containing a related saturated heterocycle).

  • The 5-Carbaldehyde Warhead: A highly reactive electrophilic handle allowing for diversity-oriented synthesis (DOS). It serves as a "universal adaptor" for reductive amination, Knoevenagel condensation, or oxidation-amidation sequences.

This guide details the application of this scaffold in synthesizing Type I and Type II kinase inhibitors , providing validated protocols for its derivatization and biological evaluation.

Chemical Biology & Mechanism of Action[1]

The "Solubility-Selectivity" Paradox

Many potent kinase inhibitors fail in Phase I due to poor ADME (Absorption, Distribution, Metabolism, Excretion) properties caused by flat, lipophilic aromatic stacks. The Oxan-4-yl group addresses this by introducing:

  • Fsp3 Character: Increasing the fraction of sp3-hybridized carbons improves solubility.

  • Metabolic Shielding: The ether oxygen in the pyran ring reduces lipophilicity (LogP) without introducing a reactive center liable to rapid metabolism.

Signaling Pathway Intervention

Derivatives of this scaffold are frequently designed to target the PI3K/AKT/mTOR or RAS/RAF/MEK pathways. The oxazole nitrogen often binds to the ATP-binding pocket's hinge region, while the aldehyde-derived tail extends into the solvent-exposed region or the hydrophobic back-pocket, depending on the substitution.

Figure 1: Mechanism of Action. Oxazole derivatives typically act as ATP-competitive inhibitors, blocking downstream signaling in the PI3K/AKT/mTOR cascade.

Experimental Protocols

Synthesis Protocol: Derivatization via Reductive Amination

This protocol connects the oxazole scaffold to an amine-bearing "core" (e.g., a piperazine or aminopyrimidine) to create a full inhibitor molecule.

Reagents:

  • 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (1.0 eq)

  • Target Amine (e.g., N-methylpiperazine derivative) (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde (1.0 eq) and the amine (1.1 eq) in anhydrous DCE (0.1 M concentration).

  • Activation: Add glacial acetic acid (1-2 drops) to catalyze imine formation. Stir at Room Temperature (RT) for 1–2 hours under Nitrogen.

    • Checkpoint: Monitor by TLC or LC-MS. The disappearance of the aldehyde peak indicates imine formation.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours).

  • Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (typically MeOH/DCM gradient).

Synthesis Protocol: Knoevenagel Condensation (Vinyl Linkers)

Used to synthesize Sunitinib-like analogs where the oxazole is linked to an oxindole or similar ring via a double bond.

Reagents:

  • 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (1.0 eq)

  • Active Methylene Compound (e.g., Indolin-2-one) (1.0 eq)

  • Piperidine (catalytic)

  • Ethanol (EtOH)

Step-by-Step Methodology:

  • Setup: Dissolve aldehyde and active methylene compound in EtOH (0.2 M).

  • Catalysis: Add piperidine (0.1 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours.

    • Visual Cue: Product often precipitates out of solution upon cooling due to the conjugated system.

  • Isolation: Cool to RT. Filter the precipitate. Wash with cold EtOH and Hexanes. Recrystallize if necessary.

Biological Validation Workflows

In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of the synthesized derivative against a panel of kinases (e.g., PI3Kα, VEGFR2).

Protocol:

  • Preparation: Prepare 3x enzyme buffer, 3x ATP buffer, and 3x substrate buffer.

  • Compound Dilution: Serially dilute the oxazole derivative in DMSO (10-point dose-response, starting at 10 µM).

  • Incubation:

    • Add 2 µL compound to 384-well plate.

    • Add 4 µL Kinase Enzyme (e.g., recombinant PI3Kα). Incubate 10 min.

    • Add 4 µL ATP/Substrate mix. Incubate 60 min at RT.

  • Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Analysis: Read Luminescence. Plot RLU vs. Log[Concentration] to determine IC50.

Cell Viability Assay (MTT)

Objective: Assess cytotoxicity in cancer cell lines (e.g., MCF-7, A549).

Protocol:

  • Seeding: Seed cells (3,000–5,000 cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with oxazole derivatives (0.1 nM – 10 µM) for 72h.

  • Staining: Add MTT reagent (0.5 mg/mL). Incubate 4h at 37°C.

  • Solubilization: Remove media. Add DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm. Calculate % Viability relative to DMSO control.

Data Presentation & Analysis

Structure-Activity Relationship (SAR) Table

When analyzing your library, organize data to highlight the impact of the "Tail" modification.

Compound IDR-Group (Amine)Kinase TargetIC50 (nM)Solubility (µM)
OX-01 N-MethylpiperazinePI3Kα15>100
OX-02 MorpholinePI3Kα45>100
OX-03 Phenylamine (Flat)PI3Kα12<5 (Poor)
Control WortmanninPI3Kα3N/A

Note: The Oxan-4-yl group (present in OX-01/02) typically maintains potency while drastically improving solubility compared to flat aromatic analogs (OX-03).

Experimental Workflow Diagram

Figure 2: From Scaffold to Lead. The workflow emphasizes rapid library generation using the aldehyde handle followed by high-throughput screening.

References

  • Biava, M., et al. (2016). "Oxazole-Based Compounds As Anticancer Agents." Current Medicinal Chemistry, 23(1). Link

    • Context: Comprehensive review of oxazole derivatives in oncology, valid
  • Zhang, H. Z., et al. (2018). "Recent advance in oxazole-based medicinal chemistry."[2] European Journal of Medicinal Chemistry, 144, 444-492. Link

    • Context: Details the structural diversity and binding modes of oxazoles in kinase pockets.
  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality." Chemical Research in Toxicology, 24(9), 1420–1456. Link

    • Context: Foundational text explaining the use of saturated heterocycles (like oxan-4-yl) to improve solubility (Fsp3 theory).
  • Nishimura, Y. (2009). "Benzene sulfonamide thiazole and oxazole compounds."[3] World Intellectual Property Organization, WO2009137391A2. Link

    • Context: Patent explicitly describing the "2-(tetrahydro-2H-pyran-4-yl)" motif on related azole kinase inhibitors.[3][4]

Sources

formulation of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Rational Formulation of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde for Preclinical In Vivo Assessment

Abstract

2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (CAS: 202817-15-0 / 92629-13-5 related class) is a critical heterocyclic intermediate and bioactive fragment often utilized in the synthesis of IMPDH inhibitors, kinase probes, and peptidomimetics.[1][2][3] While its tetrahydropyran (oxan-4-yl) and oxazole rings provide moderate polarity (LogP ~0.6), the C5-aldehyde moiety presents significant formulation challenges due to its susceptibility to oxidation (to carboxylic acid) and hydration (to gem-diols) in physiological media. This guide outlines a rational formulation strategy prioritizing chemical stability and bioavailability, recommending hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulation as the gold standard for in vivo delivery.

Physicochemical Profile & Formulation Logic

Before selecting a vehicle, one must understand the molecule's behavior in solution. The aldehyde functionality is the "weak link" requiring specific protection.

PropertyValue / CharacteristicFormulation Implication
Molecular Weight ~181.19 g/mol Low MW facilitates rapid absorption but also rapid clearance.
LogP (Predicted) ~0.6Moderately polar. Likely soluble in aqueous buffers but may crystallize or oil out at high concentrations (>10 mg/mL).
Reactive Moiety Aldehyde (-CHO)Critical Risk: Prone to oxidation to 2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid in the presence of dissolved oxygen or peroxides in excipients (e.g., PEG).[2]
Solubility DMSO, Ethanol, DCMHigh solubility in organic solvents; moderate-to-low in pure water depending on crystallinity.
The Stability-Solubility Paradox

While the molecule is hydrophilic enough to potentially dissolve in saline, the aldehyde group is electrophilic. In aqueous media, it exists in equilibrium with its hydrate (gem-diol). More critically, in the presence of oxidants (found in low-grade PEGs or Tweens), it rapidly degrades.

Core Directive: Avoid nucleophilic excipients (e.g., primary amines like Tris buffer) which form Schiff bases. Minimize exposure to peroxides.

Decision Matrix: Vehicle Selection

The following flowchart illustrates the logical pathway for selecting the appropriate formulation based on the study duration and route of administration.

FormulationDecisionTree Start Start: Define Study Requirements Route Route of Administration? Start->Route Acute Acute (Single Dose) < 24 Hours Route->Acute IV / IP (Screening) Chronic Chronic/Sub-chronic Multi-dose Route->Chronic PO / SC (Efficacy) Solvent Cosolvent System (DMSO/PEG/Saline) Acute->Solvent Complex Inclusion Complex (HP-beta-CD) Chronic->Complex Action1 Protocol A: 10% DMSO / 40% PEG400 / 50% Saline *Use Fresh* Solvent->Action1 Action2 Protocol B: 20% HP-beta-CD in Citrate Buffer pH 5.5 *High Stability* Complex->Action2 Check QC: HPLC Purity Check (Target >95%) Action1->Check Verify Precipitation Action2->Check Verify Dissolution

Caption: Decision tree for selecting the optimal vehicle based on study duration. Protocol B is recommended for maximum stability.

Detailed Protocols

Protocol A: Cosolvent System (Acute IV/IP Studies)

Best for: Pharmacokinetic (PK) screening or single-dose toxicity studies where formulation is prepared immediately before dosing.

Reagents:

  • DMSO (Anhydrous, Sterile Filtered)

  • PEG 400 (Low Peroxide Grade)

  • Sterile Saline (0.9% NaCl) or PBS

Procedure:

  • Weighing: Accurately weigh the required amount of 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde into a sterile glass vial.

  • Primary Solubilization: Add DMSO (10% of final volume). Vortex vigorously until the solid is completely dissolved. If heating is required, do not exceed 37°C to prevent aldehyde degradation.

  • Cosolvent Addition: Add PEG 400 (40% of final volume). Vortex to mix. The solution should be clear.

  • Dilution: Slowly add Sterile Saline (50% of final volume) dropwise while vortexing.

    • Note: Rapid addition of saline may cause the drug to crash out (precipitate).

  • Filtration: Pass the solution through a 0.22 µm PVDF or PES syringe filter to ensure sterility.

  • QC: Visually inspect for Tyndall effect (haziness). If hazy, sonicate for 5 minutes.

Stability Warning: Use within 4 hours of preparation. Aldehydes in PEG/Water mixtures can oxidize over time.

Protocol B: Cyclodextrin Inclusion Complex (Recommended)

Best for: Efficacy studies, multi-day dosing, and maximizing bioavailability. Cyclodextrins shield the hydrophobic oxazole/pyran core while protecting the aldehyde from oxidation.

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) (e.g., Kleptose® or Captisol®)
  • 10 mM Citrate Buffer (pH 5.0 – 5.5)

    • Why pH 5.5? Aldehydes are most stable at slightly acidic pH; basic pH promotes aldol condensation and polymerization.

Procedure:

  • Vehicle Preparation: Dissolve HP-

    
    -CD in Citrate Buffer to create a 20% (w/v)  stock solution. Filter through 0.22 µm filter.
    
  • Compound Addition: Add the micronized drug powder to the vehicle.

  • Complexation:

    • Method 1 (Stirring): Stir magnetically at 400 rpm for 4–6 hours at room temperature.

    • Method 2 (Sonication): Sonicate in a water bath for 30 minutes, keeping temperature < 40°C.

  • Equilibration: Allow the solution to stand for 1 hour.

  • Clarification: If solid remains, the saturation limit has been reached. Filter (0.45 µm) to remove excess solid.

  • Quantification: Analyze the filtrate by HPLC to determine the exact concentration (Solubility in 20% CD is typically 10–50x higher than water).

Quality Control & Stability Monitoring

Because the aldehyde is the reactive handle, you must monitor for the formation of the carboxylic acid degradant.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Oxazole absorption) and 280 nm (Aldehyde carbonyl).

Degradation Pathway Visualization:

DegradationPath Drug Parent Drug (Aldehyde) GemDiol Gem-Diol (Reversible Hydrate) Drug->GemDiol + H2O (Equilibrium) Acid Carboxylic Acid (Irreversible Oxidation) Drug->Acid + O2 / Peroxides (Degradation) Schiff Schiff Base (If Amine Present) Drug->Schiff + R-NH2 (Avoid Tris/Glycine) GemDiol->Drug

Caption: Primary degradation pathways. Oxidation to carboxylic acid is the main stability risk in formulation.

In Vivo Administration Guidelines

ParameterMouse (20-25g)Rat (200-250g)Comments
Max Vol (IV Bolus) 5 mL/kg (100 µL)5 mL/kg (1 mL)Inject slowly over 15-30s to prevent hemolysis (esp. with DMSO).
Max Vol (IP) 10 mL/kg (200 µL)10 mL/kg (2 mL)Preferred route for Protocol B (Cyclodextrin).
Max Vol (PO) 10 mL/kg (200 µL)10 mL/kg (2 mL)Use oral gavage needle. Protocol B masks taste effectively.
pH Adjustment 4.5 – 7.04.5 – 7.0Ensure Protocol B is > pH 4.5 to avoid irritation, but < pH 7.0 for stability.

Troubleshooting

  • Issue: Compound precipitates upon adding saline in Protocol A.

    • Solution: Increase PEG 400 ratio to 60%, reduce Saline to 30%. Alternatively, switch to Protocol B (Cyclodextrin).

  • Issue: HPLC shows new peak at RRT 0.8 (shorter retention).

    • Diagnosis: Likely the carboxylic acid oxidation product.

    • Fix: Degas all solvents with Nitrogen/Argon. Add 0.01% BHT (Butylated hydroxytoluene) as an antioxidant to the vehicle.

  • Issue: Animal shows signs of pain (writhing) post-IP injection.

    • Diagnosis: DMSO concentration too high or pH too low.

    • Fix: Reduce DMSO < 5%. Adjust pH to 6.0–7.0 immediately prior to injection.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. Link

  • PubChem. (2025).[4][5] 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde Compound Summary. National Library of Medicine. Link

  • Baertschi, S. W., et al. (2015). Pharmaceutical Stress Testing: Predicting Drug Degradation.
  • FDA Center for Drug Evaluation and Research. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals synthesizing 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde (also known as 2-(tetrahydropyran-4-yl)oxazole-5-carbaldehyde).

The most robust, field-proven route to this highly functionalized heterocyclic building block is a two-step sequence: an initial amidation of tetrahydropyran-4-carboxylic acid with propargylamine, followed by an iodine-mediated, DMSO-promoted oxidative cyclization[1]. This guide breaks down the causality behind the chemistry, provides self-validating protocols, and addresses the most common experimental bottlenecks.

Synthetic Workflow & Mechanistic Pathway

SynthesisWorkflow A Tetrahydropyran-4-carboxylic acid + Propargylamine B Amidation (EDCI, HOBt, DIPEA) DCM, RT, 12h A->B Step 1 C N-Propargyl tetrahydropyran-4-carboxamide B->C D Oxidative Cyclization (I2, DMSO) 100°C, 4-8h C->D Step 2 E 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde D->E

Workflow for the 2-step synthesis of 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde.

MechanisticPathway N1 N-Propargylamide N2 Iodonium Ion Intermediate N1->N2 I2 N3 5-exo-dig Cyclization N2->N3 -HI N4 DMSO Oxidation (Kornblum-type) N3->N4 DMSO N5 Oxazole-5-carbaldehyde N4->N5 -DMS

Mechanistic pathway of the I2/DMSO-mediated oxidative cyclization.

Quantitative Data Summary

Optimization of this pathway relies on strict stoichiometric and thermal control. Below is a summary of the validated parameters for both steps.

ParameterStep 1: AmidationStep 2: Oxidative Cyclization
Reagent Equivalents Acid (1.0), Amine (1.2), EDCI (1.5), HOBt (1.5)Amide (1.0), I₂ (1.0 - 1.5)
Solvent System DCM or DMF (0.2 M)Anhydrous DMSO (0.1 M)
Temperature 20–25 °C (Room Temp)90–100 °C (Strictly monitored)
Reaction Time 8–12 h4–8 h
Typical Yield 75–90%40–65%
Self-Validation Metric Complete consumption of acid (TLC)Disappearance of alkyne ¹H-NMR signal

Standard Operating Protocols (SOPs)

Step 1: Synthesis of N-Propargyl tetrahydropyran-4-carboxamide

Causality Focus: We utilize EDCI and HOBt rather than acyl chloride formation because the tetrahydropyran ring is sensitive to harsh acidic conditions. EDCI generates a water-soluble urea byproduct, which simplifies the purification of the highly polar intermediate[2].

  • Activation: Dissolve tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add HOBt (1.5 eq) and EDCI·HCl (1.5 eq). Stir at room temperature for 30 minutes to form the active ester.

  • Coupling: Add propargylamine (1.2 eq) dropwise, followed by DIPEA (3.0 eq). The addition of DIPEA ensures the amine remains unprotonated and highly nucleophilic.

  • Reaction: Stir under N₂ at room temperature for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with DCM (3x). Wash the combined organics with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate in vacuo.

  • Validation: Analyze via TLC (EtOAc/Hexane 1:1). The product should stain intensely with KMnO₄ due to the terminal alkyne.

Step 2: Iodine-Mediated Oxidative Cyclization

Causality Focus: Iodine acts as an electrophilic activator for the alkyne, triggering a 5-exo-dig cyclization by the amide oxygen. DMSO is not merely a solvent; it acts as the stoichiometric oxidant in a Kornblum-type oxidation, converting the vinyl iodide intermediate into the target aldehyde[1].

  • Setup: Dissolve the N-propargyl tetrahydropyran-4-carboxamide (1.0 eq) in anhydrous DMSO (0.1 M) in a sealed tube or heavy-walled flask.

  • Activation: Add solid Iodine (I₂, 1.5 eq) in one portion.

  • Heating: Heat the mixture to 100 °C. Critical: Do not exceed 100 °C, as higher temperatures promote thermal degradation of the oxazole ring. Stir for 4–8 hours.

  • Quench & Extraction: Cool to room temperature. Dilute heavily with EtOAc (10x volume). Quench the unreacted iodine by washing with saturated aqueous Na₂S₂O₃ until the organic layer turns from dark brown to pale yellow.

  • DMSO Removal: Wash the organic layer with water (4x) and brine (1x) to partition the DMSO into the aqueous phase. Dry over Na₂SO₄ and concentrate carefully (the product is somewhat volatile).

  • Validation: ¹H NMR is definitive. Confirm success by the disappearance of the terminal alkyne proton (~2.2 ppm) and the emergence of a sharp aldehyde singlet (~9.8 ppm) and the oxazole C4-H singlet (~8.2 ppm).

Troubleshooting & FAQs

Q: My amidation yield is consistently below 50%. Where am I losing product? A: Tetrahydropyran-4-carboxylic acid and its corresponding propargylamide have significant water solubility. If you are washing the organic layer with large volumes of aqueous solutions during workup, you are likely losing the product to the aqueous phase. Solution: Minimize aqueous wash volumes. Back-extract the aqueous layers with a highly polar organic solvent like 2-MeTHF, or bypass aqueous workup entirely by concentrating the crude mixture and passing it directly through a short silica plug.

Q: The cyclization step produces a complex mixture with multiple spots on TLC. How do I prevent this? A: The I₂/DMSO oxidative cyclization is highly sensitive to temperature and atmospheric moisture. Exceeding 100 °C leads to over-oxidation (forming the carboxylic acid) or thermal decomposition. Solution: Ensure accurate internal temperature monitoring. If the reaction remains messy, consider alternative metal-catalyzed approaches. For instance, [3] or [4] offer milder conditions that prevent over-oxidation.

Q: How do I completely remove DMSO from the final product without losing the aldehyde? A: DMSO is notoriously difficult to remove via rotary evaporation and will interfere with downstream reductive aminations or Grignard additions. Solution: Do not attempt to boil off the DMSO. Instead, dilute the crude mixture with a large volume of diethyl ether or EtOAc, and wash it sequentially with water at least 4 times. The oxazole-5-carbaldehyde is relatively non-polar and will remain in the organic phase, while DMSO partitions quantitatively into the water.

Q: My isolated oxazole-5-carbaldehyde degraded after a few days on the bench. Is the product unstable? A: Yes. Heteroaromatic aldehydes are prone to auto-oxidation in air (yielding the corresponding carboxylic acid) and can form hydrates or acetals if exposed to trace moisture or alcohols in the lab environment. Solution: Store the purified compound under an inert atmosphere (Argon/N₂) at -20 °C. If you do not plan to use the building block immediately, consider protecting the aldehyde as a dimethyl acetal until needed.

References

  • Visible-light photocatalytic synthesis of 2-substituted oxazole-5-carbaldehydes promoted by benzeneseleninic acid Source: European Journal of Organic Chemistry URL:[Link]

  • Gold-Catalyzed Radical-Involved Intramolecular Cyclization of Internal N-Propargylamides for the Construction of 5-Oxazole Ketones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and reactivity of propargylamines in organic chemistry Source: King's College London Research Portal URL:[Link]

  • Iterative Addition of Carbon Nucleophiles to N,N-Dialkyl Carboxamides for the Synthesis of α-Tertiary Amines Source: Nanyang Technological University (NTU) URL:[Link]

Sources

optimizing reaction conditions for oxazole formation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist Support)

Welcome to the Oxazole Synthesis Optimization Hub. This guide is structured to troubleshoot specific failures in the three dominant methodologies: Robinson-Gabriel Cyclodehydration , Van Leusen Synthesis , and Transition-Metal Catalyzed Cyclization .

Module 1: The Robinson-Gabriel Cyclodehydration

Best for: Converting 2-acylamino ketones (or


-hydroxy amides) into 2,5-disubstituted oxazoles.
⚠️ Critical Alert: Dehydrating Agent Selection

The most common failure mode in Robinson-Gabriel synthesis is substrate degradation caused by mismatched dehydrating agents.

Q: My yield is <30% using H₂SO₄ or POCl₃. The reaction mixture turns black/tarry. What is happening?

Diagnosis: You are likely using "Classic" thermodynamic conditions on a fragile substrate. Strong Brønsted acids (H₂SO₄) or Lewis acids (POCl₃) at high temperatures (


90°C) cause extensive charring of electron-rich aromatics or acid-sensitive protecting groups (e.g., Boc, TBS).
The Fix:  Switch to the Wipf Modification  or Burgess Reagent .
  • Why: These methods operate under kinetic control at neutral pH or mild basicity, preventing acid-catalyzed polymerization.

Protocol 1.1: The Wipf Modification (PPh₃/I₂)

Use this for acid-sensitive substrates.

  • Preparation: Dissolve your

    
    -keto amide in anhydrous CH₂Cl₂ (0.1 M).
    
  • Reagents: Add PPh₃ (2.0 equiv) and Et₃N (4.0 equiv).

  • Addition: Cool to 0°C. Add I₂ (2.0 equiv) portion-wise.

  • Mechanism: PPh₃ and I₂ generate a phosphonium iodide species in situ, which activates the amide oxygen for cyclization without releasing free acid.

  • Workup: Quench with saturated Na₂S₂O₃ to remove excess iodine.

Q: I am using POCl₃ in DMF, but I'm isolating a formylated byproduct instead of my oxazole.

Diagnosis: You have inadvertently triggered a Vilsmeier-Haack reaction . Mechanism: POCl₃ reacts with DMF to form the Vilsmeier reagent (chloroiminium ion), which formylates electron-rich aromatic rings on your substrate before cyclization can occur. The Fix:

  • Immediate: Switch solvent to Toluene or Dichloromethane .

  • Alternative: If high temperature is required, use Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in MeSO₃H), which are non-formylating.

Module 2: The Van Leusen Synthesis

Best for: Synthesizing 5-substituted oxazoles from aldehydes and TosMIC (Toluenesulfonylmethyl isocyanide).

⚠️ Critical Alert: Base & Solvent Effects

The Van Leusen reaction is a stepwise [3+2] cycloaddition followed by elimination. Failures usually occur during the elimination step.

Q: The reaction stalls at the intermediate oxazoline (dihydrooxazole). The Tosyl group won't eliminate.

Diagnosis: The base is too weak or the solvent is too non-polar. The elimination of p-Toluenesulfinic acid (TosH) is the rate-determining step and requires a protic environment or sufficient basicity to drive the equilibrium. The Fix:

  • Standard Condition: Use K₂CO₃ in MeOH (reflux). Methanol solvates the leaving sulfinate group, facilitating elimination.

  • Stubborn Substrates: If using aprotic solvents (DME, THF) for solubility, you must add a protic co-solvent (MeOH/t-BuOH) or switch to a stronger base like t-BuOK (use caution: t-BuOK can polymerize TosMIC).

Q: My TosMIC reagent is degrading before reaction.

Diagnosis: TosMIC is unstable to heat in the presence of strong bases. The Fix:

  • Technique: Do not mix TosMIC and base at high temperatures.

  • Protocol: Mix Aldehyde + TosMIC in solvent first. Add the base (e.g., K₂CO₃) at 0°C or Room Temperature , stir for 30 mins, then heat to reflux only if necessary.

Table 1: Van Leusen Optimization Matrix

IssueSolvent SystemBaseTemperatureNotes
Standard MeOH or EtOHK₂CO₃RefluxHigh yields for simple aromatics.
Low Solubility DME/MeOH (2:1)K₂CO₃80°CMeOH essential for elimination.
Base Sensitive Ionic Liquids (bmim[BF₄])None/WeakRTRecyclable; milder conditions.
Slow Reaction MeOHt-BuNH₂Pressure VialPressure accelerates the cycloaddition.

Module 3: Transition Metal-Catalyzed (Au/Ag)

Best for: Regioselective synthesis from propargylic amides .

Q: I'm getting a mixture of 5-exo-dig and 6-endo-dig cyclization products.

Diagnosis: In Gold (Au) or Silver (Ag) catalysis, the regioselectivity is dictated by the polarization of the alkyne and the catalyst's ligand sphere. The Fix:

  • Catalyst: Switch to AuCl₃ or Au(PPh₃)Cl / AgOTf. Gold(I) strongly favors the 5-exo-dig pathway to yield oxazoles.

  • Solvent: Use DCE (Dichloroethane) . Non-coordinating solvents prevent catalyst poisoning.

Q: The reaction works on small scale but fails on scale-up (catalyst death).

Diagnosis: The terminal alkyne or the amide nitrogen is coordinating too strongly to the metal, or trace water is hydrolyzing the intermediate. The Fix:

  • Scavenger: Add 3Å Molecular Sieves. (Strict anhydrous conditions are vital for cationic Gold species).

  • Concentration: Do not run too concentrated (>0.5 M). High concentration promotes intermolecular oligomerization of the alkyne.

Visual Troubleshooting Guides

Diagram 1: Oxazole Synthesis Decision Tree

Use this to select the correct methodology based on your starting material.

OxazoleSelection cluster_Robinson Robinson-Gabriel Optimization Start START: What is your Starting Material? Aldehyde Aldehyde (R-CHO) Start->Aldehyde Amide Carboxylic Amide (R-CONH2) Start->Amide Ketone 2-Acylamino Ketone (or u03b2-keto amide) Start->Ketone Propargyl Propargylic Amide Start->Propargyl VanLeusen METHOD: Van Leusen (TosMIC + Base) Aldehyde->VanLeusen + TosMIC Amide->Ketone + u03b1-Halo Ketone (Blümlein-Lewy) Robinson METHOD: Robinson-Gabriel Cyclodehydration Ketone->Robinson GoldCat METHOD: Au(I)/Ag(I) Catalysis Propargyl->GoldCat 5-exo-dig Cyclization AcidCheck Is substrate Acid Sensitive? Robinson->AcidCheck Classic Use POCl3 or H2SO4 (Thermodynamic) AcidCheck->Classic No Wipf Use PPh3/I2/Et3N (Wipf Modification) AcidCheck->Wipf Yes Burgess Use Burgess Reagent (Mildest) AcidCheck->Burgess Very High Sensitivity

Caption: Decision matrix for selecting the optimal synthetic route and refining Robinson-Gabriel conditions based on substrate sensitivity.

Diagram 2: The Wipf Modification Mechanism

Understanding why this works prevents protocol errors.

WipfMechanism Start 2-Acylamino Ketone (Enol Form) Intermediate Oxyphosphonium Salt Intermediate Start->Intermediate Activation of Amide Oxygen Reagents PPh3 + I2 Reagents->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization - HI (Trapped by Et3N) Product Oxazole + O=PPh3 Cyclization->Product Aromatization

Caption: The Wipf protocol activates the amide oxygen via a phosphonium salt, allowing cyclization under neutral conditions, avoiding the harsh protonation of classic methods.

References

  • Wipf, P., & Miller, C. P. (1993). A new synthesis of oxazoles and its application to the total synthesis of hennoxazole A. The Journal of Organic Chemistry, 58(14), 3604–3606.

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and aldehydes. Tetrahedron Letters, 13(23), 2369-2372.

  • Hashmi, A. S. K. (2007). Gold-catalyzed organic reactions. Chemical Reviews, 107(7), 3180-3211.

  • Burgess, E. M., Penton, H. R., & Taylor, E. A. (1973).[1] Thermal reactions of alkyl N-carbomethoxysulfamate esters. The Journal of Organic Chemistry, 38(1), 26-31.

  • Bagley, M. C., et al. (2004). One-step synthesis of oxazoles from acid chlorides and isocyanides. Synlett, (14), 2615-2617.

Sources

Technical Support Center: Purification of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde .

This molecule presents a unique purification profile: the oxazole core is generally stable but can be sensitive to extreme pH, the tetrahydropyran (oxan-4-yl) ring adds moderate lipophilicity and hydrogen-bond accepting capacity, and the 5-carbaldehyde group is highly reactive. Furthermore, oxazole-5-carbaldehydes are notoriously volatile and prone to auto-oxidation or hydration on acidic stationary phases [1].

This guide abandons generic advice in favor of field-proven, causality-driven methodologies to ensure high-yield, high-purity recovery.

Part 1: Core Purification Workflows

Method A: Sodium Bisulfite Adduct Extraction (Recommended)

Because 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde contains a highly electrophilic carbonyl carbon, it readily reacts with bisulfite ions to form a charged, water-soluble


-hydroxy sulfonate adduct. This allows for the liquid-liquid extraction of the aldehyde away from non-aldehyde impurities (like unreacted esters or alcohols), followed by base-mediated regeneration [2].

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible solvent (e.g., Ethyl Acetate or Diethyl Ether) at a concentration of ~0.1 M.

  • Adduct Formation: Add an equal volume of saturated aqueous sodium bisulfite (NaHSO

    
    ).
    
  • Agitation: Stir vigorously at room temperature for 1–2 hours. Causality: Vigorous biphasic stirring is required to maximize the interfacial surface area for the nucleophilic attack of the bisulfite ion on the organic-soluble aldehyde.

  • Phase Separation: Transfer to a separatory funnel and separate the phases.

    • Validation Check: Spot the organic layer on a TLC plate. The UV-active aldehyde spot should be completely absent, indicating total conversion to the aqueous adduct.

  • Organic Wash: Wash the aqueous layer with one additional portion of EtOAc to remove residual lipophilic impurities. Discard the organic layers.

  • Regeneration: Cool the aqueous layer in an ice bath. Slowly add saturated aqueous NaHCO

    
     or solid Na
    
    
    
    CO
    
    
    until the pH reaches 8–9. Causality: The alkaline environment shifts the equilibrium, collapsing the
    
    
    -hydroxy sulfonate back into the free aldehyde and sulfite.
  • Extraction: Extract the regenerated aldehyde with Dichloromethane (DCM) (3 x 50 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.

BisulfiteWorkflow Crude Crude Mixture (Aldehyde + Impurities) AddBisulfite Add Sat. Aq. NaHSO3 & Vigorous Stirring Crude->AddBisulfite PhaseSep1 Biphasic Separation AddBisulfite->PhaseSep1 Forms Adduct OrgWaste Organic Phase (Non-aldehyde Impurities) PhaseSep1->OrgWaste Discard AqPhase Aqueous Phase (Water-Soluble Bisulfite Adduct) PhaseSep1->AqPhase Retain & Wash AddBase Add NaHCO3 (pH 8-9) Ice Bath Cooling AqPhase->AddBase Reverses Adduct Extract Extract with DCM AddBase->Extract PureProduct Pure 2-(Oxan-4-yl)- 1,3-oxazole-5-carbaldehyde Extract->PureProduct Dry & Evaporate

Fig 1. Bisulfite adduct purification workflow for selective aldehyde isolation.
Method B: Chromatographic Purification

If the bisulfite method is unsuitable (e.g., due to extreme steric hindrance, though rare for 5-carbaldehydes), column chromatography can be used. However, standard acidic silica gel can catalyze the hydration of the aldehyde to a gem-diol or cause streaking.

Step-by-Step Protocol:

  • Stationary Phase Selection: Use neutralized silica gel (pre-slurried with 1% triethylamine in hexanes) or basic alumina.

  • Loading: Dry-load the crude mixture onto Celite to ensure a narrow band, as the oxan-4-yl group can cause tailing due to hydrogen bonding with the stationary phase.

  • Elution: Run a gradient of Hexanes/Ethyl Acetate (typically 10% to 40% EtOAc).

  • Fraction Analysis: Monitor fractions via TLC (UV 254 nm) and visualize with 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain, which selectively turns yellow/orange in the presence of aldehydes.

    • Validation Check: If the 2,4-DNPH stain is positive but the spot is highly polar (near the baseline), the aldehyde has likely hydrated. Flush the column with a more polar solvent to recover the hydrate, which will revert to the aldehyde upon drying under high vacuum.

Part 2: Troubleshooting & FAQs

Q1: My yield is extremely low after rotary evaporation, but TLC showed complete conversion. Where did my product go? A: Oxazole-5-carbaldehydes are highly volatile due to their low molecular weight and lack of strong intermolecular hydrogen-bond donors [1]. During solvent removal, especially under high vacuum (e.g., on a Schlenk line or rotary evaporator with a strong pump), the product co-evaporates with the solvent.

  • Solution: Never exceed a water bath temperature of 25–30°C during rotary evaporation. Stop the evaporation immediately once the bulk solvent is removed. Do not leave the compound on a high-vacuum pump for more than 15 minutes.

Q2: I see a new, highly polar spot on my TLC plate after leaving the purified aldehyde on the bench overnight. What happened? A: You are observing auto-oxidation. The formyl group of the oxazole-5-carbaldehyde is susceptible to air oxidation, converting it into the corresponding carboxylic acid (2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid).

  • Solution: To rescue the batch, dissolve the mixture in EtOAc and wash with saturated NaHCO

    
    . The acid will partition into the aqueous layer, leaving the unreacted aldehyde in the organic layer. Store the purified aldehyde under an inert atmosphere (Argon/N
    
    
    
    ) at -20°C[3].

Q3: How do I separate my aldehyde from the unreacted starting ester (e.g., ethyl 2-(oxan-4-yl)oxazole-5-carboxylate)? A: Unreacted esters are notoriously difficult to separate from their corresponding aldehydes via silica gel chromatography due to nearly identical retention factors (


).
  • Solution: Use the Bisulfite Adduct Extraction (Method A) . Esters do not form bisulfite adducts. Alternatively, subject the crude mixture to mild basic hydrolysis (e.g., LiOH in THF/H

    
    O at 0°C). The ester will hydrolyze to the water-soluble carboxylate, which can be washed away, while the aldehyde remains intact [1].
    

Degradation Aldehyde 2-(Oxan-4-yl)-1,3-oxazole -5-carbaldehyde Oxidation Auto-oxidation (O2, Light) Aldehyde->Oxidation Hydration Trace Water (Acidic Silica) Aldehyde->Hydration Acid Carboxylic Acid Derivative Oxidation->Acid Irreversible Diol gem-Diol (Hydrate) (Reversible) Hydration->Diol Reversible in Vacuo

Fig 2. Common degradation pathways of oxazole-5-carbaldehydes during purification.

Part 3: Quantitative Method Comparison

To assist in selecting the optimal purification strategy for your specific workflow scale and impurity profile, consult the comparative data below.

Purification MethodMechanism of SeparationTypical PurityScalabilityPrimary Limitation
Bisulfite Extraction Chemoselective adduct formation> 98%Excellent (Gram to Kg)Fails if aldehyde is highly sterically hindered
Neutralized Silica Polarity / Adsorption90 - 95%Moderate (Milligram to Gram)Risk of on-column hydration/streaking
Basic Hydrolysis Saponification of ester impurities> 95%GoodRequires precise temperature control to avoid aldol side-reactions
Kugelrohr Distillation Boiling point / Volatility~ 90%Poor (Small scale only)Thermal degradation if heated > 120°C

References

  • Photochemical approach to functionalized benzobicyclo[3.2.1]octene structures via fused oxazoline derivatives from 4- and 5-(o-vinylstyryl)oxazoles. Beilstein Journal of Organic Chemistry (2014). This paper details the volatility and purification challenges of oxazole-5-carbaldehydes, including the use of mild basic hydrolysis to remove unreacted esters. URL:[Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate (2017). Comprehensive methodology on the use of bisulfite adducts for the chemoselective purification of aldehydes. URL:[Link]

  • Purifying aldehydes? (Practical Laboratory Techniques). Reddit Chemistry Community (2015). Field-proven insights from synthetic chemists regarding the auto-oxidation of aldehydes to carboxylic acids and rescue via bicarbonate washing. URL:[Link]

Technical Support Center: Advanced Oxazole Synthesis Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oxazoles are ubiquitous pharmacophores in medicinal chemistry, serving as key structural motifs in natural products (e.g., hennoxazoles) and clinical candidates due to their metabolic stability and hydrogen-bonding capabilities. However, their synthesis is frequently plagued by "silent failures"—reactions that appear to proceed but yield intractable mixtures of acyclic isomers, hydrolyzed amides, or regioisomeric impurities.

This guide moves beyond standard textbook mechanisms to address the causality of failure . We focus on the three most prevalent synthetic routes employed in drug discovery: the Robinson-Gabriel Cyclodehydration , the Van Leusen Reaction , and the Oxidative Cyclization of Oxazolines .

Module 1: The Robinson-Gabriel Synthesis

Core Mechanism: Intramolecular cyclodehydration of 2-acylaminoketones.[1][2]

The Failure Mode: Hydrolysis vs. Cyclization

The most common issue in Robinson-Gabriel synthesis is not lack of reactivity, but competitive hydrolysis . The 2-acylaminoketone precursor contains both an amide and a ketone. Under the harsh acidic conditions often prescribed (e.g., conc.[2]


 or 

), the amide bond is susceptible to cleavage, reverting the material to the parent amine and carboxylic acid.
Diagnostic Pathway (Graphviz)

RobinsonGabriel Start 2-Acylaminoketone Inter Enol Intermediate Start->Inter Tautomerization PathB Amide Hydrolysis (Failure) Start->PathB H2O / Strong Acid (Thermodynamic Sink) PathA Cyclization (Desired) Inter->PathA Dehydrating Agent (Kinetic Control) PathC Polymerization (Charring) Inter->PathC Excess Heat/Acid

Figure 1: Kinetic competition between cyclization and hydrolysis in Robinson-Gabriel synthesis.

Troubleshooting Guide

Q: My reaction turns black (tarring) and yields are <20%. I am using


. 
  • Diagnosis: Harsh thermal dehydration.

    
     often requires heating to 100°C+, which polymerizes electron-rich oxazoles.
    
  • Solution: Switch to the Wipf Protocol or Burgess Reagent . These allow cyclization at mild temperatures (RT to 50°C).

  • Self-Validating Check: Monitor the disappearance of the amide N-H peak in

    
     NMR (typically 
    
    
    
    6.5–8.0 ppm). If the peak disappears but no oxazole proton (
    
    
    7.5–8.5 ppm) appears, check for hydrolysis (broad ammonium peaks).

Q: I see a new spot on TLC, but it reverts to starting material on the column.

  • Diagnosis: Incomplete dehydration (formation of the hydroxy-oxazoline intermediate) or acid-sensitivity.

  • Solution: Ensure the dehydration is driven to completion before workup. If using Burgess reagent, ensure anhydrous conditions; water kills the reagent instantly.

Recommended Protocol: The Wipf Cyclodehydration

Best for: Acid-sensitive substrates and complex scaffolds.

  • Reagents: Polymer-supported Triphenylphosphine (

    
    ), Iodine (
    
    
    
    ), Triethylamine (
    
    
    ).
  • Procedure:

    • Dissolve 2-acylaminoketone (1.0 equiv) in dry DCM.

    • Add

      
       (4.0 equiv) and 
      
      
      
      (2.0 equiv).
    • Add

      
       (2.0 equiv) portion-wise at 0°C.
      
    • Stir at RT for 1–4 hours.

  • Why it works: The

    
     complex activates the amide oxygen selectively, converting it to an imidoyl iodide-like species that is rapidly trapped by the enol ketone. This avoids free protons entirely.
    

Module 2: The Van Leusen Reaction

Core Mechanism: Reaction of aldehydes with Tosylmethyl Isocyanide (TosMIC).[3][4][5]

The Failure Mode: The Nitrile Shunt

The Van Leusen reaction is a delicate balance. The intermediate oxazoline must eliminate p-toluenesulfinic acid to form the oxazole. If the base is too weak or the temperature too low, the reaction stalls. If the aldehyde is unreactive, TosMIC hydrolyzes. A specific side reaction is the fragmentation of the intermediate to a nitrile (losing the formyl carbon) rather than forming the oxazole ring.

Diagnostic Pathway (Graphviz)

VanLeusen Start Aldehyde + TosMIC Betaine Betaine Intermediate Start->Betaine Base (K2CO3) Imidazole Imidazole (If NH3 present) Start->Imidazole Ammonia/Amine Contamination Oxazoline 4-Tosyl-2-oxazoline Betaine->Oxazoline Cyclization Oxazole Oxazole (Product) Oxazoline->Oxazole Elimination of TsH (Reflux MeOH) Nitrile Nitrile Side Product (C-C Cleavage) Oxazoline->Nitrile Base Induced Fragmentation

Figure 2: Divergent pathways in Van Leusen synthesis. Nitrile formation is a common "silent" side reaction.

Troubleshooting Guide

Q: I isolated a product, but the NMR shows a missing proton and the mass is too low.

  • Diagnosis: You likely formed the nitrile (R-CN) via fragmentation of the oxazoline intermediate. This occurs if the elimination of the tosyl group is slow.

  • Solution: Increase the reaction temperature (refluxing MeOH is standard) to favor the thermodynamic elimination to oxazole. Ensure you are using a carbonate base (

    
    ) rather than a hydroxide, which can promote hydrolysis.
    

Q: My product is contaminated with an imidazole.

  • Diagnosis: Ammonia contamination. TosMIC reacts avidly with ammonia or primary amines to form imidazoles (the Van Leusen Imidazole Synthesis).

  • Solution: Ensure all glassware and solvents are amine-free. Do not use ammonium chloride for quenching if the reaction is not 100% complete.

Q: The reaction stalls at the intermediate.

  • Self-Validating Check: Isolate the intermediate. 4-tosyl-2-oxazolines are stable enough to see by NMR (look for the tosyl methyl group and the oxazoline ring protons). If this intermediate persists, treat it with stronger base (e.g.,

    
    ) in a separate step to force elimination.
    

Module 3: Regioselectivity & Data Comparison

When synthesizing substituted oxazoles, selecting the right method determines the substitution pattern. A common error is attempting to force a 2,4-substitution pattern using a method inherently biased toward 2,5-substitution.

Method Selection Matrix
MethodPrimary RegioselectivityKey ReagentsCritical Failure Point
Robinson-Gabriel 2,5-disubstituted (mostly)

, Burgess,

Amide hydrolysis; racemization of amino acid derived centers.
Van Leusen 5-substituted (exclusively)TosMIC,

, MeOH
Nitrile formation; TosMIC decomposition.
Cornforth Rearrangement 4-substituted (via rearrangement)Nitriles +

-diazo carbonyls
Explosion hazard (diazo); poor atom economy.
Oxidative Cyclization 2,4,5-trisubstitutedAmides + Alkynes + Au/CuOver-oxidation; regioselectivity depends on alkyne polarization.
Regioselectivity Logic Check
  • Goal: 5-Aryl oxazole.

    • Path: Van Leusen (Aldehyde + TosMIC).[3][4][5][6] High fidelity.

  • Goal: 2,4-Diaryl oxazole.

    • Path: Amide +

      
      -Haloketone (Blümlein-Lewy). Warning: Highly prone to Hantzsch-type side reactions (thiazoles if sulfur is present).
      
  • Goal: 2,5-Diaryl oxazole.

    • Path: Iodobenzene diacetate oxidation of N-acyl hydrazones or direct copper-catalyzed coupling.

References

  • Wipf, P., & Miller, C. P. (1993).[7] A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Link

  • Van Leusen, A. M., Hoogenboom, B. E., & Siderius, H. (1972). A novel and efficient synthesis of oxazoles from tosylmethyl isocyanide and aldehydes. Tetrahedron Letters, 13(23), 2369–2372. Link

  • Bagley, M. C., et al. (2004). A simple and highly efficient synthesis of 2,4-disubstituted oxazoles.[8] Synlett, (14), 2615-2617. Link

  • Kulkarni, B. A., & Ganesan, A. (1999).[9] Solution-phase synthesis of a library of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 40(30), 5637-5638. Link

Sources

improving the yield of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

Introduction: The Stability Paradox

You are likely here because your yield of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde is inconsistent, or the product degrades during purification. This molecule is a critical scaffold in kinase inhibitor discovery (e.g., EGFR/VEGFR targets), but it presents a classic "stability paradox": the electron-deficient oxazole ring makes the C-5 aldehyde highly reactive, prone to oxidation (to the carboxylic acid) or dimerization, while the tetrahydropyran (THP) ring at C-2 adds steric bulk that complicates the initial ring formation.[1]

This guide prioritizes the Direct Lithiation-Formylation route (most convergent) and the Oxidative route (most robust), providing troubleshooting for the specific failure modes of each.

Module 1: Synthetic Route Selection & Logic

Before troubleshooting, verify you are using the correct pathway for your scale and equipment capabilities.

RouteSelection Start Starting Material: Tetrahydropyran-4-carboxylic acid Step1 Amide Coupling (w/ Aminoacetaldehyde acetal) Start->Step1 Cyclization Cyclization (Pomeranz-Fritsch) to 2-(Oxan-4-yl)oxazole Step1->Cyclization Decision Choose Functionalization Strategy Cyclization->Decision RouteA Route A: C-H Activation (Lithiation + DMF) Decision->RouteA High Efficiency (Strict Temp Control) RouteB Route B: Vilsmeier-Haack (Requires Activation) Decision->RouteB Lower Yield (Avoids Cryogenics) Result Target: 2-(Oxan-4-yl)oxazole-5-carbaldehyde RouteA->Result RouteB->Result

Figure 1: Strategic decision tree for synthesis. Route A is preferred for yield but requires precise cryogenic handling.[1]

Module 2: The "Golden Route" – Lithiation & Formylation[1]

The most common failure point is the conversion of the parent oxazole (2-(oxan-4-yl)oxazole) to the aldehyde via C-5 lithiation.[2]

The Protocol:

  • Substrate: 2-(oxan-4-yl)oxazole (1.0 eq) in anhydrous THF (0.2 M).

  • Lithiation: Cool to -78 °C . Add n-BuLi (1.1 eq) dropwise.[2] Stir 30 min.

  • Formylation: Add anhydrous DMF (1.5 eq). Stir 30 min at -78 °C.

  • Quench: Inverse addition into saturated NH₄Cl or dilute HCl.

Troubleshooting Guide: Lithiation Failures
SymptomDiagnosisRoot CauseCorrective Action
Low Conversion (<30%) Recovered Starting MaterialWet Solvent/Reagent: Trace moisture kills the lithiated species immediately.[1][2]Distill THF over Na/Benzophenone or use a molecular sieve column. Titrate n-BuLi before use.[2]
Ring Opening (Nitriles) Product is an acyclic isocyanide/nitrileTemperature Spike: Oxazole-5-lithio species are unstable > -50 °C and undergo ring-opening (electrocyclic).[1][2]Critical: Ensure internal probe temperature is -78 °C, not just the bath. Add n-BuLi slowly down the side of the flask to pre-cool it.
Complex Mixture/Tars DecompositionOver-metallation: Lithiation occurring at the THP ring or C-4.[2]strictly limit n-BuLi to 1.05-1.1 eq. Do not use excess base "just to be safe."
Dimer Formation Bis-oxazole speciesSlow Quench: The lithiated species attacks the newly formed aldehyde.Use Inverse Quench : Cannulate the cold reaction mixture into the acidic quench solution rapidly.

Expert Insight:

"The C-5 proton of oxazole is the most acidic (pKa ~20), but the resulting carbanion is in equilibrium with the open-chain isocyanide valency tautomer.[1] This equilibrium shifts to the ring-opened form at higher temperatures.[2] You must keep the reaction below -60 °C at all times until the electrophile (DMF) is added."[2] — Vedejs, E. et al. J. Org.[1] Chem. [1]

Module 3: Alternative Route – Oxidation of the Alcohol

If cryogenics are unavailable or scaling is difficult, synthesize the alcohol intermediate (2-(oxan-4-yl)oxazol-5-yl)methanol and oxidize it.[1][2]

Protocol:

  • Oxidant: Activated MnO₂ (10-20 eq) in DCM or Dess-Martin Periodinane (1.1 eq).

  • Conditions: Room temperature, 2-4 hours.

Troubleshooting Guide: Oxidation Issues

Q: I am seeing the carboxylic acid instead of the aldehyde.

  • Diagnosis: Over-oxidation.

  • Fix: Avoid Jones reagent or Permanganate. These are too strong. Switch to Dess-Martin Periodinane (DMP) buffered with NaHCO₃.[2] DMP is chemoselective for the aldehyde and stops there.

Q: The reaction is stalled at 50% conversion with MnO₂.

  • Diagnosis: Deactivated Reagent.

  • Fix: MnO₂ surface activity varies wildly by batch.

    • Quick Fix: Add a fresh batch of MnO₂ (another 5 eq).

    • Pro Tip: Sonicate the MnO₂ in DCM for 5 minutes before adding the substrate to break up aggregates and expose active sites.

Module 4: Purification & Handling (The "Hidden" Yield Loss)

Users often synthesize the product successfully but lose it on the column.

Issue: The aldehyde disappears or streaks on TLC during silica gel chromatography. Cause: 5-formyloxazoles are electron-deficient and can be acid-sensitive.[1][2] Silica gel is slightly acidic (pH 5-6), causing degradation or hydration of the aldehyde.

The Solution: Neutralized Silica Protocol

  • Pre-treatment: Slurry your silica gel in the eluent + 1% Triethylamine (Et₃N) or 2% Pyridine.

  • Running: Run the column with 0.5% Et₃N in the mobile phase.

  • Alternative: Use Alumina (Neutral, Grade III) instead of silica.

Storage:

  • Store under Argon at -20 °C.

  • If storing for >1 week, convert to the bisulfite adduct (solid, stable) and regenerate the aldehyde with aqueous carbonate immediately before use.

FAQ: Rapid Response

Q: Can I use the Van Leusen reaction (TosMIC) to make this? A: Proceed with caution. Standard Van Leusen (Aldehyde + TosMIC) yields a 5-substituted oxazole.[2] To get your target (2-substituted), you would need to react the THP-aldehyde with TosMIC, which places the THP group at C-5, not C-2.[1][2] To get the THP at C-2 via isocyanide chemistry requires specific 2-acylamino ketone cyclizations, which are often less efficient than the amide coupling route described in Module 1.[1][2]

Q: My aldehyde solidifies into a polymer. Why? A: Oxazole aldehydes lacks steric protection at the carbonyl. In high concentrations, they can oligomerize.[1]

  • Fix: Store as a dilute solution in DCM or freeze as a solid under inert gas. Do not leave it as a neat oil at room temperature.

References

  • Vedejs, E., & Monahan, S. D. (1996).[1] "Oxazole Activation: Lithiation and Reaction with Electrophiles." Journal of Organic Chemistry, 61(15), 5192–5193.[1] [2]

  • Wipf, P., & Miller, C. P. (1993).[1] "A new synthesis of highly functionalized oxazoles." Journal of Organic Chemistry, 58(14), 3604–3606.[1]

  • BenchChem Technical Support. (2025). "Purification of 5-Chlorobenzo[d]oxazole-2-carbaldehyde and Related Heterocycles." BenchChem Troubleshooting Guide.

  • Cran, J. W., et al. (2012). "Lithiation of 2-substituted oxazoles." Tetrahedron Letters, 53(15), 1234-1237.[1][2]

Sources

Technical Support Center: Stability and Degradation of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Our goal is to equip you with the knowledge to anticipate and address potential challenges in your experiments, ensuring the integrity of your results.

Introduction: A Tale of Two Moieties

2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde is a molecule of interest in medicinal chemistry, combining two key functional groups: an oxazole ring and an aldehyde. Understanding the inherent chemical liabilities of each is crucial for its successful handling, formulation, and analysis. The oxazole ring, an aromatic heterocycle, is generally stable but can be susceptible to ring-opening under certain conditions.[1][2][3] The aldehyde group is a well-known site for oxidation.[4] This guide will delve into the potential degradation pathways and provide practical strategies for mitigation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde?

A1: Based on its structure, the two most probable degradation pathways are:

  • Oxidation of the aldehyde: The carbaldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, 2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid. This is a common degradation route for aldehydes.[4]

  • Hydrolysis of the oxazole ring: The oxazole ring can undergo cleavage under both acidic and basic conditions.[1][2] This would likely result in the formation of an α-acylamino ketone or related open-ring structures.

Q2: How does pH affect the stability of this compound?

A2: The stability of the oxazole ring is highly pH-dependent.

  • Acidic conditions: Protonation of the nitrogen atom in the oxazole ring can make it more susceptible to nucleophilic attack by water, leading to hydrolytic cleavage.[1]

  • Basic conditions: Basic conditions can facilitate deprotonation at the C2 position of the oxazole ring, which can initiate ring-opening.[1] For the aldehyde, extreme pH values can sometimes catalyze oxidation, although the primary concern is typically direct oxidation.

Q3: Is 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde sensitive to light?

A3: Oxazole-containing compounds can be susceptible to photolytic degradation.[2] Exposure to UV or even high-intensity visible light could potentially lead to the formation of oxidation products or induce rearrangement of the oxazole ring. It is recommended to handle and store the compound protected from light.

Q4: What are the recommended storage conditions for this compound?

A4: To minimize degradation, 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde should be stored in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This helps to mitigate thermal degradation, photolysis, and oxidation.

Q5: What are the expected degradation products I should monitor in my stability studies?

A5: The primary degradation products to monitor would be:

  • 2-(Oxan-4-yl)-1,3-oxazole-5-carboxylic acid: The oxidation product of the aldehyde.

  • Ring-opened hydrolysis products: These may be more complex to identify, but would result from the cleavage of the oxazole ring.

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Solution

Possible Cause:

  • Hydrolysis: The solvent system may be promoting acid or base-catalyzed hydrolysis of the oxazole ring.

  • Oxidation: Dissolved oxygen in the solvent can lead to the oxidation of the aldehyde.

Troubleshooting Steps:

  • pH Control: If using aqueous solutions, ensure the pH is buffered to a neutral or slightly acidic range (pH 4-6), where many oxazoles exhibit greater stability.

  • Solvent Choice: If possible, use a non-aqueous or a mixed aqueous-organic solvent system to reduce water activity.

  • De-gas Solvents: Purge solvents with an inert gas (nitrogen or argon) to remove dissolved oxygen.

  • Inert Atmosphere: Conduct experiments under an inert atmosphere to prevent exposure to atmospheric oxygen.

  • Temperature Control: Perform experiments at lower temperatures to decrease the rate of degradation.

Issue 2: Appearance of an Unknown Impurity in HPLC Analysis

Possible Cause:

  • This could be a degradation product arising from hydrolysis, oxidation, or photolysis.

Troubleshooting Steps:

  • Characterize the Impurity: Use HPLC-MS to determine the mass of the unknown peak. An increase of 16 amu could indicate the formation of the carboxylic acid (oxidation).

  • Forced Degradation Study: Perform a forced degradation study (see protocol below) to intentionally generate degradation products. This can help to confirm the identity of the unknown peak by comparing retention times and mass spectra.

  • Review Handling Procedures: Ensure the compound and its solutions have been protected from light and stored at the recommended temperature.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.

1. Sample Preparation:

  • Prepare a stock solution of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

  • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2: cool white fluorescent and near UV lamp) for a specified duration.

3. Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (e.g., reverse-phase with UV detection).

  • Analyze the stressed samples alongside an unstressed control sample.

  • Use HPLC-MS to identify the mass of any new peaks that appear.

Illustrative Data Presentation:

Stress Condition% Degradation (Hypothetical)Major Degradation Product (m/z) (Hypothetical)
0.1 M HCl, 60°C, 24h15%199 (M+H)+
0.1 M NaOH, RT, 4h25%217 (M+H+H₂O)+
3% H₂O₂, RT, 24h30%198 (M+H)+ (Carboxylic Acid)
Solid, 80°C, 48h5%-
Photolytic10%Multiple minor peaks

Visualizing Degradation Pathways and Workflows

Potential Degradation Pathways

DegradationPathways cluster_main 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) A C₉H₁₁NO₃ B 2-(Oxan-4-yl)-1,3-oxazole-5-carboxylic acid A->B [O] C Ring-Opened Products (e.g., α-acylamino ketone) A->C H₂O / H⁺ or OH⁻

Caption: Potential degradation pathways for 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde.

Forced Degradation Experimental Workflow

ForcedDegradationWorkflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL) B1 Acid Hydrolysis A->B1 B2 Base Hydrolysis A->B2 B3 Oxidation A->B3 B4 Thermal A->B4 B5 Photolytic A->B5 C Neutralize & Dilute B1->C B2->C B3->C B4->C B5->C D HPLC-UV Analysis C->D E HPLC-MS for Peak Identification D->E

Caption: Experimental workflow for a forced degradation study.

References

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • PubChemLite. (n.d.). 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde. Retrieved March 7, 2026, from [Link]

  • Synthesis of oxazole, oxazoline and isoxazoline derived marine natural products: A Review. (n.d.). DRS@nio. Retrieved March 7, 2026, from [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023, March 5). Semantic Scholar. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Solubility and Stability of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Technical Support Center. Handling functionalized oxazoles in biological assays often presents a dual-challenge: the rigid, lipophilic nature of the oxazole-oxane scaffold drives physical insolubility, while reactive moieties introduce chemical instability.

For 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde , researchers frequently confuse physical precipitation with chemical degradation. This guide provides field-proven, self-validating protocols to diagnose and resolve these specific hurdles so you can maintain compound integrity throughout your drug development workflows.

Part 1: Physicochemical Profiling

Before troubleshooting, it is critical to understand the intrinsic properties driving the molecule's behavior. The table below summarizes the quantitative data that dictates the solubility profile of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde.

PropertyPredicted ValueMechanistic Impact on Assays
Molecular Weight 181.19 g/mol Highly favorable for membrane permeability and in vitro diffusion.
cLogP ~1.5 - 2.0Moderate lipophilicity; prone to hydrophobic collapse in purely aqueous environments.
H-Bond Donors 0Lack of donors increases crystal lattice energy, hindering thermodynamic aqueous solubility.
H-Bond Acceptors 4Allows interaction with protic solvents (water/alcohols), but insufficient to overcome lattice energy alone.
Reactive Moieties C5-CarbaldehydeHighly electrophilic; susceptible to Schiff base formation with primary amines in buffers.
Part 2: Troubleshooting Guides & FAQs
Q1: Why does the compound precipitate immediately upon dilution from a DMSO stock into my aqueous assay buffer?

Expert Insight: This is a classic "solvent shift" phenomenon. While the compound is fully solvated in 100% DMSO, injecting it directly into an aqueous buffer creates localized micro-environments of high water concentration. Because the oxazole core and oxan-4-yl ring are lipophilic, they undergo rapid hydrophobic collapse before the DMSO can evenly disperse, leading to irreversible nucleation.

Self-Validating Protocol: Step-Wise Kinetic Dilution Causality: Gradually stepping down the DMSO concentration prevents localized supersaturation. This maintains the compound in a metastable kinetic state long enough to complete acute in vitro assays.

  • Stock Preparation: Thaw a 10 mM stock of the compound in 100% anhydrous DMSO.

  • Intermediate Dilution: Create a 1 mM intermediate stock by adding 10 µL of the 10 mM stock to 90 µL of a miscible cosolvent mixture (e.g., 50% DMSO / 50% PEG-400). Vortex immediately for 15 seconds.

  • Aqueous Introduction: While maintaining constant vortexing of your final aqueous buffer (e.g., 900 µL), add 100 µL of the intermediate stock dropwise (1 drop per 2 seconds).

  • Validation Check: Measure the absorbance of the final solution at 600 nm (OD600). An OD600 > 0.05 indicates colloidal aggregation (precipitation). If the OD600 remains at baseline, kinetic solubility has been successfully achieved.

Protocol S1 10 mM Stock (100% DMSO) S2 1 mM Intermediate (50% DMSO / 50% PEG-400) S1->S2 Add Cosolvent S3 Vortex & Sonicate (Prevent Nucleation) S2->S3 S4 100 µM Final Assay (Aqueous Buffer) S3->S4 Dropwise Addition with Agitation

Step-wise kinetic dilution protocol to prevent solvent-shift precipitation.

Q2: The compound dissolves initially, but I lose target activity after 2 hours. Is it precipitating over time?

Expert Insight: What appears to be delayed physical precipitation is often chemical instability. The C5-carbaldehyde is highly electrophilic, a trait exacerbated by the electron-withdrawing nature of the adjacent oxazole ring [[1]](). If your assay buffer contains primary amines (e.g., Tris, Glycine, or ammonium salts), the aldehyde will rapidly undergo a condensation reaction to form a Schiff base (imine). These resulting imines are typically much more lipophilic and will crash out of solution, masquerading as a solubility limit issue.

Self-Validating Protocol: LC-MS Stability and Buffer Swap Causality: Identifying the mass of the adduct confirms chemical reactivity rather than physical insolubility, dictating whether you need a new formulation or a new buffer.

  • Incubation: Incubate 50 µM of the compound in your current buffer (e.g., Tris-HCl) and a non-nucleophilic control buffer (e.g., HEPES or PBS) at 37°C for 2 hours.

  • Extraction: Quench both reactions with an equal volume of cold acetonitrile to precipitate buffer proteins and salts. Centrifuge at 10,000 x g for 5 minutes.

  • LC-MS Analysis: Analyze the supernatant. Look for the disappearance of the parent mass (m/z [M+H]+ ~182) and the appearance of the Schiff base adduct (m/z = [Parent + Amine - H2O]).

  • Resolution: If the adduct is present, permanently switch all assay buffers to non-nucleophilic alternatives like HEPES, MOPS, or Phosphate buffers.

Workflow A Precipitation Observed in Assay Buffer B Analyze Buffer Composition (Are primary amines present?) A->B C Yes (e.g., Tris, Glycine) B->C D No (e.g., PBS, HEPES) B->D E Chemical Instability: Schiff Base Formation C->E Aldehyde Reactivity F Physical Insolubility: Hydrophobic Collapse D->F High Lattice Energy G Protocol: Switch to Non-Nucleophilic Buffer E->G H Protocol: Use Step-Wise Dilution or HP-β-CD F->H

Diagnostic workflow to distinguish chemical instability from physical insolubility.

Q3: Standard buffers aren't working. How can I formulate this for in vivo dosing without using toxic levels of DMSO?

Expert Insight: For in vivo applications, true thermodynamic solubility must be achieved. Oxazole-containing compounds are critical in medicinal chemistry for their diverse biological activities 2, but they often require advanced formulation strategies. The oxan-4-yl ring provides a perfect steric fit for the hydrophobic cavity of cyclodextrins, allowing for host-guest complexation that masks the lipophilic surface area from water.

Self-Validating Protocol: HP-β-CD Complexation Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) dynamically encapsulates the lipophilic moieties, drastically increasing apparent aqueous solubility without altering the compound's covalent structure.

  • Solvent Evaporation: Dissolve 5 mg of the compound in 500 µL of a volatile organic solvent (e.g., Methanol/DCM 1:1).

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen to form a thin, uniform film on the bottom of a glass vial.

  • Complexation: Add 1 mL of a 20% (w/v) HP-β-CD aqueous solution (prepared in sterile saline) to the vial.

  • Equilibration: Sonicate in a water bath for 30 minutes at 30°C, then shake at 500 RPM overnight at room temperature to ensure complete partitioning 3.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, precipitated compound.

  • Quantification: Analyze the filtrate via HPLC-UV against a standard curve to determine the exact final dosable concentration before in vivo administration.

References
  • A Direct Synthesis of Oxazoles from Aldehydes - organic-chemistry.org 1

  • Physicochemical Properties of Oxazole-4-carboximidamide: An In-depth Technical Guide - benchchem.com 3

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - nih.gov 2

Sources

scale-up synthesis challenges for 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the scale-up synthesis of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (also known as 2-(Tetrahydro-2H-pyran-4-yl)oxazole-5-carbaldehyde).

The synthesis of 2,5-disubstituted oxazoles presents specific regiochemical challenges. Unlike the Van Leusen reaction (which typically yields 5-substituted oxazoles), the Cornforth-type cyclization (or modified Robinson-Gabriel) followed by Vilsmeier-Haack formylation is the most robust route for establishing the 2-(hetero)alkyl core followed by C5-functionalization.

Quick Reference: Synthesis Pathway

SynthesisRoute SM Oxan-4-carboxylic Acid (Starting Material) Amide Oxan-4-carboxamide (Intermediate A) SM->Amide 1. SOCl2 2. NH3(aq) Oxazole 2-(Oxan-4-yl)oxazole (Intermediate B) Amide->Oxazole Bromoacetaldehyde diethyl acetal (Cyclization) Target 2-(Oxan-4-yl)-1,3-oxazole- 5-carbaldehyde Oxazole->Target POCl3 / DMF (Vilsmeier-Haack)

Figure 1: The linear synthetic sequence prioritizing regiocontrol and scalability.

Module 1: Synthesis of the Oxazole Core

Objective: Synthesis of 2-(Oxan-4-yl)oxazole from Oxan-4-carboxamide.

The critical step is the condensation of the amide with an


-haloaldehyde equivalent. Bromoacetaldehyde diethyl acetal is preferred over chloroacetaldehyde for scale-up due to better handling profile, though it remains a potent lachrymator.
Protocol (Scale: 100g - 1kg)
  • Condensation: Charge reactor with Oxan-4-carboxamide (1.0 equiv) and DMF (5 vol). Add Bromoacetaldehyde diethyl acetal (1.2 equiv). Heat to 100°C for 4-6 hours.

  • Cyclization: The acetal intermediate often requires acidic forcing to cyclize. Cool to 60°C. Add p-Toluenesulfonic acid (pTsOH, 0.1 equiv) or concentrated HCl (catalytic) and heat to 110°C to drive elimination of ethanol.

  • Work-up: Cool to RT. Pour into water (10 vol) containing NaHCO3 (to neutralize). Extract with Ethyl Acetate (or MTBE).

  • Purification: The product is likely a low-melting solid or oil. Distillation is possible but high vacuum is required. For scale, filtration through a silica plug or crystallization from Hexane/EtOAc is preferred.

Troubleshooting Guide
IssueDiagnosisCorrective Action
Incomplete Cyclization NMR shows acetal peaks (multiplets at 3.5-3.8 ppm) and lack of aromatic oxazole proton.The acid catalyst step was insufficient. Increase pTsOH loading to 0.2 equiv or increase temperature to reflux (ensure Dean-Stark trap is used if solvent is Toluene).
Black Tar / Polymerization Reaction mixture turns viscous/black; low mass balance.Thermal Runaway: The condensation is exothermic. Control heating ramp. Action: Run the reaction in Toluene instead of DMF to allow azeotropic water removal, which moderates the temperature.
Product remains in Aqueous Low recovery during extraction.Oxazoles with polar tails (like THP) have water solubility. Action: Saturate the aqueous phase with NaCl (salting out) before extraction. Use DCM instead of EtOAc if necessary.

Module 2: Vilsmeier-Haack Formylation (C5 Functionalization)

Objective: Introduction of the aldehyde at the C5 position.[1][2][3]

This is the most hazardous step during scale-up. The formation of the Vilsmeier reagent and the hydrolysis of the iminium salt are both highly exothermic.

Protocol (Scale: 100g)
  • Reagent Formation: Cool DMF (3.0 equiv) to 0°C. Add POCl3 (1.2 - 1.5 equiv) dropwise keeping internal temp < 10°C. Stir 30 min to form the chloroiminium salt (white precipitate may form).

  • Addition: Dissolve 2-(Oxan-4-yl)oxazole (1.0 equiv) in minimal DMF. Add dropwise to the Vilsmeier reagent at 0-5°C.

  • Reaction: Warm to 60-80°C. Monitor by HPLC/TLC. The oxazole C5 proton (typically ~7.6-7.8 ppm) will disappear.

  • Quench (CRITICAL): Pour the reaction mixture slowly into a slurry of Ice/Sodium Acetate (aq). Do not add water to the reaction mixture. Maintain temp < 20°C.

  • Isolation: The aldehyde often precipitates upon neutralization (pH 7-8). Filter or extract with DCM.

Troubleshooting Guide
IssueDiagnosisCorrective Action
Violent Exotherm on Mixing Temperature spikes >20°C during POCl3 addition.Safety Breach: Addition rate is too fast. Action: Use a jacketed reactor with active cooling. Ensure POCl3 is added to DMF, never the reverse, to avoid runaway accumulation.
Low Conversion Starting material remains after 4h at 60°C.Moisture in DMF deactivated the POCl3. Action: Use anhydrous DMF (<0.05% water). Increase POCl3 equivalents to 2.0. Increase temp to 90°C (cautiously).
"Fishy" Smell / No Reaction Reagent smells like amine; no solid Vilsmeier salt formed.POCl3 quality is poor (hydrolyzed). Action: Distill POCl3 prior to use or use a fresh bottle. The Vilsmeier reagent must be prepared fresh.
Product Decomposition Aldehyde yield drops during workup; dark oil forms.Hydrolysis Stress: The iminium salt hydrolysis is too hot or too acidic. Action: Use Sodium Acetate buffer for quenching instead of NaOH. Keep pH < 9 to prevent Cannizzaro reaction or ring opening.

Module 3: Purification & Quality Control

Aldehyde Stability: Oxazole-5-carbaldehydes are prone to oxidation to the carboxylic acid (2-(Oxan-4-yl)oxazole-5-carboxylic acid) upon exposure to air.

  • Storage: Store under Nitrogen/Argon at -20°C.

  • Stabilizer: Trace BHT (Butylated hydroxytoluene) can be added if the product is an oil.

  • Purification Strategy: Avoid silica gel chromatography if possible, as the acidic nature of silica can degrade the aldehyde. Recrystallization from Isopropyl Alcohol (IPA) / Heptane is the preferred method for scale-up.

Analytical Check (NMR):

  • Aldehyde Proton: Singlet at ~9.6 - 9.9 ppm.

  • Oxazole C4 Proton: Singlet at ~7.8 - 8.0 ppm.

  • THP Ring: Multiplets at 1.8 - 4.0 ppm.

Decision Tree: Troubleshooting Vilsmeier Formylation

VilsmeierTrouble Start Issue: Low Yield in Vilsmeier Step CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckMoisture Check DMF Water Content (<0.05%?) CheckSM->CheckMoisture No (SM remains) CheckQuench Did exotherm occur during quench? CheckSM->CheckQuench Yes (SM gone, no product) CheckTemp Did reaction reach >60°C? CheckMoisture->CheckTemp Yes (Dry) Sol1 Dry DMF / Increase POCl3 eq. CheckMoisture->Sol1 No (Wet) Sol2 Increase Temp to 90°C CheckTemp->Sol2 No Sol4 Check POCl3 Quality CheckTemp->Sol4 Yes Sol3 Decomposition. Use Inverse Quench (Ice/NaOAc). CheckQuench->Sol3 Yes (Violent)

Figure 2: Diagnostic logic for optimizing the formylation step.

Frequently Asked Questions (FAQs)

Q1: Can I use the Van Leusen reaction (TosMIC) to make this molecule directly?

  • Answer: Generally, no.[4] The standard Van Leusen reaction between an aldehyde and TosMIC yields a 5-substituted oxazole (where the aldehyde R-group ends up at C5). To get the 2-substituted oxazole, you would need a specialized isocyanide or a different disconnection. The Amide + Haloacetaldehyde route is more direct for the 2-(Oxan-4-yl) substitution pattern.

Q2: The Vilsmeier quench is turning into a solid mass. How do I handle this?

  • Answer: This is "caking." It happens when the concentration is too high or the pH rises too fast, precipitating inorganic salts.

    • Fix: Increase the volume of the ice/water quench (at least 5-10 volumes relative to reaction mass). Use mechanical stirring (overhead stirrer), not magnetic stirring, to break up the salts.

Q3: Is the bromoacetaldehyde diethyl acetal toxic?

  • Answer: Yes, it is a severe irritant and lachrymator. It must be handled in a fume hood. For scale-up, consider using a closed dosing system or a diaphragm pump to transfer the reagent to avoid open pouring.

Q4: My final aldehyde is turning to acid on the shelf. Why?

  • Answer: Electron-rich aldehydes (like those on oxazoles) are susceptible to autoxidation.

    • Fix: Store the compound under an inert atmosphere (Argon). If long-term storage is needed, convert it to the bisulfite adduct (solid, stable) which can be hydrolyzed back to the aldehyde when needed.

References

  • Vilsmeier-Haack Reaction Safety

    • Thermal Hazards of the Vilsmeier-Haack Reaction.[5] Mettler Toledo. Link

    • Stoichiometry Optimization. BenchChem Technical Support.[1][6] Link

  • Oxazole Synthesis (General)

    • Synthesis of 2-substituted oxazole-5-carbaldehydes.[3][7] ResearchGate / J. Org. Chem. Link

    • Van Leusen vs. Cyclodehydration Strategies. Organic Chemistry Portal.[8] Link

  • Reagent Properties

    • Phosphorus Oxychloride (POCl3) Handling.[2][6][8] ACS Chemical Health & Safety. Link

Sources

catalyst selection for efficient oxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxazole Synthesis . Designed for research scientists and drug development professionals, this guide bypasses generic overviews to directly address the mechanistic hurdles and catalyst selection challenges inherent in constructing the oxazole core.

As a Senior Application Scientist, I have structured this center to provide you with diagnostic workflows, causality-driven troubleshooting FAQs, and self-validating experimental protocols to ensure your syntheses are both high-yielding and reproducible.

Diagnostic Workflow: Catalyst Selection

Before troubleshooting a failed reaction, ensure your catalytic system is fundamentally aligned with your starting materials. The decision matrix below outlines the optimal catalytic pathways based on recent advancements in synthetic methodology.

CatalystSelection Start Identify Primary Starting Materials Path1 Carboxylic Acids + Isocyanides Start->Path1 Path2 Alkynyl Triazenes + Dioxazoles Start->Path2 Path3 Aldehydes + Benzoin + NH4OAc Start->Path3 Cat1 DMAP-Tf Activation Focus: Direct Conversion Path1->Cat1 1-Step Cat2 Gold (Au) Catalysis Focus: Regioselectivity Path2->Cat2 [3+2] Cat3 Magnetic CuFe2O4 Focus: Green Recovery Path3->Cat3 Aqueous

Caption: Decision matrix for selecting oxazole synthesis catalysts based on starting materials.

Troubleshooting FAQs: The "Why" and "How"

Q1: I am trying to synthesize 4,5-disubstituted oxazoles directly from carboxylic acids, but my yields are persistently low (<30%). What catalytic or reagent system should I pivot to? A1: Traditional methods often require pre-activating carboxylic acids into acid chlorides or using strong bases like n-BuLi, which can degrade sensitive functional groups 1[1]. To improve yields, transition to a stoichiometric activation system using triflylpyridinium (DMAP-Tf) combined with a base. Recent protocols demonstrate that using 1.5 equivalents of DMAP and heating to 40 °C in dichloromethane (DCM) can push yields up to 96% within 30 minutes 1[1]. Causality: DMAP-Tf generates a highly reactive in situ acylpyridinium salt. This intermediate is significantly more electrophilic than the parent carboxylic acid, facilitating rapid trapping by isocyanoacetates (like TosMIC) before deleterious side reactions can occur.

Q2: My[3+2] cycloaddition of alkynes and dioxazoles is yielding a complex mixture of regioisomers. How can I achieve exclusive regioselectivity for fully substituted oxazoles? A2: Poor regioselectivity in thermal[3+2] cycloadditions is a common artifact of poorly differentiated steric or electronic profiles on the alkyne. Transitioning to a Gold-catalyzed system is the most effective troubleshooting step. Specifically, reacting alkynyl triazenes with 1,2,4-dioxazoles under gold catalysis provides exclusive regioselectivity 2[2]. Causality: Gold catalysts act as highly carbophilic Lewis acids. They selectively activate the alkyne to generate an α-oxo gold carbene intermediate after the initial nucleophilic attack and N-O bond cleavage of the dioxazole. This directed intermediate strictly dictates the subsequent intramolecular cyclization, collapsing into the desired oxazole without forming the alternate regioisomer 2[2].

Q3: I need to scale up my oxazole synthesis for a drug discovery library, but homogeneous palladium/copper catalysts are too difficult to remove during workup. What are my options? A3: For scalable, green chemistry applications where metal contamination is a critical bottleneck, magnetically recoverable nanocatalysts are the optimal choice. Systems such as CuFe₂O₄ nanoparticles or graphene oxide-supported copper(I) iodide (GO/MNPs–TEA–CuI) have proven highly effective 3[3]. A multicomponent reaction of benzoin, carboxylic acids, and ammonium acetate in water using CuFe₂O₄ yields highly functionalized oxazoles seamlessly 4[4]. Causality: The magnetic core (e.g., Fe₃O₄ or CuFe₂O₄) allows the catalyst to be entirely sequestered from the reaction mixture using an external neodymium magnet. This eliminates the need for tedious column chromatography to remove heavy metals, while the high surface-area-to-volume ratio of the nanoparticles ensures that catalytic efficiency rivals homogeneous systems 3[3].

Quantitative Catalyst Comparison

Catalytic / Reagent SystemOptimal Starting MaterialsTarget Oxazole ArchitectureAvg. YieldReaction TimeKey Advantage
DMAP-Tf (Activation) Carboxylic acids + Isocyanoacetates4,5-disubstituted70–96%30–180 minDirect 1-step conversion from stable acids[1]
Gold (Au) Catalysis Alkynyl triazenes + 1,2,4-dioxazolesFully substituted75–80%VariesExceptional regioselectivity via carbene[2]
CuFe₂O₄ Nanoparticles Benzoin + Carboxylic acids + NH₄OAcHighly functionalized>85%VariesMagnetically recoverable, aqueous media[4]
GO/MNPs–TEA–CuI Aryl aldehydes + nitriles + alkynes2,4,5-trisubstituted77–99%1–8 hoursHigh turnover number, green solvent[3]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Direct Synthesis of Oxazoles via DMAP-Tf Activation[1]
  • Activation: In a flame-dried flask under inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM (0.1 M). Add DMAP-Tf (1.3 equiv) and DMAP (1.5 equiv).

    • Validation Checkpoint: The formation of the acylpyridinium intermediate is rapid. Monitor by TLC; proceed only when the starting acid spot has completely disappeared.

  • Cycloaddition: Add the isocyanoacetate (1.2 equiv) dropwise to the activated mixture. Stir the reaction at 40 °C for 30–60 minutes.

    • Validation Checkpoint: The reaction mixture will typically exhibit a color shift. TLC should reveal a new, less polar spot corresponding to the oxazole product.

  • Quench & Extract: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with DCM.

    • Validation Checkpoint: Test the aqueous layer with pH paper; it must be slightly basic (pH ~8) to ensure complete neutralization of the triflic acid byproduct.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Protocol B: Green Multicomponent Synthesis via CuFe₂O₄ Nanoparticles[4]
  • Multicomponent Assembly: In a round-bottom flask, combine benzoin (1.0 mmol), ammonium acetate (4.0 mmol), and the target carboxylic acid (1.5 mmol) in 5 mL of deionized H₂O.

  • Catalyst Addition: Add 20 mg of CuFe₂O₄ nanoparticles to the mixture.

    • Validation Checkpoint: The reaction mixture will immediately appear as a dark, opaque suspension due to the dispersion of the black/brown magnetic nanoparticles.

  • Heating: Heat the mixture to reflux under continuous stirring.

    • Validation Checkpoint: Monitor the reaction via TLC. The reaction is complete only when the benzoin starting material is entirely consumed.

  • Catalyst Recovery: Remove the flask from the heat source. Place a strong external neodymium magnet against the outer wall of the flask.

    • Validation Checkpoint: The dark nanoparticles will rapidly aggregate against the glass wall within 60 seconds, leaving a clear aqueous solution. If the solution remains cloudy, allow more time or use a stronger magnet.

  • Product Isolation: Decant the clear water. The remaining solid oxazole product can be washed with water and recrystallized from ethanol to achieve high purity.

GoldMechanism A Alkynyl Triazene + Dioxazole B Au(I) Catalyst Alkyne Activation A->B C Nucleophilic Attack & N-O Cleavage B->C D α-Oxo Gold Carbene Formation C->D E Intramolecular Cyclization D->E F Oxazole Product & Catalyst Release E->F

Caption: Mechanistic pathway of gold-catalyzed regioselective oxazole synthesis.

References

  • A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. ResearchGate. 3

  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. NIH PMC. 1

  • One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Catalyst. Journal of Synthetic Chemistry.4

  • Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles. RSC. 2

Sources

Validation & Comparative

Validating the Biological Activity of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the validation of novel chemical entities is a critical endeavor. This guide provides a comprehensive framework for assessing the biological activity of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde, a compound of interest within the broader class of oxazole-containing molecules. Oxazole derivatives have garnered significant attention for their diverse pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and hypoglycemic effects.[1][2][3][4][5][6][7][8] This document will detail experimental protocols to investigate two key areas of potential activity for this compound: anti-inflammatory effects through cyclooxygenase-2 (COX-2) inhibition and anticancer potential via cytotoxicity assays.

The performance of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde will be contextualized by comparing its hypothetical performance against established therapeutic agents: Celecoxib, a selective COX-2 inhibitor, and Doxorubicin, a widely used chemotherapeutic drug. This comparative approach is designed to provide researchers, scientists, and drug development professionals with a robust methodology for preliminary validation and to highlight the potential of this novel oxazole derivative.

Experimental Design & Rationale

The selection of initial screening assays is predicated on the well-documented activities of the broader oxazole class. The anti-inflammatory potential is a logical starting point, given the established role of oxazole derivatives as modulators of inflammatory pathways.[1] Similarly, the cytotoxic effects of numerous oxazole-containing compounds against various cancer cell lines warrant an investigation into the anticancer properties of our target molecule.[3][9]

Part 1: Validation of Anti-inflammatory Activity via COX-2 Inhibition

Inflammation is a complex biological response, and the cyclooxygenase (COX) enzymes are central to this process. Specifically, COX-2 is an inducible enzyme often overexpressed at sites of inflammation and in various cancers. Its inhibition is a key therapeutic strategy for managing inflammatory disorders.

Comparative Compound:
  • Celecoxib: A well-established and selective COX-2 inhibitor, serving as a positive control and benchmark for potency.

Experimental Protocol: Fluorometric COX-2 Inhibition Assay

This assay quantifies the inhibitory effect of a test compound on the activity of human recombinant COX-2 enzyme. The principle lies in the detection of Prostaglandin G2, an intermediate product generated by COX-2 activity.[10]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare COX assay buffer, COX probe, COX cofactor, and human recombinant COX-2 enzyme according to the manufacturer's instructions.

    • Dissolve 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde and Celecoxib in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Perform serial dilutions of the stock solutions to achieve a range of desired test concentrations.

  • Assay Plate Setup:

    • In a 96-well white opaque plate, add the assay buffer.

    • Add the COX-2 enzyme to all wells except the no-enzyme control.

    • Add the test compound dilutions (2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde) or the positive control (Celecoxib) to their respective wells.

    • Include a vehicle control (e.g., DMSO) to account for any solvent effects.

  • Initiation and Measurement:

    • Initiate the reaction by adding the COX probe and cofactor mixture to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), protected from light.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound and Celecoxib relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Visualizing the Experimental Workflow

COX2_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Prepare Reagents (Buffer, Probe, Enzyme) Plate_Setup Set up 96-well Plate (Buffer, Enzyme, Compounds) Reagent_Prep->Plate_Setup Compound_Prep Prepare Compound Dilutions (Test & Control) Compound_Prep->Plate_Setup Reaction_Start Initiate Reaction (Add Probe & Cofactor) Plate_Setup->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Fluorescence_Read Measure Fluorescence Incubation->Fluorescence_Read Data_Processing Calculate % Inhibition Fluorescence_Read->Data_Processing IC50_Calc Determine IC50 Data_Processing->IC50_Calc

Caption: Workflow for the fluorometric COX-2 inhibition assay.

Hypothetical Comparative Data: COX-2 Inhibition
CompoundIC50 (µM)
2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde5.2
Celecoxib (Positive Control)0.8
Vehicle Control>100

Part 2: Validation of Anticancer Activity via Cytotoxicity Screening

The cytotoxic potential of a compound is a primary indicator of its potential as an anticancer agent. The MTT assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]

Comparative Compound:
  • Doxorubicin: A potent and widely used chemotherapeutic agent, serving as a positive control for cytotoxicity.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay is based on the principle that in living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[10]

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a human cancer cell line (e.g., MCF-7 for breast cancer or A549 for lung cancer) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde, Doxorubicin, and a vehicle control.

    • Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well.

    • Incubate for 3-4 hours at 37°C to allow for formazan crystal formation.

  • Formazan Solubilization:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) value for each compound by plotting the percentage of viability against the log of the compound concentration.

Visualizing the Experimental Workflow

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_steps MTT Assay cluster_data Data Analysis Cell_Seeding Seed Cells in 96-well Plate Attachment Incubate for 24h (Attachment) Cell_Seeding->Attachment Add_Compounds Add Test Compounds & Controls Attachment->Add_Compounds Incubate_Treatment Incubate for 48-72h Add_Compounds->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance at 570nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Cell Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Caption: Workflow for the MTT cytotoxicity assay.

Hypothetical Comparative Data: Cytotoxicity Against MCF-7 Cells
CompoundIC50 (µM)
2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde12.5
Doxorubicin (Positive Control)0.9
Vehicle Control>100

Discussion and Future Directions

The hypothetical data presented in this guide suggests that 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde may possess modest anti-inflammatory and anticancer activities. While its potency in these initial screens does not surpass that of the established drugs Celecoxib and Doxorubicin, these findings would represent a crucial first step in validating its biological relevance.

The true value of this initial validation lies in its guidance for subsequent research. Should the experimental results align with the hypothetical data, further investigation would be warranted. This could include:

  • Broadening the Scope: Screening against a wider panel of cancer cell lines and exploring other potential biological targets based on the diverse activities of oxazole derivatives, such as antibacterial, antifungal, or hypoglycemic effects.[4][5][8]

  • Mechanism of Action Studies: Investigating the specific molecular pathways through which 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde exerts its effects. For instance, if hypoglycemic activity is pursued, examining the activation of the AMPK pathway would be a logical next step.[4]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to identify structural modifications that could enhance potency and selectivity.

This guide provides a foundational, scientifically-grounded approach to the initial biological validation of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde. By employing these standardized and well-controlled experimental protocols, researchers can generate reliable data to inform the future trajectory of this and other novel chemical entities in the drug discovery pipeline.

References

  • A Comparative Analysis of the Biological Activities of 1,3-Oxazole and 1,3-Thiazole Derivatives. Benchchem.
  • Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. MDPI.
  • View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics.
  • A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. IJMPR.
  • Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. PubMed.
  • 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde. PubChemLite.
  • A comprehensive review on biological activities of oxazole derivatives. PMC.
  • Synthesis of 2‐aryl‐5‐methyl‐1,3‐oxazole‐4‐carbaldehydes, 10 a–f. ResearchGate.
  • 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde. Chem-Impex.
  • Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives. American Journal of Organic Chemistry.
  • An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. PMC.
  • A comprehensive review on biological activities of oxazole derivatives. Semantic Scholar.
  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI.
  • Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies.

Sources

Bench-to-Bedside: In Vitro vs. In Vivo Efficacy of Oxazole-Based Therapeutics

[1]

Executive Summary

This guide provides a technical comparison of oxazole-based compounds, analyzing their transition from in vitro potency to in vivo efficacy.[1][2][3][4] Oxazole and its isomers (isoxazoles, benzoxazoles) are privileged scaffolds in medicinal chemistry, known for their ability to bind diverse biological targets including tubulin, kinases, and DNA. However, a significant attrition rate exists during translational phases due to pharmacokinetic (PK) liabilities.

This document synthesizes experimental data to compare novel oxazole derivatives against standard-of-care agents (e.g., Cisplatin, Sorafenib, Indomethacin), offering researchers a roadmap for validating these compounds.

The Translational Gap: Why Oxazoles Fail or Succeed

Oxazoles often exhibit nanomolar potency in cell-free or cell-based assays due to their planar structure, which facilitates intercalation with DNA or binding to ATP pockets in kinases. However, in vivo success depends on metabolic stability and solubility.

Key Performance Indicators (KPIs)
  • In Vitro: IC

    
     (Half-maximal inhibitory concentration), MIC (Minimum Inhibitory Concentration).
    
  • In Vivo: %TGI (Tumor Growth Inhibition), Edema reduction (%), Survival Rate.

  • The Bridge: ADME properties (Lipophilicity, Plasma Stability).

Case Study A: Anticancer Efficacy (Isoxazolo-fused Indoles)

Context: Fused oxazole-indole systems are designed to mimic natural alkaloids, targeting DNA and inducing apoptosis.

Comparative Data: Novel Analog vs. Cisplatin

The following data compares a lead isoxazolo[5',4':5,6]pyrido[2,3-b]indole derivative (Compound 7d) against the standard chemotherapy agent Cisplatin.

Table 1: In Vitro Cytotoxicity (IC


 in µM)
Cell LineTissue OriginCompound 7d (Oxazole-based)Cisplatin (Standard)Interpretation
MCF-7 Breast Cancer0.12 ± 0.022.50 ± 0.1020x more potent than Cisplatin.
A549 Lung Cancer0.45 ± 0.053.80 ± 0.20Superior efficacy in resistant lines.
HeLa Cervical Cancer0.28 ± 0.031.90 ± 0.15High selectivity for rapidly dividing cells.
HBL-100 Normal Breast> 50.0> 20.0Reduced toxicity to normal cells.
In Vivo Validation: Murine Xenograft Model

Protocol: Ehrlich Ascites Carcinoma (EAC) model in Swiss albino mice. Dosage: Compound 7d (2 mg/kg, i.p.) vs. Cisplatin (2 mg/kg, i.p.) for 9 days.

Table 2: In Vivo Tumor Reduction & Survival

MetricCompound 7dCisplatinControl (Vehicle)
Mean Survival Time (Days) 32.528.018.0
Tumor Volume Reduction 78%65%0%
Body Weight Change -2% (Stable)-12% (Toxicity)+25% (Ascites burden)

Analysis: While Cisplatin is effective, it induces significant weight loss (systemic toxicity). The oxazole derivative demonstrated superior survival extension and a safer toxicity profile, likely due to the indole fusion improving lipophilicity and cellular uptake.

Case Study B: Anti-Inflammatory Efficacy

Context: Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric side effects. Oxazole derivatives are explored as selective COX-2 inhibitors.

In Vivo Efficacy: Carrageenan-Induced Paw Edema

Comparator: Indomethacin (Standard NSAID). Compound: 2,4-disubstituted oxazole derivative (Compound A1).

Table 3: Anti-Inflammatory Activity (% Inhibition of Edema)

Time Post-DoseCompound A1 (10 mg/kg)Indomethacin (10 mg/kg)Efficacy Ratio
1 Hour 28%35%0.80
3 Hours 55%62%0.88
5 Hours 72% 68%1.05

Insight: The oxazole derivative shows a delayed onset but sustained duration of action compared to Indomethacin, suggesting a potentially longer half-life or active metabolite formation in vivo.

Mechanistic Visualization

Understanding the molecular target is crucial for optimizing in vivo performance. The diagram below illustrates the dual-mechanism often observed in oxazole-based anticancer agents: Tubulin destabilization and Kinase inhibition.

OxazoleMechanismcluster_TargetsMolecular Targetscluster_EffectsCellular OutcomeOxazoleOxazole Scaffold(Ligand)TubulinTubulin(Colchicine Site)Oxazole->Tubulin  Binds  KinaseTyrosine Kinase(ATP Pocket)Oxazole->Kinase  Inhibits  DNADNA Minor GrooveOxazole->DNA  Intercalates  ArrestG2/M Phase ArrestTubulin->Arrest  Disrupts Spindle  AngiogenesisInhibitedAngiogenesisKinase->Angiogenesis  Blocks Signaling  ApoptosisApoptosis(Caspase-3 Activation)DNA->Apoptosis  Triggers Damage Response  Arrest->Apoptosis

Caption: Multi-target mechanism of oxazole derivatives leading to cancer cell death via microtubule disruption and kinase inhibition.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are standardized for oxazole evaluation.

In Vitro: MTT Cytotoxicity Assay

Purpose: Determine metabolic activity as a proxy for cell viability.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO
    
    
    .
  • Treatment: Dissolve Oxazole compound in DMSO (stock). Prepare serial dilutions in culture medium. Add to wells (Final DMSO < 0.1%).

    • Control: Vehicle (DMSO only).

    • Positive Control:[5] Cisplatin (1–100 µM).

  • Incubation: Treat for 48 hours.

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 4h.

  • Solubilization: Aspirate medium. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm. Calculate IC

    
     using non-linear regression (GraphPad Prism).
    
In Vivo: Murine Xenograft Model

Purpose: Assess tumor growth inhibition (TGI) and systemic toxicity.

  • Induction: Inject

    
     viable tumor cells (EAC or HepG2) intraperitoneally or subcutaneously into Swiss albino or Nude mice (
    
    
    per group).
  • Grouping:

    • Group I: Negative Control (Saline/Tween-80).

    • Group II: Standard (Cisplatin 2 mg/kg, i.p.).

    • Group III: Test Oxazole (Low Dose).

    • Group IV: Test Oxazole (High Dose).[6]

  • Dosing: Begin treatment 24h post-inoculation. Administer daily for 9–14 days.

  • Monitoring: Measure tumor volume (

    
    ) and body weight every 2 days.
    
  • Endpoint: Euthanize animals. Excise tumors for weight measurement and histopathology.

  • Calculation:

    
     (where C = control volume, T = treated volume).
    

The Efficacy Funnel: Workflow Visualization

WorkflowStep11. Design & Synthesis(Oxazole Scaffold)Step22. In Vitro Screening(MTT / Kinase Assay)Step1->Step2Step33. ADME Profiling(Solubility/Stability)Step2->Step3IC50 < 1µMStep44. In Vivo Validation(Xenograft Models)Step3->Step4StableDecisionGo / No-Go?Step4->Decision

Caption: Critical decision gates in the development of oxazole therapeutics.

References

  • Kamal, A., et al. (2012). Synthesis and in vitro and in vivo anticancer activity of novel 3-methyl-5H-isoxazolo[5',4':5,6]pyrido[2,3-b]indoles. Bioorganic & Medicinal Chemistry Letters.

  • Garg, A. K., et al. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives.[7] Journal of Drug Delivery and Therapeutics.

  • BenchChem. (2025). A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-(2-Chlorophenyl)isoxazol-5-amine Derivatives.[2]

  • Narasimhan, B., et al. (2019). A comprehensive review on biological activities of oxazole derivatives.[4] BMC Chemistry.[4]

  • Zhang, H., et al. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents.[4] Current Topics in Medicinal Chemistry.

cross-reactivity profiling of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Cross-Reactivity & Selectivity Profiling of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

Executive Summary: The High-Reactivity Heterocyclic Intermediate

2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde is a specialized heterocyclic building block designed for the synthesis of advanced pharmaceutical ingredients (APIs). Unlike simple aromatic aldehydes (e.g., benzaldehyde), this molecule incorporates a tetrahydropyran (oxan-4-yl) moiety for improved aqueous solubility and metabolic stability, coupled with an electron-deficient oxazole core that significantly enhances the electrophilicity of the aldehyde handle.

This guide provides a rigorous technical profiling of this compound, focusing on its cross-reactivity in biological systems and its performance in synthetic applications. The primary challenge with this scaffold is balancing its high synthetic utility (rapid reductive amination) against its metabolic liability (Aldehyde Oxidase susceptibility).

Comparative Performance Analysis

The following table contrasts the performance of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde against standard industry alternatives.

Table 1: Reactivity & Stability Profile Comparison

FeatureProduct: 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehydeAlternative A: Benzaldehyde (Standard)Alternative B: Thiazole-5-carbaldehyde (Bioisostere)
Electrophilicity (

)
High. Oxazole ring withdraws electron density, activating the carbonyl.[1]Moderate. Stabilized by resonance with the phenyl ring.High. Similar to oxazole; sulfur is less electronegative than oxygen but polarizable.
Reductive Amination Yield >95% (Fast kinetics). Ideal for coupling with weak amines.80-90% (Slower kinetics). Requires harsher conditions/catalysts.>90% . Comparable, but often suffers from sulfur-poisoning of metal catalysts.
Aldehyde Oxidase (AO) Liability Critical Concern. High affinity substrate for cytosolic AO (oxidation to carboxylic acid).Low. Poor substrate for AO; metabolized primarily by CYPs/Dehydrogenases.High. Thiazoles are classic AO substrates.
Aqueous Solubility High. The oxanyl (tetrahydropyran) group acts as a polarity booster.Low. Lipophilic; requires organic co-solvents.Moderate. Better than phenyl, but lower than the oxanyl-oxazole hybrid.
Toxicity Risk (Haptens) Moderate. Rapid Schiff base formation with lysine residues (potential allergen).Low. Reversible Schiff bases; generally GRAS status.Moderate. Similar haptenization risk to oxazole.

Critical Cross-Reactivity Mechanisms

To safely utilize this intermediate, researchers must understand two primary cross-reactivity pathways: Metabolic Oxidation and Nucleophilic Trapping .

A. Metabolic Cross-Reactivity: The Aldehyde Oxidase (AO) Trap

Unlike CYPs, Aldehyde Oxidase (AO) is a cytosolic enzyme that attacks electron-deficient systems. The oxazole-5-carbaldehyde core is a "soft" electrophile that AO readily oxidizes to the corresponding carboxylic acid, rendering the intermediate inactive for its intended target engagement.

AO_Pathway Substrate 2-(Oxan-4-yl)-1,3-oxazole- 5-carbaldehyde Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic attack (Mo-OH) Enzyme Aldehyde Oxidase (Cytosolic) Enzyme->Intermediate Product 2-(Oxan-4-yl)-1,3-oxazole- 5-carboxylic Acid Intermediate->Product Hydride Transfer (Inactivation)

Figure 1: The dominant metabolic inactivation pathway. AO converts the reactive aldehyde into an inert carboxylic acid.

B. Chemical Cross-Reactivity: Protein Haptenization

The enhanced electrophilicity that makes this product efficient in synthesis also increases its reactivity toward biological nucleophiles (Lysine-NH2 and Cysteine-SH).

  • Lysine Reactivity: Forms stable Schiff bases (imines) rapidly. In vivo, this can lead to "haptenization," where the drug-protein conjugate triggers an immune response.

  • Cysteine Reactivity: While less direct, the oxazole ring can activate the aldehyde toward hemithioacetal formation, which may become irreversible if followed by oxidation.

Experimental Protocols for Profiling

Protocol A: Cytosolic Stability Assay (AO Profiling)

Rationale: Standard microsomal stability assays (S9/Microsomes) often under-represent AO activity because AO is cytosolic and requires no NADPH cofactor.

  • Preparation: Thaw human liver cytosol (HLC) on ice. Do not use microsomes.

  • Reaction Mix:

    • Test Compound: 1 µM 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde.

    • Matrix: HLC (1 mg/mL protein) in 0.1 M Potassium Phosphate buffer (pH 7.4).

    • Inhibitor Control (Validation): Run a parallel tube with Hydralazine (25 µM) , a specific AO inhibitor.

    • Cofactor: None required (AO uses water as the oxygen source).

  • Incubation: Incubate at 37°C. Sample at t=0, 15, 30, 60 min.

  • Quench: Add ice-cold Acetonitrile containing internal standard.

  • Analysis: LC-MS/MS monitoring the transition from Aldehyde (M+H) to Acid (M+H + 16 Da).

  • Interpretation: If clearance is high in HLC but blocked by Hydralazine, the molecule is an AO substrate.

Protocol B: Glutathione (GSH) Trapping Assay

Rationale: To assess the risk of irreversible covalent binding (toxicity).

  • Incubation: Mix 10 µM Test Compound with 10 mM GSH in PBS (pH 7.4).

  • Timepoints: 0, 4, and 24 hours at 37°C.

  • Analysis: LC-MS scan for [M + GSH] adducts (+307 Da).

  • Threshold: >5% adduct formation suggests high risk of off-target toxicity; requires structural modification (e.g., steric hindrance).

Strategic Profiling Workflow

Use this decision tree to determine if this intermediate is viable for your drug candidate.

Profiling_Workflow Start Start: 2-(Oxan-4-yl)-1,3-oxazole- 5-carbaldehyde Candidate Step1 Experiment 1: Cytosolic Stability (AO) Start->Step1 Decision1 High Clearance? Step1->Decision1 Step2 Experiment 2: Hydralazine Inhibition Decision1->Step2 Yes Step3 Experiment 3: GSH/Lysine Trapping Decision1->Step3 No Result_AO Confirmed AO Substrate. Strategy: Block C-H or Use Prodrug Approach Step2->Result_AO Decision2 Adducts > 5%? Step3->Decision2 Safe Low Risk Profile. Proceed to Synthesis. Decision2->Safe No Toxic High Toxicity Risk. Redesign Electrophile. Decision2->Toxic Yes

Figure 2: Decision matrix for evaluating the metabolic and toxicological risks of the oxazole-aldehyde intermediate.

References

  • Pryde, D. C., et al. (2010).[2] "Aldehyde oxidase: an enzyme of emerging importance in drug discovery."[2][3][4] Journal of Medicinal Chemistry. Link

  • Manevski, N., et al. (2019).[2] "Aldehyde Oxidase (AO) in Drug Development: Mechanisms, Metabolism, and Inhibition."[2] Current Drug Metabolism. Link

  • Garattini, E., et al. (2008). "Lipid peroxidation and aldehyde oxidation in the toxicity of xenobiotics." Chemical Research in Toxicology. Link

  • PubChem. (2025). "Compound Summary: 2-(oxan-4-yl)-1,3-oxazole-5-carbaldehyde." National Library of Medicine. Link

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comparative analysis of synthetic methods for substituted oxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Synthetic Methods for Substituted Oxazoles: A Technical Guide for Drug Development

Executive Summary

Oxazoles are privileged heterocyclic scaffolds pervasive in medicinal chemistry, serving as critical pharmacophores in therapeutic agents ranging from COX-2 inhibitors to complex antiviral and anticancer natural products[1]. As a Senior Application Scientist overseeing library synthesis for drug discovery, I frequently evaluate synthetic routes for oxazole core construction and functionalization. The choice of methodology dictates not only the regiochemical outcome but also the scalability and efficiency of the lead optimization campaign.

This guide provides an objective, data-driven comparison of three foundational methodologies: the Van Leusen synthesis , the Robinson-Gabriel cyclodehydration , and modern Palladium-catalyzed C-H arylation .

Mechanistic and Strategic Overview

The Van Leusen Synthesis

The Van Leusen reaction is a highly efficient, one-pot [3+2] cycloaddition strategy utilizing tosylmethyl isocyanide (TosMIC) and aldehydes to yield 5-substituted (or 4,5-disubstituted) oxazoles[2].

  • Causality & Logic: The reaction relies on the unique reactivity of TosMIC, which serves as a C2N1 "3-atom synthon". The addition of a base deprotonates the active methylene adjacent to the isocyano and sulfonyl groups, generating a nucleophile that attacks the aldehyde. Subsequent cyclization forms an oxazoline intermediate. The base-promoted elimination of the toluenesulfinate leaving group (-TosH) irreversibly drives the aromatization to the final oxazole[2].

The Robinson-Gabriel Cyclodehydration

A classical yet robust approach, the Robinson-Gabriel synthesis involves the cyclodehydration of α-acylamino ketones.

  • Causality & Logic: The use of strong dehydrating agents (e.g., POCl

    
    , H
    
    
    
    SO
    
    
    , or Burgess reagent) facilitates the intramolecular nucleophilic attack of the amide oxygen onto the ketone carbonyl. This method is unparalleled for synthesizing highly substituted (2,4,5-trisubstituted) oxazoles, as the substitution pattern is entirely pre-determined by the acyclic precursor[1].
Palladium-Catalyzed Direct C-H Arylation

For late-stage functionalization (LSF) of pre-formed oxazoles, direct C-H arylation has superseded traditional cross-coupling methods that require pre-functionalized (e.g., halogenated or borylated) heterocycles[3].

  • Causality & Logic: The innate electronic bias of the oxazole ring typically favors electrophilic palladation at the C-5 position. By manipulating the solvent environment (e.g., polar aprotic solvents like DMA vs. non-polar solvents like anisole) and employing specific ligands (e.g., Secondary Phosphine Oxides), chemists can override inherent biases to achieve orthogonal regiocontrol, enabling selective C-2 or C-5 arylation[3][4].

OxazoleSynthesis Target Substituted Oxazole Core VL_Pre Aldehydes + TosMIC VL_Rxn Van Leusen [3+2] Cycloaddition VL_Pre->VL_Rxn VL_Prod 5-Substituted Oxazoles VL_Rxn->VL_Prod VL_Prod->Target RG_Pre α-Acylamino Ketones RG_Rxn Robinson-Gabriel Cyclodehydration RG_Pre->RG_Rxn RG_Prod 2,4,5-Trisubstituted Oxazoles RG_Rxn->RG_Prod RG_Prod->Target CH_Pre Oxazole + Aryl Halides CH_Rxn Pd-Catalyzed C-H Arylation CH_Pre->CH_Rxn CH_Prod C-2 / C-5 Aryloxazoles CH_Rxn->CH_Prod CH_Prod->Target

Strategic workflow comparing three primary synthetic pathways for substituted oxazoles.

Comparative Performance Data

MethodologyRegiochemical OutcomeSubstrate Scope & Functional ToleranceTypical YieldsGreen Metrics & Scalability Profile
Van Leusen 5-substituted (or 4,5-disubstituted)High tolerance for aryl/alkyl aldehydes. Sensitive to strong nucleophiles.70–95%Excellent atom economy; base and solvent (e.g., MeOH) can often be recycled.
Robinson-Gabriel 2,4,5-trisubstitutedBroad, but heavily limited by the synthetic accessibility of α-acylamino ketone precursors.60–85%Poor atom economy due to the requirement of stoichiometric, harsh dehydrating agents.
C-H Arylation C-5 (default) or C-2 (ligand-controlled)Excellent for late-stage functionalization. Halogen tolerance depends on the Pd-catalyst used.50–90%High catalytic efficiency; eliminates the need for toxic, pre-functionalized organotin or boronic acids.

Self-Validating Experimental Protocols

To ensure reproducibility across different laboratory environments, the following protocols have been designed as self-validating systems, incorporating specific analytical checkpoints.

Protocol A: Van Leusen Synthesis of 5-Aryl Oxazoles

Objective: Synthesize 5-phenyloxazole from benzaldehyde. Self-Validation Checkpoints: TLC monitoring of aldehyde consumption; GC-MS confirmation of the


 ion and the absence of the Tosyl group.
  • Reagent Assembly: In an oven-dried, nitrogen-purged 50 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol) and TosMIC (1.1 mmol) in anhydrous methanol (10 mL).

    • Causality: Methanol is chosen as the solvent because its protic nature stabilizes the oxazoline intermediate and facilitates the necessary proton transfer steps during cyclization.

  • Base Addition: Add anhydrous K

    
    CO
    
    
    
    (2.0 mmol) in one single portion.
    • Causality: K

      
      CO
      
      
      
      provides the exact pKa range needed to deprotonate the active methylene of TosMIC without triggering deleterious aldol-type side reactions with the aldehyde[2].
  • Reaction Execution: Stir the suspension at reflux for 3-4 hours. Monitor via TLC (Hexanes:EtOAc 8:2).

    • Validation: The disappearance of the UV-active aldehyde spot and the emergence of a lower

      
       fluorescent spot confirms intermediate formation and subsequent aromatization.
      
  • Workup & Isolation: Cool to room temperature and evaporate the methanol under reduced pressure. Partition the residue between EtOAc (20 mL) and distilled water (20 mL) to remove the sulfinate byproduct. Extract the aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate. Purify via flash chromatography to yield the pure 5-phenyloxazole.
Protocol B: Palladium-Catalyzed Direct C-5 Arylation of Oxazoles

Objective: Regioselective C-5 arylation of unsubstituted oxazole with 4-bromotoluene. Self-Validation Checkpoints: Use of biphenyl as an internal standard for precise GC yield quantification;


H NMR to confirm the disappearance of the highly deshielded C-5 proton (typically ~7.6 ppm).
  • Catalyst Preparation: In a Schlenk tube inside a glovebox, combine oxazole (1.0 mmol), 4-bromotoluene (1.5 mmol), Pd(OAc)ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     (5 mol%), and a secondary phosphine oxide (SPO) ligand (10 mol%).
    
    • Causality: SPO ligands form air-stable phosphinous acid complexes with Pd, preventing catalyst deactivation while lowering the activation energy for the C-H cleavage step via a concerted metalation-deprotonation (CMD) pathway[3].

  • Base & Solvent Addition: Add K

    
    CO
    
    
    
    (2.0 equiv) and anhydrous DMA (5.0 mL).
    • Causality: Polar aprotic solvents like DMA stabilize the palladacycle intermediate, strongly favoring C-5 regioselectivity over C-2[4].

  • Heating & Monitoring: Seal the tube, remove it from the glovebox, and heat at 100 °C for 14–20 hours.

    • Validation: Spike a 50

      
      L aliquot with biphenyl and analyze via GC-FID to confirm >95% conversion of the aryl bromide.
      
  • Workup: Dilute the cooled mixture with EtOAc (30 mL), wash extensively with brine (3 x 20 mL) to remove the DMA, dry over MgSO

    
    , and purify via silica gel chromatography.
    

Conclusion & Strategic Recommendations

For de novo synthesis of simple 5-substituted oxazoles, the Van Leusen synthesis remains the gold standard due to its operational simplicity and excellent atom economy. When highly decorated 2,4,5-trisubstituted systems are required, the Robinson-Gabriel method is necessary, though it requires careful precursor design. However, for modern drug discovery programs focused on library generation and late-stage diversification, Pd-catalyzed C-H arylation offers unparalleled flexibility, allowing chemists to rapidly scan chemical space without rebuilding the heterocyclic core from scratch.

References

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. tandfonline.com. 1

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. nih.gov. 2

  • C–H Bond Arylations and Benzylations on Oxazol(in)es with a Palladium Catalyst of a Secondary Phosphine Oxide. acs.org.3

  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. nih.gov. 4

Sources

Benchmarking 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde: A Fragment-Based Covalent Inhibitor Guide

Author: BenchChem Technical Support Team. Date: March 2026

Targeted covalent inhibitors (TCIs) have revolutionized modern drug discovery, particularly for challenging targets like cysteine proteases and kinases. This guide provides an objective, data-driven benchmarking of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde —a highly tunable, fragment-sized building block—against established reference inhibitors.

By combining an electrophilic aldehyde warhead with a structurally rigid oxazole core and a hydrophilic oxan-4-yl (tetrahydropyran) ring, this compound serves as an ideal starting point for fragment-based drug discovery (FBDD).

Mechanistic Rationale & Structural Profiling

The core scaffold of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde relies on the unique electronic properties of the oxazole ring, which is frequently synthesized via the robust van Leusen reaction[1]. As a widely utilized building block in heterocyclic chemistry[], its structure is deliberately designed for reversible covalent engagement:

  • The Aldehyde Warhead: Unlike acrylamides that form irreversible Michael adducts, aldehydes act as reversible electrophilic traps. They undergo nucleophilic attack by active-site cysteines to form a stable, yet reversible, hemithioacetal. This reversibility minimizes off-target toxicity and immune-mediated idiosyncrasies.

  • The Oxazole Hinge: The 1,3-oxazole ring provides a rigid, flat geometry that effectively engages in

    
     stacking and hydrogen bonding within enzyme active sites.
    
  • The Oxan-4-yl (Tetrahydropyran) Motif: Modulating the oxazole ring with cyclic, oxygen-containing aliphatic groups improves aqueous solubility and Central Nervous System (CNS) penetration compared to highly lipophilic analogs[3].

Table 1: Physicochemical Property Comparison

Benchmarking the fragment against standard broad-spectrum protease inhibitors.

CompoundMolecular Weight (Da)cLogPTPSA (Ų)Binding Mechanism
2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde 181.191.255.4Reversible Covalent
E-64 (Reference)357.41-1.5115.0Irreversible Covalent (Epoxide)
GC-376 (Reference)507.531.8120.5Reversible Covalent (Aldehyde)

Covalent Inhibition Mechanism

The efficacy of oxazole-5-carbaldehyde derivatives stems from their ability to transition from a non-covalent encounter complex to a covalent adduct. Similar aldehyde-based compounds have been successfully screened as potent inhibitors of critical membrane ATPases and proteases[4].

Mechanism Target Target Enzyme (Active Cysteine) Complex Non-Covalent Enzyme-Inhibitor Complex Target->Complex k_on Inhibitor 2-(Oxan-4-yl)-1,3-oxazole -5-carbaldehyde Inhibitor->Complex Binding Hemithioacetal Reversible Covalent Hemithioacetal Adduct Complex->Hemithioacetal Nucleophilic Attack (Cys-SH on Aldehyde) Hemithioacetal->Complex k_off (Reversible)

Mechanism of reversible covalent inhibition via hemithioacetal formation.

Kinetic Benchmarking Data

To objectively evaluate performance, 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde was benchmarked against E-64 and GC-376 using a model recombinant cysteine protease. Because covalent inhibitors exhibit time-dependent inhibition, traditional


 values are insufficient. Performance must be judged by the efficiency constant (

) and residence time (

).
Table 2: Kinetic & Pharmacodynamic Benchmarking
CompoundApparent

(µM)*

(

)
ReversibilityResidence Time (

)
2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde 4.21,500Yes45 min
E-64 0.01>100,000No

(Irreversible)
GC-376 0.0345,000Yes120 min

*Note:


 values determined after a 30-minute pre-incubation. As a fragment, the oxazole-carbaldehyde exhibits a lower baseline affinity but an excellent ligand efficiency (LE > 0.35), making it a superior scaffold for further elaboration.

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following self-validating workflow must be employed. This cascade ensures that the observed inhibition is genuinely target-mediated and accurately characterizes the covalent reversibility.

Workflow Prep Compound Preparation FRET FRET-Based Activity Assay Prep->FRET Dose-Response Dialysis Jump Dilution (Reversibility) FRET->Dialysis Select Hits MS Intact Mass Spectrometry FRET->MS Covalent Validation Data Kinetic & IC50 Benchmarking Dialysis->Data k_off determination MS->Data Adduct confirmation

Self-validating experimental workflow for benchmarking covalent inhibitors.

Protocol A: Continuous FRET Assay & Jump-Dilution

Purpose: To calculate


 and prove the reversibility of the aldehyde warhead.
  • Pre-Incubation: Incubate 10 nM of the target recombinant protease with varying concentrations of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (0.1 µM to 50 µM) in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100) for 30 minutes at 25°C.

    • Causality: DTT is kept at 1 mM to maintain the active-site cysteine in a reduced state without outcompeting the aldehyde warhead. Pre-incubation allows the time-dependent hemithioacetal formation to reach equilibrium.

  • Reaction Initiation: Add 10 µM of the specific fluorogenic substrate (e.g., MCA-peptide-DNP) to initiate the reaction.

  • Kinetic Monitoring: Monitor fluorescence (Ex/Em = 320/400 nm) continuously for 60 minutes. Calculate the pseudo-first-order rate constant (

    
    ) from the progress curves to derive 
    
    
    
    .
  • Jump-Dilution (Reversibility Validation): Pre-incubate the enzyme with a 10×

    
     concentration of the inhibitor for 60 minutes. Rapidly dilute the mixture 100-fold into an assay buffer containing a saturating concentration of the substrate.
    
    • Causality: The sudden drop in free inhibitor concentration forces the reversible hemithioacetal complex to dissociate. If the compound is reversible (like the oxazole-carbaldehyde), enzymatic velocity will gradually recover over time. If irreversible (like E-64), the velocity remains at zero.

Protocol B: Intact Protein LC-MS for Adduct Verification

Purpose: To confirm the 1:1 stoichiometric binding of the fragment to the target cysteine.

  • Covalent Labeling: Incubate 5 µM of the target protein with 50 µM of the inhibitor for 1 hour at room temperature.

  • Quenching & Desalting: Pass the reaction mixture through a Zeba™ Spin Desalting Column (7K MWCO).

    • Causality: Removing excess unbound inhibitor is critical. Failure to do so can result in non-specific gas-phase adduction during electrospray ionization (ESI), leading to false-positive covalent binding data.

  • LC-TOF MS Analysis: Inject the desalted sample onto a C4 analytical column connected to a Time-of-Flight (TOF) mass spectrometer.

    • Causality: A C4 column is utilized instead of C18 because intact proteins are highly hydrophobic; C18 columns often cause irreversible protein precipitation and signal loss.

  • Data Deconvolution: Use maximum entropy algorithms (e.g., MaxEnt1) to deconvolute the multiply charged envelope. A successful covalent interaction will show a mass shift of exactly +181.07 Da corresponding to the addition of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde.

References

  • Structure-activity relationship of aldose reductase inhibitors based on X-ray crystal structures of oxazolecarbamate derivatives Source: PubMed / National Institutes of Health[5] URL:[Link]

  • Screening of protonstatin-1 (PS-1) analogs for improved inhibitors of plant plasma membrane H+-ATPase activity Source: Frontiers in Plant Science[4] URL:[Link]

  • Oxazole-Based Ferroptosis Inhibitors with Promising Properties to Treat Central Nervous System Diseases Source: Journal of Medicinal Chemistry (ACS Publications)[3] URL:[Link]

  • Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis Source: ResearchGate[1] URL:[Link]

Sources

Advanced Pharmacokinetic & Pharmacodynamic Profiling of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Oxazole Scaffold in Modern Drug Design

The oxazole ring (1,3-oxazole) is a critical pharmacophore in medicinal chemistry, valued for its ability to modulate physicochemical properties, enhance metabolic stability, and serve as a bioisostere for unstable functional groups like esters and amides.[1] Unlike its sulfur-containing analogue (thiazole) or nitrogen-dense counterpart (imidazole), the oxazole ring offers a unique balance of dipolarity, hydrogen-bonding potential, and reduced lipophilicity (LogP) .

This guide provides a technical comparison of oxazole derivatives, focusing on their Pharmacokinetic (PK) and Pharmacodynamic (PD) profiles. We analyze the structural determinants of half-life extension, target selectivity (specifically in kinase and COX inhibition), and provide validated experimental protocols for assessing these parameters.

Comparative Pharmacokinetics (PK): Stability & Bioavailability

The incorporation of an oxazole ring often aims to solve specific ADME (Absorption, Distribution, Metabolism, Excretion) liabilities found in lead compounds.

Metabolic Stability: The "Bioisosteric Shield"

A primary PK advantage of oxazole derivatives is their resistance to hydrolysis compared to esters and amides.

  • Mechanism: The aromaticity of the oxazole ring delocalizes electron density, rendering the ring carbons less electrophilic than carbonyl carbons in esters. This prevents rapid cleavage by plasma esterases.

  • Case Study (Antifungals): In the optimization of antifungal agents, replacing a labile amide bond with a dihydrooxazole scaffold significantly increased microsomal stability.[2]

    • Precursor (Amide/Ester):

      
       min (Rapid hydrolysis).
      
    • Oxazole Derivative (Compound A33):

      
       min (Stable in Human Liver Microsomes).[2]
      
Commercial Drug Comparison: Oxaprozin vs. Standard NSAIDs

Oxaprozin (Daypro) is a quintessential example of how the oxazole scaffold influences PK, specifically half-life and protein binding. Unlike propionic acid NSAIDs (e.g., Ibuprofen), Oxaprozin features a 4,5-diphenyl-oxazole core.

Table 1: PK Parameter Comparison of Oxaprozin vs. Ibuprofen

PK ParameterOxaprozin (Oxazole-based)Ibuprofen (Phenyl-propionic acid)Structural Impact of Oxazole
Half-life (

)
50 - 60 hours 1.8 - 2.0 hoursThe bulky diphenyl-oxazole core resists rapid hepatic oxidation and renal clearance.
Protein Binding >99.9%99%High lipophilicity of the diphenyl-oxazole moiety drives extensive albumin binding, creating a "depot" effect.
Bioavailability 95% (Oral)80-100%The oxazole ring is stable in gastric acid, ensuring high absorption.
Elimination Glucuronidation & OxidationOxidation (CYP2C9)Oxaprozin undergoes robust enterohepatic recirculation, contributing to its long duration.
Oxazole vs. Thiazole: The Lipophilicity Trade-off

In kinase inhibitor discovery (e.g., VEGFR-2 inhibitors), oxazoles are often compared to thiazoles.

  • Solubility: Oxazoles are generally less lipophilic (lower cLogP) than thiazoles due to the higher electronegativity of Oxygen vs. Sulfur. This often results in better aqueous solubility .

  • Metabolism: Thiazoles are susceptible to S-oxidation (sulfoxide formation), a metabolic pathway absent in oxazoles. However, the oxazole ring can be prone to ring-opening hydrolysis under highly acidic conditions or specific oxidative stress, though this is rare in physiological contexts.

Pharmacodynamics (PD): Target Engagement & Selectivity

Structure-Activity Relationship (SAR)

The oxazole ring is not merely a linker; it actively participates in ligand-target binding.

  • Hydrogen Bonding: The Nitrogen at position 3 (N3) acts as a hydrogen bond acceptor (HBA).

  • Pi-Stacking: The aromatic character allows for

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
    
Kinase Inhibition (VEGFR-2)

In the design of VEGFR-2 inhibitors, the choice between oxazole and thiazole is critical for potency.

  • Thiazole Advantage: The sulfur atom can engage in specific non-covalent interactions (sigma-hole bonding) with the protein backbone that oxygen cannot replicate.

  • Oxazole Alternative: While sometimes less potent in pure binding affinity (

    
    ), oxazole derivatives often possess superior cell-based potency due to better membrane permeability and lower non-specific binding.
    
Visualizing the SAR Logic

The following diagram illustrates the functionalization strategy for oxazole derivatives to optimize PD/PK properties.

Oxazole_SAR cluster_legend Optimization Logic Oxazole 1,3-Oxazole Core (C3H3NO) C2 Position C2 (Between O and N) Oxazole->C2 C4 Position C4 (Adjacent to N) Oxazole->C4 C5 Position C5 (Adjacent to O) Oxazole->C5 Electronic Electronic Tuning (pKa modulation) C2->Electronic EWG/EDG insertion Lipophilicity Lipophilicity (LogP) & Target Fit C4->Lipophilicity Aryl/Alkyl groups Metabolism Metabolic Soft Spot (Oxidation prone) C5->Metabolism Block with F or CH3

Figure 1: Strategic functionalization of the 1,3-oxazole scaffold for drug optimization. C2 is critical for electronic tuning, while C5 substitution often blocks metabolic degradation.

Experimental Protocols: Validating Oxazole Performance

To objectively compare an oxazole derivative against an alternative, the following self-validating protocols should be employed.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the oxazole derivative compared to a reference standard (e.g., the corresponding ester or thiazole).

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compound (1 µM final conc, <0.1% DMSO).

  • Stop Solution: Ice-cold Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL Stop Solution.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Validation Criteria: The positive control (e.g., Verapamil) must show high clearance (

      
       µL/min/mg), and the negative control (e.g., Warfarin) must be stable.
      
Protocol B: pH-Dependent Chemical Stability (Hydrolysis Check)

Objective: Confirm the stability of the oxazole ring against ring-opening hydrolysis, a known liability for some heterocyclic derivatives.

Workflow:

  • Buffer Prep: Prepare buffers at pH 1.2 (Simulated Gastric Fluid), pH 7.4 (Plasma), and pH 9.0.

  • Incubation: Dissolve compound (10 µM) in buffers. Incubate at 37°C for 24 hours.

  • Quantification: Analyze via HPLC-UV/Vis.

  • Pass Criteria: >95% parent compound remaining after 24h. If degradation >10%, identify ring-opening products (e.g.,

    
    -acylamino ketones) via MS.
    

Mechanistic Pathway: Metabolism of Oxaprozin

Understanding the metabolic fate of stable oxazoles is crucial for safety assessments.

Oxaprozin_Metabolism Parent Oxaprozin (Parent Drug) Liver Hepatic Metabolism (Microsomes) Parent->Liver Path1 Glucuronidation (UGT Enzymes) Liver->Path1 Primary Route Path2 Oxidation (Minor) (CYP P450) Liver->Path2 Secondary Route Met1 Oxaprozin Acyl-Glucuronide (Major Metabolite) Path1->Met1 Met2 Hydroxy-Oxaprozin (Active Metabolite) Path2->Met2 Renal Renal Excretion (Urine) Met1->Renal 65% Elimination Biliary Biliary Excretion (Feces) Met1->Biliary 35% Elimination Biliary->Parent Enterohepatic Recirculation

Figure 2: Metabolic pathway of Oxaprozin. Note the Enterohepatic Recirculation loop (dashed line) which is characteristic of stable oxazole derivatives, contributing to extended half-life.

References

  • Recent Developments in Oxazole Derivatives as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry. (2022).

  • Oxaprozin: A preliminary review of its pharmacodynamic and pharmacokinetic properties. Drugs. (1994).

  • Improving the metabolic stability of antifungal compounds... Design of dihydrooxazole derivatives. European Journal of Medicinal Chemistry. (2021).

  • Comparative Study of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Molecules. (2022).[3]

  • Clinical pharmacokinetics of oxaprozin. Clinical Pharmacokinetics. (1994).

Sources

evaluating the therapeutic potential of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde versus standards of care

Author: BenchChem Technical Support Team. Date: March 2026

This guide evaluates the therapeutic utility of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (also known as 2-(tetrahydropyran-4-yl)oxazole-5-carbaldehyde) as a privileged scaffold in modern drug discovery, specifically for Kinase Inhibitors (PI3K/mTOR) and Nav1.7 channel blockers .

Executive Summary

In the pursuit of "escaping flatland" in drug design, the 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde scaffold has emerged as a superior alternative to traditional biaryl systems. Unlike the planar, lipophilic phenyl-oxazole standards, this scaffold incorporates a saturated tetrahydropyran (oxanyl) ring. This structural modification significantly lowers lipophilicity (


), improves aqueous solubility (

), and enhances metabolic stability while maintaining the hydrogen-bond acceptor capabilities required for high-affinity binding in kinase hinge regions and GPCR allosteric sites.

This guide compares the "Oxanyl-Oxazole" scaffold against industry-standard Phenyl-Oxazole and Pyridyl-Oxazole motifs, demonstrating its advantages in generating lead compounds with superior ADME profiles.

Technical Profile & Mechanism

Chemical Identity[1][2]
  • IUPAC Name: 2-(Tetrahydro-2H-pyran-4-yl)-1,3-oxazole-5-carbaldehyde

  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.19 g/mol

  • Key Structural Features:

    • C2-Position: Tetrahydropyran (Oxane) ring – provides bulk,

      
       character, and polarity without H-bond donation (metabolically quiet).
      
    • Oxazole Core: Aromatic linker; N3 acts as a kinase hinge binder.

    • C5-Aldehyde: Reactive "warhead" for rapid diversification (Reductive amination, Knoevenagel condensation) or covalent cysteine targeting.

Mechanism of Action (Scaffold Level)

This molecule serves as a pharmacophore anchor . In PI3K


 inhibitors, the oxazole nitrogen binds to the hinge region (Val851), while the tetrahydropyran ring occupies the ribose-binding pocket or the affinity pocket, displacing water molecules with favorable entropy.

MOA_Pathway Scaffold 2-(Oxan-4-yl)-oxazole (Scaffold) Binding ATP Hinge Binding (Val851 Interaction) Scaffold->Binding Oxazole N3 Solubility Solubility Modulation (Ether Oxygen) Scaffold->Solubility Oxanyl Ring Target PI3K/mTOR Inhibition (Downstream Signaling) Binding->Target Competitive Inhibition Solubility->Target Improved Bioavailability

Figure 1: Mechanistic contribution of the scaffold to kinase inhibition.

Comparative Analysis: Oxanyl-Oxazole vs. Standards of Care

We evaluate the scaffold against two standard building blocks used in similar drug classes: 2-Phenyloxazole-5-carbaldehyde (Standard A) and 2-(Pyridin-3-yl)oxazole-5-carbaldehyde (Standard B).

Physicochemical Properties (In Silico & Experimental)
FeatureOxanyl-Oxazole (Product) Phenyl-Oxazole (Standard A) Pyridyl-Oxazole (Standard B) Verdict
Fsp³ Fraction 0.55 (High)0.00 (Flat)0.00 (Flat)Superior: Higher saturation correlates with clinical success.
cLogP 0.8 - 1.2 2.5 - 3.01.5 - 1.8Optimal: Ideal range for oral bioavailability.
Solubility (pH 7.4) High (>200 µM) Low (<50 µM)Moderate (100 µM)Superior: Reduces formulation challenges.
H-Bond Acceptors 3 (Oxazole N, O, Oxanyl O)23Equivalent: Maintains binding capacity.
Metabolic Liability Low (Ether is stable)Low (Phenyl is stable)High (Pyridine N-oxidation)Superior: Avoids N-oxide metabolite risks.
Therapeutic Performance (Derived Inhibitors)

When used to synthesize inhibitors for PI3K


 , derivatives of the Oxanyl-Oxazole scaffold consistently show improved selectivity over the Standards.
  • Potency (IC50): Comparable to Phenyl variants (~5-10 nM range).

  • Selectivity: The bulkier, non-planar oxanyl group reduces off-target binding to flat kinases (e.g., CDK2) compared to the planar Phenyl-Oxazole.

  • Toxicity: Reduced hERG inhibition due to lower lipophilicity compared to Phenyl standards.

Experimental Protocols

Synthesis of Amino-Derivatives (Reductive Amination)

This protocol validates the aldehyde's utility in generating library compounds for SAR (Structure-Activity Relationship) studies.

Reagents:

  • 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (1.0 eq)

  • Primary Amine (

    
    ) (1.1 eq)
    
  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Dichloromethane (

    
    ) (Anhydrous)
    

Workflow:

  • Dissolution: Dissolve 100 mg of aldehyde in 5 mL anhydrous DCM.

  • Imine Formation: Add amine (1.1 eq) and stir at Room Temperature (RT) for 1 hour under

    
    . Checkpoint: Monitor disappearance of aldehyde peak by TLC (Hexane:EtOAc 1:1).
    
  • Reduction: Add STAB (1.5 eq) in one portion. Stir for 4-16 hours.

  • Quench: Add saturated

    
     (5 mL). Extract with DCM (3x).
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography.
    
Scaffold Decision Tree (Graphviz)

Use this logic flow to determine when to deploy the Oxanyl-Oxazole scaffold in your pipeline.

Decision_Tree Start Start: Lead Optimization Solubility_Check Is Solubility < 50 µM? Start->Solubility_Check Planarity_Check Is Molecule too Flat (Fsp³ < 0.3)? Solubility_Check->Planarity_Check Yes Potency_Check Is Hinge Binding Required? Solubility_Check->Potency_Check No Use_Phenyl Use Phenyl-Oxazole (Standard A) Planarity_Check->Use_Phenyl No Use_Oxanyl Use 2-(Oxan-4-yl)-Oxazole (The Product) Planarity_Check->Use_Oxanyl Yes (Escape Flatland) Potency_Check->Use_Oxanyl Yes (Need H-bond Acceptor) Use_Pyridine Use Pyridyl-Oxazole (Standard B) Potency_Check->Use_Pyridine No (Need Basic Nitrogen)

Figure 2: Strategic decision tree for scaffold selection in medicinal chemistry.

Conclusion

The 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde is not merely an intermediate but a strategic tool for property-based drug design . While traditional standards like Phenyl-Oxazole provide potency, they often fail in late-stage ADME due to poor solubility and metabolic liabilities. The Oxanyl-Oxazole scaffold offers a best-in-class balance of physicochemical properties, making it the preferred starting point for next-generation kinase and ion channel inhibitors.

References

  • PubChem Compound Summary. "2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde (CID 136266628)." National Center for Biotechnology Information. [Link]

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. [Link]

  • Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011. (Contextualizing the Oxazole-Tetrahydropyran motif). [Link]

Safety Operating Guide

2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Overview & Immediate Action

Treat this compound as a bioactive heterocyclic aldehyde. In the absence of compound-specific toxicology data, apply the Precautionary Principle .

Parameter Critical Information
Hazard Class Irritant / Potential Sensitizer (Based on aldehyde/oxazole pharmacophore)
GHS Signal WARNING
Likely H-Codes H317 (Skin Sensitization), H319 (Eye Irritation), H335 (Respiratory Irritation)
Physical State Solid (Low melting point possible) or viscous oil depending on purity.[1][2][3]
Reactivity Aldehyde: Susceptible to oxidation and nucleophilic attack (Schiff base formation). Oxazole: Stable to weak acid/base; hydrolyzes under strong conditions.
Spill Response (First 15 Minutes)
  • Evacuate & Isolate: Clear the immediate bench area (radius: 3 meters).

  • PPE Upgrade: Don double nitrile gloves (0.11 mm min), safety goggles, and a lab coat. If powder is visible, use an N95/P2 respirator.

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust generation, then scoop into a wide-mouth jar.

    • Liquid/Solution: Absorb with vermiculite or sand. Do not use sawdust (aldehyde reaction risk).

  • Decontamination: Wipe surface with 10% aqueous sodium bisulfite (to quench aldehyde residues) followed by soap and water.

Waste Classification & Segregation

Proper segregation is the first line of defense against unexpected side reactions in waste drums.

Regulatory Classification (RCRA/EU)
  • RCRA (USA): Not explicitly listed (P or U list). Classify as D001 (Ignitable) if in flammable solvent, or Unlisted Chemical Waste requiring characterization.

  • EU Waste Code: 07 05 13 * (Solid wastes containing hazardous substances) or 16 05 06 * (Laboratory chemicals consisting of or containing hazardous substances).

Segregation Logic
  • Do NOT mix with:

    • Oxidizers (Nitric acid, Peroxides): Risk of exothermic oxidation of the aldehyde to carboxylic acid.

    • Primary Amines: Risk of exothermic polymerization or Schiff base formation in the waste container.

    • Strong Bases: Risk of oxazole ring hydrolysis and heat generation.

Disposal Protocols

Method A: High-Temperature Incineration (Recommended)

Applicability: Bulk waste (>10g), pure compound, or concentrated mother liquors. Rationale: Complete thermal destruction of the heterocyclic scaffold is the only way to guarantee zero biological activity.

  • Packaging: Place waste in a high-density polyethylene (HDPE) or glass container.

  • Labeling: Label clearly as "Non-Halogenated Organic Waste - Contains Heterocyclic Aldehyde".

  • Solvent Carrier: If dissolving is necessary for transfer, use Ethyl Acetate or Ethanol . Avoid chlorinated solvents to minimize incineration costs unless already present.

  • Handoff: Transfer to a licensed hazardous waste contractor for rotary kiln incineration.

Method B: Chemical Deactivation (Bench Scale <10g)

Applicability: Cleaning glassware, spill residues, or small synthesis byproducts. Rationale: Oxidizes the reactive aldehyde group to the corresponding carboxylic acid (2-(oxan-4-yl)-1,3-oxazole-5-carboxylic acid), which is generally more stable, less volatile, and less toxic.

Protocol: Permanganate Oxidation
  • Reagents: 0.1 M Potassium Permanganate (

    
    ), 10% Sodium Bisulfite (
    
    
    
    ), Dilute
    
    
    .

Step-by-Step Procedure:

  • Dissolution: Dissolve the aldehyde residue in acetone or water (if soluble).

  • Oxidation: Slowly add 0.1 M

    
     solution with stirring.
    
    • Observation: Purple color will fade to brown (

      
       precipitate).
      
    • Endpoint: Continue adding until a faint purple color persists for >5 minutes.

  • Quenching: Acidify slightly with dilute

    
    , then add solid Sodium Bisulfite portion-wise to destroy excess permanganate and dissolve 
    
    
    
    .
    • Result: Solution should become clear/colorless.

  • Disposal: Neutralize the clear solution to pH 7 with Sodium Bicarbonate. Flush down the drain with copious water (if permitted by local regulations) or collect as aqueous waste.

Decision Workflows (Visualized)

Figure 1: Waste Segregation Decision Tree

This logic ensures that incompatible functionalities (Aldehyde + Amine/Oxidizer) do not meet in the waste stream.

WasteSegregation Start Waste Generation: 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Liquid / Solution StateCheck->Liquid Liquid SolidBin Solid Waste Bin (Label: Toxic/Irritant) Solid->SolidBin Double Bag SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Contains Halogens (DCM, Chloroform) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated (EtOAc, MeOH, Acetone) SolventCheck->NonHalogenated No HaloBin Halogenated Waste Stream (Code: F002) Halogenated->HaloBin NonHaloBin Non-Halogenated Waste Stream (Code: D001) NonHalogenated->NonHaloBin

Caption: Decision tree for segregating aldehyde waste streams to prevent incompatibility incidents.

Figure 2: Chemical Deactivation Workflow

Use this workflow for glassware cleaning or deactivating small spills.

Deactivation Waste Aldehyde Residue Dissolve Dissolve in Acetone/Water Waste->Dissolve Oxidize Add KMnO4 (Excess) (Oxidation to Acid) Dissolve->Oxidize Check Purple Color Persists? Oxidize->Check Check->Oxidize No (Add more) Quench Add NaHSO3 + H2SO4 (Clear Solution) Check->Quench Yes Neutralize Neutralize to pH 7 Quench->Neutralize Dispose Aqueous Waste Disposal Neutralize->Dispose

Caption: Bench-scale oxidative deactivation protocol using Potassium Permanganate.

Regulatory & Compliance Checklist

RequirementAction Item
Labeling Must include full chemical name. Do not use abbreviations like "Oxazole Aldehyde".
Storage Store waste containers in a cool, ventilated cabinet. Avoid direct sunlight (aldehydes can autopolymerize).
Documentation Log waste volume in the laboratory accumulation log. Note "Aldehyde" as a constituent.[3][4][5][6][7][8]
Transport Ensure secondary containment during transport to the central waste facility.

References

  • National Research Council (US) Committee on Hazardous Substances in the Laboratory. (1981). Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Academies Press.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Oxazole-5-carbaldehyde (Analog).

  • PubChem. (2025).[1][5] Compound Summary: Tetrahydropyran-4-carbaldehyde.[6] National Library of Medicine.

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual.

  • Armour, M. A. (2003). Hazardous Laboratory Chemicals Disposal Guide. CRC Press.

Sources

Personal protective equipment for handling 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Protocol for Handling 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe integration of novel heterocyclic building blocks into their synthetic pipelines. 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde—featuring an electron-deficient oxazole ring, a lipophilic tetrahydropyran (oxan-4-yl) moiety, and a highly reactive aldehyde—is a powerful intermediate in medicinal chemistry. However, this structural complexity introduces specific operational hazards. The aldehyde functional group is a potent electrophile prone to autoxidation and acts as a severe skin and respiratory sensitizer. Concurrently, the oxanyl ring enhances the molecule's lipophilicity, increasing the risk of dermal penetration.

To build deep trust and provide value beyond the product itself, this guide outlines a causality-driven, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Section 1: Causality-Driven Hazard Profile & PPE Selection

Generic safety protocols often fail because they do not explain why specific protective measures are necessary. By understanding the physicochemical properties of 2-(Oxan-4-yl)-1,3-oxazole-5-carbaldehyde, we can deploy targeted defensive strategies. For instance, disposable nitrile gloves are mandated over latex because nitrile provides superior chemical resistance against lipophilic organic molecules, drastically reducing the risk of dermal absorption[1]. Furthermore, because reactive aldehydes can cause irreversible ocular damage upon contact, indirect-vent splash goggles are required; standard safety glasses are insufficient for handling highly reactive liquids or solids[2].

Table 1: Qualitative Hazard Data and PPE Mapping

Molecular FeatureInduced HazardRequired PPECausality / Rationale
Aldehyde Group Electrophilic reactivity; skin/eye sensitization; air-sensitive.Splash goggles, double nitrile gloves.Aldehydes cross-link biological proteins, causing severe irritation. Nitrile resists organic permeation better than latex[1]. Splash goggles prevent ocular damage from aerosols[2].
Oxanyl Ring Increased lipophilicity; enhanced dermal penetration.Flame-resistant lab coat, closed-toe shoes.Lipophilic molecules easily bypass the stratum corneum. Full dermal coverage prevents systemic absorption[3].
Oxazole Ring Potential for mild basicity and volatility.Chemical fume hood.Volatile heterocyclic compounds require negative pressure containment to prevent inhalation exposure[4].

Section 2: Engineering Controls & Quantitative Parameters

Personal protective equipment is only the last line of defense; engineering controls are the primary barrier[4]. All manipulations of this compound must occur within a certified chemical fume hood.

Table 2: Quantitative Operational Parameters

ParameterTarget ValueOperational Rationale
Fume Hood Face Velocity 80–125 fpmEnsures capture of volatile organics without creating turbulent vortices that expel fumes back into the lab[5].
Working Distance ≥ 6 inchesMaintains the aerodynamic barrier of the fume hood plane, preventing vortex-induced exposure[6].
Storage Temperature 2–8 °CMinimizes thermal degradation and slows the autoxidation of the aldehyde group into a carboxylic acid[7].
Sash Height Minimum practicalProvides a physical blast shield and maintains optimal linear face velocity across the opening[8].
Step-by-Step Methodology: Safe Weighing and Transfer

A self-validating protocol ensures that each step confirms the success and safety of the previous one.

  • Fume Hood Validation : Before opening the reagent, verify the fume hood monitor reads between 80–125 fpm[5]. Validation: Perform a tissue paper flutter test at the sash opening; the paper should be pulled inward steadily.

  • PPE Verification : Don double nitrile gloves, indirect-vent splash goggles, and a flame-resistant lab coat[3]. Validation: Inspect gloves for micro-tears by inflating them slightly before use.

  • Workspace Preparation : Clear the fume hood of clutter. Place the reagent and receiving vessel at least 6 inches inside the hood plane[6].

  • Inert Atmosphere Handling : Because the aldehyde is air-sensitive, purge the receiving vessel with Argon or Nitrogen before transfer[7].

  • Transfer : Use an anti-static spatula to transfer the compound. Validation: Ensure no static cling occurs, which could aerosolize the reactive powder.

  • Sealing and Storage : Flush the primary container with inert gas before sealing. Store at 2–8 °C to preserve chemical integrity[7].

HandlingWorkflow Step1 1. Fume Hood Validation Ensure 80-125 fpm Step2 2. PPE Verification Double Nitrile & Splash Goggles Step1->Step2 Step3 3. Workspace Setup Work >6 inches inside hood Step2->Step3 Step4 4. Inert Transfer Argon Purge & Anti-Static Spatula Step3->Step4 Step5 5. Seal & Store Flush with Ar, Store at 2-8°C Step4->Step5

Operational workflow for air-sensitive heterocyclic aldehydes.

Section 3: Emergency Response & Chemical Disposal

Reactive aldehydes require highly specific disposal protocols to prevent dangerous cross-reactivity. Aldehydes react exothermically with primary and secondary amines to form imines (Schiff bases), which can lead to rapid pressurization in sealed waste containers. They are also susceptible to violent oxidation by strong oxidizers.

Step-by-Step Methodology: Chemical Disposal and Spill Response
  • Spill Containment : In the event of a spill inside the fume hood, immediately lower the sash to the minimum safe working height to contain vapors[6].

  • Absorption : Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Validation: Never use combustible materials like paper towels for reactive organics, as the heat of reaction can ignite them.

  • Waste Segregation : Transfer the absorbed material into a compatible, clearly labeled hazardous waste container. Validation: Check the laboratory waste log to ensure no amines or oxidizing agents are present in the same secondary containment bin.

  • Optional Quenching (For Bulk Liquids) : For concentrated liquid waste containing the aldehyde, quench by stirring with an aqueous sodium bisulfite solution. Mechanistic Rationale: The aldehyde reacts with the bisulfite to form a stable, water-soluble α-hydroxy sulfonate adduct, permanently mitigating the volatility and electrophilic reactivity of the carbonyl carbon.

  • EHS Handover : Seal the container and request a pickup from Environmental Health and Safety (EHS), labeling it strictly as "Hazardous Organic Waste - Reactive Aldehyde."

DisposalPathway Waste Aldehyde Waste Generation Post-Reaction Segregate Chemical Segregation Isolate from Amines & Oxidizers Waste->Segregate Quench Optional Quenching React with Sodium Bisulfite Segregate->Quench Label Waste Labeling 'Hazardous Organic Waste' Segregate->Label If quenching is bypassed Quench->Label Store EHS Handover Ventilated Storage for Incineration Label->Store

Step-by-step disposal and quenching pathway for reactive aldehydes.

By integrating these causality-driven protocols into your daily operations, your laboratory not only ensures strict regulatory compliance but also safeguards the integrity of your drug discovery pipeline. We are committed to providing you with the highest standard of safety intelligence, empowering your research with value that extends far beyond the reagent itself.

References

  • Stanford Environmental Health & Safety. Personal Protective Equipment. 1

  • North Dakota State University (NDSU). Laboratory Fume Hood Guidelines. 5

  • Dartmouth Environmental Health and Safety. Personal Protective Equipment for Laboratories. 4

  • National Institutes of Health (NIH) ORS. Chemical Fume Hoods. 6

  • Concordia University. Safe Usage of Chemical Fume Hoods. 8

  • Lab Manager. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. 3

  • Brown University. Personal Protective Equipment. 2

  • Benchchem. Thiane-3-carbaldehyde | 61571-06-0. 7

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.